molecular formula C14H18O4 B122986 Monohexyl Phthalate CAS No. 24539-57-9

Monohexyl Phthalate

Cat. No.: B122986
CAS No.: 24539-57-9
M. Wt: 250.29 g/mol
InChI Key: XOSNGXNHDRYFEF-UHFFFAOYSA-N
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Description

Monohexyl phthalate is a phthalic acid monoester obtained by formal condensation of one of the carboxy groups of phthalic acid with the hydroxy group of hexanol. It is functionally related to a hexan-1-ol.

Properties

IUPAC Name

2-hexoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-2-3-4-7-10-18-14(17)12-9-6-5-8-11(12)13(15)16/h5-6,8-9H,2-4,7,10H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSNGXNHDRYFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40947420
Record name 2-[(Hexyloxy)carbonyl]benzoic acid
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Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

24539-57-9
Record name Monohexyl phthalate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mono-n-hexyl phthalate
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Record name 2-[(Hexyloxy)carbonyl]benzoic acid
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Record name Hexyl hydrogen phthalate
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Foundational & Exploratory

An In-depth Technical Guide to Monohexyl Phthalate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monohexyl phthalate (MHP) is the monoester metabolite of the plasticizer di(n-hexyl) phthalate (DnHP). As a member of the phthalate class of compounds, MHP is recognized as an endocrine-disrupting chemical with the potential to interfere with normal hormonal signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic fate, and molecular mechanisms of action of this compound. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and drug development efforts in related fields.

Chemical Identity and Structure

This compound is a phthalic acid monoester formed by the condensation of one of the carboxylic acid groups of phthalic acid with a hexanol molecule.

Table 1: Chemical Identifiers for this compound

IdentifierValueCitation
IUPAC Name 2-(hexyloxycarbonyl)benzoic acid[1][2]
CAS Number 24539-57-9[1][2][3]
Molecular Formula C₁₄H₁₈O₄[1][3][4]
SMILES CCCCCCOC(=O)C1=CC=CC=C1C(=O)O[1][5]
InChI Key XOSNGXNHDRYFEF-UHFFFAOYSA-N[1][5][6]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, bioavailability, and toxicokinetics. It is generally characterized as a colorless to pale yellow liquid.[7] It exhibits solubility in organic solvents and has limited solubility in water.[7]

Table 2: Physicochemical Properties of this compound

PropertyValueCitation
Molecular Weight 250.29 g/mol [1][3]
Melting Point -45.7 °C
Boiling Point 81.6 °C (Note: Pressure not specified, likely reduced)
Water Solubility Limited (Quantitative data not readily available)[7]
LogP (Octanol-Water Partition Coefficient) ~5.2 (experimental)
Predicted XlogP 4.2[6]
pKa (Predicted) 3.39 ± 0.36

Metabolism and Toxicokinetics

Mono-n-hexyl phthalate is the primary metabolite of di-n-hexyl phthalate (DnHP).[3] The metabolism of DnHP to MHP is a critical activation step, as the monoester form is often more biologically active than the parent diester.

Metabolic Pathway

The primary metabolic pathway for di(n-hexyl) phthalate involves the hydrolysis of one of the ester linkages to form this compound. This reaction is catalyzed by various esterases present in the body. Further metabolism of this compound can occur, primarily through oxidation of the hexyl side chain and subsequent conjugation reactions, such as glucuronidation, to facilitate excretion. While detailed metabolic studies are more extensive for the structurally similar mono(2-ethylhexyl) phthalate (MEHP), the general pathways are considered analogous. For MEHP, secondary metabolites include hydroxylated and carboxylated derivatives.[8]

Metabolism_of_Di_n_hexyl_Phthalate DNHP Di(n-hexyl) Phthalate MHP This compound DNHP->MHP Hydrolysis (Esterases) Oxidized_Metabolites Oxidized Metabolites (e.g., 5-hydroxy-hexyl phthalate, 5-carboxy-pentyl phthalate) MHP->Oxidized_Metabolites Oxidation (CYP450) Conjugates Glucuronide and Sulfate Conjugates MHP->Conjugates Glucuronidation (UGTs) Oxidized_Metabolites->Conjugates Glucuronidation (UGTs), Sulfation (SULTs) Excretion Urinary and Fecal Excretion Conjugates->Excretion Signaling_Pathways_of_Monohexyl_Phthalate cluster_endocrine Endocrine Disruption cluster_ppar PPAR Modulation MHP This compound AR Androgen Receptor (AR) MHP->AR Antagonism ER Estrogen Receptor (ER) MHP->ER Agonism/Antagonism PPARg PPARγ MHP->PPARg Activation Androgen_Response Androgen_Response AR->Androgen_Response Inhibition of Androgen Signaling Estrogen_Response Estrogen_Response ER->Estrogen_Response Alteration of Estrogen Signaling Adipogenesis Adipogenesis PPARg->Adipogenesis Promotes In_Vitro_Metabolism_Workflow Start Prepare Reaction Mixture (Buffer, NADPH system, Microsomes) PreIncubate Pre-incubate at 37°C Start->PreIncubate AddMHP Add this compound PreIncubate->AddMHP Incubate Incubate at 37°C (Time course) AddMHP->Incubate Quench Terminate Reaction (Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze

References

Monohexyl Phthalate: A Technical Guide to its Metabolism and Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl Phthalate (MHP) is a primary and biologically active metabolite of the widely used plasticizer, Di(2-ethylhexyl) phthalate (DEHP). As human exposure to DEHP is ubiquitous, understanding the metabolic fate of MHP is of paramount importance for assessing its potential health risks and for the development of safer alternatives. This technical guide provides an in-depth overview of the current scientific understanding of MHP metabolism and biotransformation, with a focus on quantitative data, experimental methodologies, and the visualization of key pathways.

Core Metabolism and Biotransformation Pathways

The biotransformation of this compound is a multi-step process primarily occurring in the liver and intestines. It involves initial hydrolysis from its parent compound, DEHP, followed by Phase I oxidative reactions and subsequent Phase II conjugation for excretion.

Phase I Metabolism: Oxidation

Following its formation from DEHP via hydrolysis, MHP undergoes several oxidative modifications primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[1] These reactions introduce polar functional groups, rendering the molecule more water-soluble and susceptible to further metabolism. Key oxidative metabolites include:

  • mono(2-ethyl-5-hydroxyhexyl) phthalate (5-OH-MEHP)

  • mono(2-ethyl-5-oxohexyl) phthalate (5-oxo-MEHP)

  • mono(2-ethyl-5-carboxypentyl) phthalate (5-carboxy-MEPP)

  • mono(2-carboxymethyl-hexyl) phthalate (2-carboxy-MMHP)

In vitro studies using human liver microsomes have identified CYP2C9 and CYP2C19 as major isoforms responsible for the formation of 5-OH-MEHP and 5-oxo-MEHP.[1] Furthermore, CYP3A4 has been shown to be the primary enzyme involved in the production of phthalic acid (PA) through heteroatom dealkylation of MHP.[1] The hydroxylation of MHP shares similarities with the omega- and (omega-1)-hydroxylation of fatty acids, suggesting the involvement of P450 isozymes associated with fatty acid metabolism.[2]

Phase II Metabolism: Glucuronidation

The primary route for the detoxification and elimination of MHP and its oxidative metabolites is through glucuronidation, a Phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process involves the attachment of a glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its excretion in urine.[3][4]

In humans, several UGT isoforms have been identified to catalyze MHP glucuronidation in the liver and intestine. These include UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 .[5][6] The kinetics of MHP glucuronidation can vary between different UGT isoforms and tissues. For instance, in human liver microsomes, the kinetics generally follow the Michaelis-Menten model, while in intestinal microsomes, a biphasic model is often observed.[3]

Quantitative Data on MHP Metabolism

The following tables summarize key quantitative data related to the metabolism of this compound, providing a comparative overview of kinetic parameters and metabolite distribution.

Table 1: Kinetic Parameters of MHP Glucuronidation in Human Liver and Intestinal Microsomes

TissueKinetic ModelKm (µM)Vmax (nmol/min/mg protein)
Liver MicrosomesMichaelis-Menten1105.8
Intestinal Microsomes (High-affinity)Biphasic5.60.40
Intestinal Microsomes (Low-affinity)Biphasic4300.70

Data sourced from in vitro studies using human microsomal fractions.[3]

Table 2: Urinary Excretion of MHP and its Metabolites in Humans

MetabolitePercentage of Administered Dose Excreted in Urine
D4-MEHP and its four secondary metabolites62%
mono-2-ethyl-5-carboxy-pentyl phthalate (D4-5cx-MEPP)15%

Data from a study involving a single oral dose of D4-MEHP in male volunteers. The majority of metabolites were excreted within the first 22 hours.[7] It is important to note that urinary levels of the oxidative metabolites, MEHHP and MEOHP, have been found to be approximately 10-fold higher than that of MEHP itself, suggesting they are major metabolic products of DEHP exposure.[8]

Experimental Protocols

This section outlines common methodologies employed in the study of this compound metabolism.

In Vitro MHP Metabolism using Liver Microsomes

This protocol is designed to assess the enzymatic activity of microsomal enzymes, such as Cytochrome P450s and UGTs, in the metabolism of MHP.

1. Materials:

  • Pooled human liver microsomes (or from other species of interest)
  • This compound (MHP)
  • NADPH regenerating system (for CYP-mediated reactions) or UDPGA (for UGT-mediated reactions)
  • Phosphate buffer (pH 7.4)
  • Acetonitrile (for reaction termination)
  • Internal standards for LC-MS/MS analysis

2. Incubation:

  • Pre-incubate liver microsomes in phosphate buffer at 37°C.
  • Add MHP to the reaction mixture and initiate the reaction by adding the NADPH regenerating system or UDPGA.
  • Incubate for a specified time period (e.g., 30-60 minutes) at 37°C with gentle shaking.

3. Reaction Termination and Sample Preparation:

  • Stop the reaction by adding ice-cold acetonitrile.
  • Add an internal standard.
  • Centrifuge the mixture to precipitate proteins.
  • Collect the supernatant for analysis.

4. Analysis:

  • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to identify and quantify MHP and its metabolites.[1][9]

Determination of MHP Glucuronidation by Recombinant UGTs

This method allows for the characterization of the specific UGT isoforms involved in MHP conjugation.

1. Materials:

  • Recombinant human UGT isoforms expressed in a suitable cell line (e.g., baculovirus-infected insect cells)
  • This compound (MHP)
  • UDP-glucuronic acid (UDPGA)
  • Tris-HCl buffer (pH 7.4) containing MgCl2 and other necessary co-factors
  • Acetonitrile
  • Internal standards

2. Incubation:

  • Combine the recombinant UGT enzyme, MHP, and buffer in a microcentrifuge tube.
  • Initiate the reaction by adding UDPGA.
  • Incubate at 37°C for a defined period.

3. Sample Processing:

  • Terminate the reaction with cold acetonitrile.
  • Add an internal standard.
  • Centrifuge to pellet the denatured protein.
  • Transfer the supernatant for analysis.

4. Analysis:

  • Quantify the formation of MHP-glucuronide using LC-MS/MS.[5][6]

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key metabolic pathways of this compound and a typical experimental workflow for its in vitro metabolism study.

MHP_Metabolism DEHP Di(2-ethylhexyl) phthalate (DEHP) MHP This compound (MHP) DEHP->MHP Hydrolysis (Esterases) Oxidative_Metabolites Oxidative Metabolites (5-OH-MEHP, 5-oxo-MEHP, 5-carboxy-MEPP, etc.) MHP->Oxidative_Metabolites Phase I Oxidation (CYP2C9, CYP2C19) PA Phthalic Acid (PA) MHP->PA Dealkylation (CYP3A4) Glucuronide_Conjugates Glucuronide Conjugates MHP->Glucuronide_Conjugates Phase II Glucuronidation (UGTs) Oxidative_Metabolites->Glucuronide_Conjugates Phase II Glucuronidation (UGTs) Excretion Urinary Excretion PA->Excretion Glucuronide_Conjugates->Excretion

Caption: Metabolic pathway of Di(2-ethylhexyl) phthalate (DEHP) to this compound (MHP) and its subsequent biotransformation.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Termination Reaction Termination & Processing cluster_Analysis Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate MHP This compound (Substrate) MHP->Incubate Cofactors NADPH or UDPGA Cofactors->Incubate Terminate Add Acetonitrile Incubate->Terminate Centrifuge Centrifuge Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Interpretation LCMS->Data

Caption: A typical experimental workflow for studying the in vitro metabolism of this compound.

Signaling Pathways Affected by this compound

Emerging research indicates that MHP can modulate various cellular signaling pathways, potentially contributing to its observed toxicological effects.

One notable pathway affected by MHP is the Notch signaling pathway . Studies have shown that MHP exposure can up-regulate the expression of key components of this pathway, which may promote cell proliferation and affect the cell cycle in certain cell types.[10][11]

Additionally, MHP has been implicated in the disruption of signaling pathways relevant to prostate cancer progression. These include the focal adhesion, extracellular matrix-receptor interaction, cAMP signaling, and AMPK signaling pathways .[12] MHP may also interfere with androgen receptor signaling, a critical pathway in prostate health.[12]

MHP_Signaling_Impact cluster_Pathways Affected Signaling Pathways cluster_Effects Cellular Effects MHP This compound (MHP) Notch Notch Signaling MHP->Notch Androgen Androgen Receptor Signaling MHP->Androgen Cancer Prostate Cancer-Related Pathways (Focal Adhesion, ECM-Receptor, cAMP, AMPK) MHP->Cancer Proliferation Altered Cell Proliferation Notch->Proliferation CellCycle Cell Cycle Dysregulation Notch->CellCycle CancerProgression Potential for Cancer Progression Androgen->CancerProgression Cancer->CancerProgression

Caption: Overview of key signaling pathways reported to be affected by this compound.

Conclusion

The metabolism of this compound is a complex process involving multiple enzymatic steps, leading to a variety of metabolites that are ultimately excreted from the body. Understanding these biotransformation pathways, the enzymes involved, and their kinetics is crucial for accurately assessing the risks associated with DEHP exposure. Furthermore, the elucidation of MHP's impact on cellular signaling pathways provides valuable insights into its mechanisms of toxicity. This guide serves as a comprehensive resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development, providing a foundation for further investigation into the biological fate and effects of this significant environmental and industrial chemical.

References

mechanism of action of Monohexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Monohexyl Phthalate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MHP), primarily in the form of its well-studied isomer mono-(2-ethylhexyl) phthalate (MEHP), is the active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Recognized as a potent endocrine-disrupting chemical (EDC), MEHP exerts significant toxicological effects on multiple biological systems, with the reproductive system being a primary target. This technical guide provides a comprehensive overview of the core mechanisms of action of MEHP, detailing its interaction with nuclear receptors, disruption of steroidogenesis, induction of cellular stress, and modulation of critical signaling pathways. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and complex molecular pathways are visualized to offer a thorough resource for the scientific community.

Core Mechanisms of Action

MEHP's toxicity is multifaceted, stemming from its ability to interfere with hormonal signaling, cellular metabolism, and gene expression. The primary mechanisms are detailed below.

Endocrine Disruption: Anti-Androgenic and Anti-Estrogenic Effects

MEHP is a well-established anti-androgenic compound. It does not typically act as a direct antagonist to the androgen receptor (AR) in all systems; instead, its effects are often mediated by disrupting androgen synthesis.[1] In vivo studies in male rats have shown that exposure to MEHP's parent compound, DEHP, leads to decreased weights of androgen-dependent tissues like the ventral prostate and seminal vesicles.[1][2] Furthermore, human studies have correlated high urinary MEHP concentrations with significantly lower blood testosterone levels.[1]

MEHP also exhibits anti-estrogenic properties. Unlike its anti-androgenic action, the anti-estrogenic effect appears to be directly mediated through the estrogen receptor (ER).[1]

Inhibition of Steroidogenesis

A primary mechanism of MEHP's reproductive toxicity is the potent inhibition of steroid hormone biosynthesis in the gonads of both sexes.[3][4][5][6][7]

  • In Leydig Cells: MEHP significantly suppresses testosterone production.[6][8][9][10] This inhibition occurs through the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroidogenesis—the transport of cholesterol into the mitochondria.[3][5][7][8] MEHP also reduces the expression and activity of key steroidogenic enzymes, including cytochrome P450 side-chain cleavage (P450scc), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD).[11] The effect can be biphasic, with low concentrations of MEHP sometimes stimulating androgen production through the generation of reactive oxygen species (ROS), while higher concentrations are inhibitory.[11]

  • In Ovarian Granulosa and Follicular Cells: MEHP disrupts female reproductive function by inhibiting estradiol production.[4][12] It achieves this by decreasing the mRNA levels of crucial enzymes like aromatase, 17α-hydroxylase-17,20-desmolase, and 17β-hydroxysteroid dehydrogenase in antral follicles.[4] This leads to reduced follicle growth and accelerated early folliculogenesis, potentially depleting the ovarian reserve.[4]

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

MEHP is a known activator of Peroxisome Proliferator-Activated Receptors, particularly PPARα and PPARγ.[13][14][15][16][17] This interaction is central to many of its toxicological effects.

  • PPARα Activation: In the liver, PPARα activation by MEHP is linked to hepatocarcinogenesis in rodents.[13][15] In the ovary, PPARα-dependent mechanisms contribute to the inhibition of aromatase expression and the induction of the estradiol-metabolizing enzyme 17β-HSD IV.[18]

  • PPARγ Activation: MEHP's activation of PPARγ has diverse consequences. In breast cancer cells, this can lead to an inhibition of cell proliferation.[13][14] In the placenta, PPARγ is crucial for the differentiation of cytotrophoblasts into syncytiotrophoblast, and MEHP disrupts this process in a U-shaped dose-response manner.[19] MEHP also acts as a selective PPARγ modulator, promoting adipogenesis by recruiting a specific subset of coregulators.[20][21]

Sertoli Cell Toxicity

Sertoli cells are a primary target for MEHP in the testis.[22][23] MEHP-induced injury to Sertoli cells disrupts their crucial supportive role for developing germ cells. This leads to increased detachment of germ cells from the Sertoli cell monolayer, a key event in testicular atrophy.[24] Mechanistically, MEHP affects Sertoli cell metabolism by decreasing cellular ATP, inhibiting mitochondrial succinate dehydrogenase, and stimulating lactate production.[23][25] It also causes a rapid collapse of the vimentin filament network within Sertoli cells, disrupting their structural integrity and ability to support spermatogenesis.[26]

Placental Cell Disruption and Oxidative Stress

In placental cells, MEHP induces significant changes in gene expression, many of which are dependent on concentration and fetal sex.[27][28] It can induce oxidative stress, leading to increased generation of reactive oxygen species (ROS), oxidative DNA damage, and apoptosis.[29] Notably, MEHP upregulates the expression of prostaglandin-endoperoxide synthase 2 (PTGS2 or COX-2), an enzyme implicated in the initiation of labor, suggesting a potential mechanism for phthalate-associated adverse pregnancy outcomes.[29]

Data Presentation: Quantitative Effects of MEHP

The following tables summarize key quantitative data from in vitro studies on the effects of Mono-(2-ethylhexyl) phthalate.

Table 1: Receptor-Mediated Activities and Cytotoxicity

Parameter System/Assay Value Reference
Anti-Estrogenic Activity (IC₅₀) Yeast Estrogen Screen (YES) Assay 125 µM [1]
Anti-Androgenic Activity (IC₅₀) Yeast Androgen Screen (YAS) Assay 736 µM [1]
PPARα Activation (EC₅₀) - mouse COS Cell Transfection Assay 0.6 µM [15]
PPARα Activation (EC₅₀) - human COS Cell Transfection Assay 3.2 µM [15]
PPARγ Activation (EC₅₀) - mouse COS Cell Transfection Assay 10.1 µM [15]
PPARγ Activation (EC₅₀) - human COS Cell Transfection Assay 6.2 µM [15]

| Cytotoxicity (Significant Effect) | Yeast Cell Viability Assay | > 1.0 mM |[1] |

Table 2: Effects on Gene and Protein Expression

Target Cell Type / System MEHP Concentration Effect Reference
StAR Protein Leydig Cell Progenitors 250 µM 11-fold increase (basal) [3]
StAR Protein Immature Granulosa Cells 250 µM 4-fold increase (basal) [3]
StAR Protein hCG-stimulated Leydig Cells 250 µM Decreased expression [5]
Aromatase mRNA Mouse Antral Follicles 0.1 - 10 µg/ml Decreased levels [4]
PTGS2 (COX-2) mRNA HTR-8/SVneo Placental Cells 90 - 180 µM Significant induction [29]
TIMP-1 Expression HTR-8/SVneo Placental Cells 90 - 180 µM Increased expression [27]

| MMP9 Expression | HTR-8/SVneo Placental Cells | 180 µM | Decreased expression |[27] |

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways

MEHP_Steroidogenesis_Inhibition MEHP This compound (MEHP) StAR StAR Protein Expression/Activity MEHP->StAR Inhibits P450scc P450scc MEHP->P450scc Inhibits (High Conc.) HSD_Enzymes 3β-HSD / 17β-HSD MEHP->HSD_Enzymes Inhibits (High Conc.) Cholesterol Cholesterol (Outer Mitochondrial Membrane) Mito_Chol Cholesterol (Inner Mitochondrial Membrane) Cholesterol->Mito_Chol Transport Pregnenolone Pregnenolone Mito_Chol->Pregnenolone Conversion Testosterone Testosterone Pregnenolone->Testosterone Synthesis Steps StAR->Cholesterol Mediates P450scc->Mito_Chol Catalyzes HSD_Enzymes->Pregnenolone Catalyzes MEHP_PPAR_Activation cluster_nucleus Nucleus MEHP This compound (MEHP) PPAR PPARα / PPARγ MEHP->PPAR Binds & Activates Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds Gene_Expression Target Gene Transcription PPRE->Gene_Expression Regulates Leydig_Cell_Steroidogenesis_Assay cluster_analysis Analysis start Isolate Leydig Cells (e.g., from rat testes) culture Culture Cells (e.g., primary culture or MA-10, MLTC-1 cell lines) start->culture treatment Treat Cells: - Vehicle Control (DMSO) - MEHP (various conc.) - Stimulant (e.g., hCG, cAMP) - MEHP + Stimulant culture->treatment incubate Incubate (e.g., 24-48 hours) treatment->incubate collect Collect Culture Media and Cell Lysates incubate->collect media_analysis Media Analysis: Measure Testosterone/Progesterone (e.g., ELISA, RIA) collect->media_analysis cell_analysis Cell Lysate Analysis: - Western Blot (StAR, etc.) - qPCR (Gene Expression) - Cell Viability Assay collect->cell_analysis end Data Interpretation media_analysis->end cell_analysis->end

References

environmental fate and transport of Monohexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the (MHP), prepared for researchers, scientists, and drug development professionals.

Introduction

Monohexyl Phthalate (MHP), with the chemical formula C₁₄H₁₈O₄, is a monoester metabolite of the plasticizer dihexyl phthalate (DHP) and other phthalate esters containing a hexyl group.[1] While not produced in large quantities itself, its prevalence in the environment is primarily due to the degradation of parent phthalate compounds used extensively in the manufacturing of plastics, coatings, and various consumer products to enhance flexibility and durability.[1][2][3] Understanding the environmental fate and transport of MHP is crucial as it is an intermediate in the degradation pathway of more complex phthalates and its toxicological profile is of significant interest.[4][5][6][7] This document provides a comprehensive technical overview of MHP's physicochemical properties, degradation pathways, mobility in various environmental compartments, and the experimental methodologies used to study these processes.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. Key properties for this compound are summarized below.

PropertyValueUnitReference
Identifier
CAS Number24539-57-9-[2]
Molecular FormulaC₁₄H₁₈O₄-[2][8]
Molecular Weight250.29 g/mol [1][2][8]
Physical Properties
Physical StateColorless to light yellow liquid-[2]
Melting Point-45.7°C[9]
Environmental Partitioning
Water SolubilityLimited / Sparingly Soluble-[2][10]
Log Kₒw (Octanol-Water Partition Coefficient)4.2 (Computed)-[11]

Environmental Fate of this compound

The fate of MHP in the environment is determined by a combination of transport and transformation processes. The primary transformation processes are biodegradation, hydrolysis, and photolysis.

Biodegradation

Biodegradation is considered the most significant removal pathway for phthalate esters and their metabolites in the environment.[12][13][14] Microorganisms utilize esterases to hydrolyze the ester bonds, initiating the degradation process.

  • Aerobic Biodegradation : Under aerobic conditions, MHP is readily biodegradable. Studies on mono-alkyl phthalate esters (MPEs) in both marine and freshwater sediments have shown rapid degradation, with half-lives ranging from 16 to 39 hours at 22°C.[15] The process begins with the hydrolysis of the remaining ester bond to form phthalic acid and hexanol.[1][16] Phthalic acid is then further metabolized by bacteria through dihydroxylation to intermediates like protocatechuate, which subsequently enters central metabolic pathways via ring cleavage.[16]

  • Anaerobic Biodegradation : While aerobic degradation is primary, some phthalates have been shown to degrade under anaerobic conditions, though typically at slower rates.[13][15]

Table 2: Biodegradation Half-Lives of Mono-Alkyl Phthalate Esters

EnvironmentConditionTemperature (°C)Half-Life (hours)Reference
Marine SedimentAerobic2218 ± 4 to 35 ± 10[15]
Freshwater SedimentAerobic2216 ± 2 to 39 ± 6[15]

The biodegradation of a parent compound, Dihexyl Phthalate, into MHP and its subsequent degradation is a key pathway.

Biodegradation_Pathway Proposed Biodegradation Pathway of Dihexyl Phthalate DHP Dihexyl Phthalate proc1 Esterase Hydrolysis DHP->proc1 MHP This compound (MHP) proc2 Esterase Hydrolysis MHP->proc2 PA Phthalic Acid proc3 Dioxygenase PA->proc3 PCA Protocatechuate proc4 Ring Cleavage PCA->proc4 TCA Central Metabolism (TCA Cycle) proc1->MHP proc2->PA proc3->PCA proc4->TCA Analytical_Workflow General Workflow for MHP Analysis in Environmental Samples A 1. Sample Collection (Water, Soil, Sediment) B 2. Fortification (Internal Standard) A->B C 3. Extraction (e.g., QuEChERS with Acetonitrile) B->C D 4. Centrifugation C->D E 5. d-SPE Cleanup (Remove Interferences) D->E F 6. Final Extract Preparation (Solvent Exchange/Concentration) E->F G 7. Instrumental Analysis (LC-MS/MS or GC-MS) F->G H 8. Data Processing (Quantification & Reporting) G->H Biodegradation_Experiment Experimental Workflow for Sediment Biodegradation Study (OECD 308) A 1. Prepare Sediment-Water Microcosms B 2. Acclimate Systems (Controlled Temperature/Lighting) A->B C 3. Spike with ¹⁴C-MHP B->C D 4. Incubate (Aerobic/Anaerobic) Sample at Time Intervals C->D E 5. Separate Water & Sediment D->E F 6. Extraction & Analysis (HPLC, LSC) E->F G 7. Determine Mass Balance (MHP, Metabolites, ¹⁴CO₂) F->G H 8. Kinetic Modeling (Calculate DT₅₀) G->H

References

Biodegradation of Monohexyl Phthalate in Soil and Water: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl phthalate (MHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is an environmental contaminant of growing concern. Understanding its fate and persistence in soil and water is crucial for environmental risk assessment and the development of bioremediation strategies. This technical guide provides a comprehensive overview of the biodegradation of MHP, summarizing key quantitative data, detailing experimental protocols, and visualizing the core biological and experimental processes. Aerobic biodegradation is the primary mechanism for the mineralization of phthalate esters in the environment.[1] The initial step in the breakdown of higher molecular weight phthalates is the enzymatic hydrolysis of the diester to its corresponding monoester, such as MHP, and an alcohol. This is followed by the hydrolysis of the monoester to phthalic acid and an alcohol. The phthalic acid is then further degraded by microorganisms.

Quantitative Data on this compound Biodegradation

The biodegradation of mono-alkyl phthalate esters, including mono-iso-hexyl phthalate, has been studied in different environmental matrices. The following tables summarize the reported kinetic data.

Table 1: Biodegradation Half-lives of Mono-iso-hexyl Phthalate in Sediment

Environmental MatrixTemperature (°C)Half-life (hours)Lag Period (hours)Reference
Marine Sediment2216 - 39Not specified[2]
Freshwater Sediment2216 - 39Not specified[2]
Marine Sediment5~128 - 312Not specified[2]
Freshwater Sediment5~128 - 312Not specified[2]

Note: Data is for mono-iso-hexyl phthalate. Half-lives at 5°C were reported to increase approximately 8-fold compared to 22°C.[2]

Experimental Protocols

Soil Microcosm Biodegradation Study

This protocol outlines a typical laboratory experiment to assess the biodegradation of this compound in a soil matrix.

a. Soil Collection and Preparation:

  • Collect soil samples from the desired location.

  • Sieve the soil to remove large debris and homogenize.

  • Characterize the soil's physicochemical properties (pH, organic matter content, texture).

  • To create sterile controls, a portion of the soil should be autoclaved.

b. Microcosm Setup:

  • Distribute a known amount of soil (e.g., 50 g) into individual glass flasks or jars.

  • Spike the soil with a known concentration of this compound dissolved in a suitable solvent (e.g., acetone). The solvent should be allowed to evaporate completely.

  • Adjust the moisture content of the soil to a desired level (e.g., 60% of water holding capacity).

  • For bioaugmentation studies, inoculate the soil with a known concentration of a specific MHP-degrading microbial consortium.[3]

  • Set up both sterile (autoclaved soil) and non-sterile microcosms.

  • Incubate the microcosms in the dark at a controlled temperature (e.g., 25-30°C).[4]

c. Sampling and Analysis:

  • At regular time intervals, sacrifice replicate microcosms from both sterile and non-sterile treatments.

  • Extract MHP from the soil samples using an appropriate solvent extraction method (e.g., microwave-assisted extraction with a solvent mixture like acetone and hexane).[5]

  • Quantify the concentration of MHP in the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • The disappearance of MHP in the non-sterile microcosms compared to the sterile controls indicates biodegradation.

Aquatic Microcosm Biodegradation Study

This protocol describes a method to evaluate MHP biodegradation in a water/sediment system.

a. Sample Collection:

  • Collect water and sediment samples from a river, lake, or marine environment.[2]

  • Allow the sediment to settle and gently decant the overlying water.

b. Microcosm Setup:

  • Place a known amount of sediment and overlying water into glass flasks or bottles.

  • Spike the water with a known concentration of MHP.

  • Set up replicate microcosms for each time point.

  • Incubate the microcosms at a controlled temperature (e.g., 22°C) with gentle shaking or stirring to ensure mixing.[2]

c. Sampling and Analysis:

  • At specified time intervals, sacrifice replicate microcosms.

  • Separate the water and sediment phases by centrifugation.

  • Extract MHP from both the water and sediment fractions. For water, a liquid-liquid extraction with a solvent like dichloromethane can be used. For sediment, a solvent extraction similar to the soil protocol is appropriate.

  • Analyze the MHP concentration in the extracts using HPLC-UV or GC-MS.[7][8]

  • Biodegradation is determined by the decrease in the total mass of MHP in the system over time.

Biodegradation Pathway and Experimental Visualization

Aerobic Degradation Pathway of this compound

The aerobic biodegradation of this compound follows a general pathway for phthalate esters, which involves the initial hydrolysis of the ester bond, followed by the degradation of the resulting phthalic acid. The degradation of phthalate isomers converges at 3,4-dihydroxybenzoic acid, which then undergoes ring cleavage.[9]

MHP_Biodegradation MHP This compound PA Phthalic Acid MHP->PA Esterase Hexanol Hexanol MHP->Hexanol Esterase Dihydrodiol cis-4,5-Dihydroxy-4,5- dihydrophthalate PA->Dihydrodiol Phthalate 4,5-dioxygenase Dihydroxyphthalate 4,5-Dihydroxyphthalate Dihydrodiol->Dihydroxyphthalate Dehydrogenase Protocatechuate Protocatechuate Dihydroxyphthalate->Protocatechuate Decarboxylase RingCleavage Ring Cleavage Products Protocatechuate->RingCleavage Dioxygenase TCA TCA Cycle RingCleavage->TCA CO2_H2O CO2 + H2O TCA->CO2_H2O

Caption: Aerobic biodegradation pathway of this compound.

Experimental Workflow for Soil Biodegradation Study

The following diagram illustrates the typical workflow for a soil microcosm experiment to study MHP biodegradation.

Soil_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Soil_Collection Soil Collection & Sieving Soil_Characterization Soil Characterization Soil_Collection->Soil_Characterization Spiking Spiking with MHP Soil_Characterization->Spiking Microcosm_Setup Microcosm Setup (Sterile & Non-sterile) Spiking->Microcosm_Setup Incubation Controlled Incubation Microcosm_Setup->Incubation Sampling Time-series Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Quantification HPLC or GC-MS Quantification Extraction->Quantification Data_Analysis Data Analysis (Kinetics) Quantification->Data_Analysis

Caption: Experimental workflow for a soil microcosm study.

Logical Relationship of Factors Influencing Biodegradation

Several environmental factors can influence the rate of MHP biodegradation in soil and water. This diagram shows the interplay of these key factors.

Factors_Influence cluster_factors Influencing Factors Biodegradation MHP Biodegradation Rate Temperature Temperature Temperature->Biodegradation pH pH pH->Biodegradation Organic_Matter Soil Organic Matter Organic_Matter->Biodegradation Microbial_Community Microbial Community (Abundance & Diversity) Microbial_Community->Biodegradation Nutrients Nutrient Availability Nutrients->Biodegradation Oxygen Oxygen Availability (Aerobic/Anaerobic) Oxygen->Biodegradation

Caption: Key factors influencing MHP biodegradation.

References

In Vitro Toxicity of Monohexyl Phthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl phthalate (MHP), the primary and active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is a subject of increasing toxicological concern.[1] Its ubiquitous presence in the environment and detection in human tissues raise questions about its potential adverse effects on human health.[2] In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying MHP toxicity. This technical guide provides an in-depth overview of the in vitro toxicological profile of MHP, focusing on its effects on various cell types and biological pathways. The information is presented to aid researchers and professionals in drug development and risk assessment in understanding the potential hazards associated with MHP exposure.

Data Presentation: Summary of In Vitro MHP Toxicity

The following tables summarize quantitative data from various in vitro studies on the toxic effects of this compound (MHP), also referred to as Mono-(2-ethylhexyl) phthalate (MEHP).

Cell Line/TypeMHP/MEHP ConcentrationObserved EffectReference
Rat Ovarian Granulosa Cells50 µM, 100 µMInhibited cell viability and increased apoptosis rate.[3][3]
Rat Ovarian Granulosa Cells25 µM, 50 µM, 100 µM, 200 µMMarkedly attenuated proliferation of granulosa cells.[4][4]
MLTC-1 Leydig Cells100 µMRepressed progesterone and testosterone production.[5][5]
MA-10 Leydig Cells100 µM, 200 µM, 300 µMConcentration-dependent decreases in LH-stimulated progesterone production.[6][6]
HTR-8/SVneo (Human Placental Cells)180 µMIncreased Reactive Oxygen Species (ROS) generation, oxidative DNA damage, and caspase 3/7 activity.[7][7]
Human Fetal Testis Germ Cells10 µMSignificantly increased rate of apoptosis.[8][8]
Chinese Hamster Ovary (CHO) AS52 CellsDose-dependentIntracellular production of ROS and DNA strand breaks.[9][9]
DLEC (European Sea Bass Embryonic Cell Line)50 µM, 100 µMSignificant decrease in cell viability.[10][10]
GC-1 spd(ts) (Mouse Spermatogonia-derived)200 µM, 400 µMReduced cell viability in a dose-dependent manner.[1][1]
Mouse Ovarian Antral FolliclesNot specifiedIncreased ROS levels and inhibited follicle growth.[11][11]
Human Ovarian Follicles20.51 nMReduced follicular growth.[12][12]
Human Ovarian Follicles20.51 µMIncreased follicular degeneration.[12][12]
HepG2 (Human Liver Carcinoma)≥ 25 µMInduced oxidative DNA damage.[13][13]
EndpointCell Line/TypeMHP/MEHP ConcentrationKey FindingsReference
Apoptosis Rat Ovarian Granulosa Cells50 µM, 100 µMIncreased apoptosis rate, increased CASPASE3 activity and BAX/BCL2 ratio.[3][3]
Human Fetal Testis Germ Cells10 µMIncreased percentage of Caspase-3 positive germ cells.[8][8]
GC-1 spd(ts)200 µM, 400 µMIncreased apoptosis, markedly increased Bax expression, and significantly reduced Bcl-2 expression.[1][1]
HepG2≥ 25 µMIncreased percentage of apoptotic cells, activation of caspase-9 and -3.[13][13]
Steroidogenesis MLTC-1 Leydig Cells100 µMRepressed progesterone and testosterone production.[5][5]
MA-10 Leydig Cells100 µM, 200 µM, 300 µMDecreased LH-stimulated progesterone production.[6][6]
Rat Ovarian Granulosa Cells25 µM, 50 µM, 100 µM, 200 µMStimulated steroid hormone secretion.[4][4]
Oxidative Stress HTR-8/SVneo180 µMIncreased ROS generation and oxidative DNA damage.[7][7]
CHO AS52 CellsDose-dependentIntracellular production of ROS.[9][9]
Mouse Ovarian Antral FolliclesNot specifiedIncreased ROS levels.[11][11]
HepG2≥ 25 µMInduced oxidative DNA damage.[13][13]
Genotoxicity CHO AS52 CellsDose-dependentDNA strand breaks; mutations in the gpt gene dominated by G:C to A:T and A:T to G:C transitions.[9][9]
CHO CellsNot specifiedCaused chromosome damage.[14][14]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols commonly used in the in vitro assessment of MHP toxicity.

Cell Viability Assays

Cell viability and cytotoxicity are foundational endpoints in toxicology.[15][16] Assays measuring these effects quantify cellular health through various markers like membrane integrity, enzymatic activity, and ATP production.[16][17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of MHP (and appropriate vehicle controls) for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of toxicity.[17]

Caspase Activity Assay

Caspases are key executioner proteins in the apoptotic cascade.

  • Cell Lysis: After treatment with MHP, lyse the cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., Caspase-3/7).

  • Incubation: Incubate to allow the caspase to cleave the substrate.

  • Signal Detection: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase activity.

Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Collect cells after MHP treatment.

  • Staining: Resuspend cells in a binding buffer containing FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Genotoxicity Assays

Genotoxicity assays assess the ability of a substance to damage DNA.

Comet Assay (Single Cell Gel Electrophoresis)

This assay detects DNA strand breaks in individual cells.

  • Cell Embedding: Mix MHP-treated cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a microscope. The length and intensity of the comet tail are proportional to the extent of DNA damage.

Oxidative Stress Assays

Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[18][19]

Dichlorofluorescein (DCF) Assay for ROS Measurement

  • Cell Loading: Incubate cells with a non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • MHP Treatment: Expose the cells to MHP.

  • ROS Detection: Intracellular ROS oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or flow cytometer. The fluorescence is proportional to the level of intracellular ROS.

Steroidogenesis Assays

These assays are critical for evaluating the endocrine-disrupting potential of compounds.

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA)

These immunoassays quantify the levels of steroid hormones (e.g., progesterone, testosterone, estradiol) in cell culture media.

  • Sample Collection: Collect the cell culture medium after MHP treatment.

  • Assay Performance: Perform the RIA or ELISA according to the manufacturer's instructions. These assays typically involve competitive binding between the hormone in the sample and a labeled hormone for a limited number of antibody binding sites.

  • Signal Detection: Measure the signal (radioactivity for RIA, colorimetric or fluorescent signal for ELISA) and calculate the hormone concentration based on a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms of MHP toxicity and a typical experimental workflow for in vitro toxicity testing.

MHP_Apoptosis_Pathway MHP This compound (MHP) ROS ↑ Reactive Oxygen Species (ROS) MHP->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Bax ↑ Bax Mitochondria->Bax Caspase9 ↑ Caspase-9 Bcl2->Caspase9 Bax->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis MHP_Steroidogenesis_Inhibition MHP This compound (MHP) STAR_Transcription ↓ Star Gene Transcription MHP->STAR_Transcription STAR_Protein ↓ STAR Protein STAR_Transcription->STAR_Protein Cholesterol_Transport ↓ Cholesterol Transport to Mitochondria STAR_Protein->Cholesterol_Transport Steroid_Hormone_Synthesis ↓ Steroid Hormone Synthesis Cholesterol_Transport->Steroid_Hormone_Synthesis Progesterone Progesterone Steroid_Hormone_Synthesis->Progesterone Testosterone Testosterone Steroid_Hormone_Synthesis->Testosterone In_Vitro_Toxicity_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Toxicity cluster_2 Endocrine Disruption Cell_Culture Cell Culture (e.g., HepG2, Granulosa) MHP_Exposure MHP Exposure (Dose-Response) Cell_Culture->MHP_Exposure Viability_Assay Cell Viability Assay (e.g., MTT) MHP_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Viability_Assay->Apoptosis_Assay Genotoxicity_Assay Genotoxicity Assay (e.g., Comet Assay) Viability_Assay->Genotoxicity_Assay Oxidative_Stress_Assay Oxidative Stress Assay (e.g., ROS Measurement) Viability_Assay->Oxidative_Stress_Assay Steroidogenesis_Assay Steroidogenesis Assay (e.g., ELISA) Viability_Assay->Steroidogenesis_Assay

References

Monohexyl Phthalate and Its Impact on Reproductive Health: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monohexyl phthalate (MHP), the primary active metabolite of the widely used plasticizer di-n-hexyl phthalate (DHP), is an endocrine-disrupting chemical (EDC) with significant adverse effects on reproductive health. This technical guide provides a comprehensive overview of the current scientific understanding of MHP's impact on male and female reproductive systems. It details the molecular mechanisms of action, including disruption of steroidogenesis, induction of oxidative stress, and apoptosis. This document summarizes key quantitative data from in vivo and in vitro studies in clearly structured tables and provides detailed experimental protocols for critical assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes affected by MHP. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the reproductive toxicity of MHP.

Introduction

Phthalates are a class of synthetic chemicals extensively used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Due to their widespread use and non-covalent bonding to polymer matrices, phthalates can easily leach into the environment, leading to ubiquitous human exposure.[1] Di-n-hexyl phthalate (DHP) is metabolized in the body to its active form, this compound (MHP), which is considered a primary mediator of its reproductive toxicity.[2][3]

Growing evidence from both animal and human studies indicates that exposure to MHP can lead to a range of adverse reproductive outcomes, including decreased fertility, hormonal imbalances, and developmental abnormalities.[1][3] This guide will delve into the specific effects of MHP on both male and female reproductive health, the underlying molecular mechanisms, and the experimental approaches used to investigate these effects.

Mechanisms of MHP-Induced Reproductive Toxicity

MHP exerts its toxic effects on the reproductive system through multiple interconnected mechanisms:

  • Endocrine Disruption: MHP is a well-documented endocrine disruptor, primarily interfering with the hypothalamic-pituitary-gonadal (HPG) axis. It can alter the synthesis and signaling of crucial reproductive hormones, particularly steroid hormones like testosterone and estradiol.[4][5] This disruption of steroidogenesis is a key factor in the reproductive toxicity of MHP.[6]

  • Induction of Oxidative Stress: MHP exposure has been shown to increase the production of reactive oxygen species (ROS) in reproductive tissues.[7][8][9] This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.[10] Oxidative stress can impair various cellular processes essential for reproduction, including gamete maturation and function.[7][11]

  • Apoptosis: MHP can induce programmed cell death, or apoptosis, in various reproductive cells, including germ cells and somatic cells within the gonads.[4][12][13] This can lead to a reduction in the number of viable gametes and disrupt the structural integrity of reproductive tissues.[13]

Impact on Male Reproductive Health

MHP exposure has been demonstrated to have detrimental effects on the male reproductive system, targeting Leydig cells, Sertoli cells, and developing germ cells.

Effects on Spermatogenesis and Testicular Function

In utero and postnatal exposure to MHP can lead to testicular atrophy, decreased sperm count, and reduced sperm viability.[9] It disrupts the process of spermatogenesis by inducing apoptosis in spermatogonia and affecting the function of Sertoli cells, which are crucial for germ cell development.[13][14]

Disruption of Male Steroidogenesis

MHP directly targets Leydig cells, the primary producers of testosterone in the testes. It inhibits the expression of key steroidogenic enzymes and the steroidogenic acute regulatory (StAR) protein, leading to a dose-dependent decrease in testosterone production.[6][15][16] This anti-androgenic activity is a hallmark of MHP's reproductive toxicity.

Impact on Female Reproductive Health

The female reproductive system is also highly susceptible to the toxic effects of MHP, which can impair ovarian function, oocyte quality, and embryonic development.

Effects on Ovarian Folliculogenesis and Oocyte Maturation

MHP exposure can inhibit the growth of ovarian antral follicles and disrupt the process of folliculogenesis.[7][8][11] It has been shown to reduce the frequency of oocytes reaching the metaphase II (MII) stage of meiosis, indicating impaired oocyte maturation.[1][12] MHP-induced oxidative stress in follicles is a key mechanism contributing to these effects.[7][9][11]

Disruption of Female Steroidogenesis

Similar to its effects in males, MHP disrupts steroidogenesis in the ovaries. It can suppress the production of estradiol in granulosa cells by decreasing the expression and activity of aromatase, the enzyme responsible for converting androgens to estrogens.[2] MHP can also affect progesterone production, another critical hormone for female reproductive function.[2][6]

Impact on Early Embryonic Development

Exposure to MHP can have a negative carrying-over effect on oocyte developmental competence, leading to a decrease in the percentage of embryos developing to the blastocyst stage.[1] High concentrations of MHP have been shown to directly impair preimplantation embryonic development in vitro.[17]

Quantitative Data on MHP Reproductive Toxicity

The following tables summarize quantitative data from key in vivo and in vitro studies on the reproductive effects of MHP.

Table 1: In Vivo Effects of MHP on Female Reproductive Parameters in Mice

ParameterSpecies/StrainDose/ConcentrationDuration of ExposureKey FindingsReference
Oocyte Maturation (MII stage)NMRI Mouse50, 100, 200 µl of 2.56 µM MEHP solution (oral)15 daysDose-dependent decrease in the percentage of oocytes reaching MII stage (Control: 67.37%; 50µl: 37.8%; 100µl: 27.6%; 200µl: 17.3%).[1]
Blastocyst FormationNMRI Mouse50, 100, 200 µl of 2.56 µM MEHP solution (oral)15 daysDose-dependent decrease in the percentage of embryos developing to the blastocyst stage.[1]

Table 2: In Vitro Effects of MHP on Ovarian Follicle Growth and Oocyte Maturation

ParameterModelConcentrationDuration of ExposureKey FindingsReference
Follicle GrowthMouse antral follicles1-100 µg/ml MEHP96 hoursInhibition of follicle growth.[8][9]
Reactive Oxygen Species (ROS)Mouse antral follicles1-100 µg/ml MEHPNot specifiedIncreased ROS levels.[8][9]
Oocyte Maturation (MII stage)Mouse immature oocytes50, 100, 200 µl of 2.56 µM MEHP solution22 hoursDose-dependent decrease in MII stage oocytes.[1]

Table 3: In Vitro Effects of MHP on Leydig and Granulosa Cell Steroidogenesis

ParameterCell TypeConcentrationDuration of ExposureKey FindingsReference
Testosterone ProductionRat Leydig cell progenitors100, 250 µM MEHP48 hoursStimulated basal steroidogenesis; suppressed hCG-activated steroidogenesis.[6]
Progesterone ProductionRat immature granulosa cells100, 250 µM MEHP48 hoursStimulated basal steroidogenesis; enhanced FSH-stimulated progesterone production.[6]
Estradiol ProductionRat granulosa cells50-200 µM MEHP48 hoursSuppressed estradiol production.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Study of MHP Effects on Oocyte Maturation in Mice
  • Animal Model: 6-8 week old female NMRI mice.[1]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, 50 ± 5% humidity, and 22 ± 3°C temperature.[1]

  • Dosing: Oral administration of 50, 100, or 200 µl of a 2.56 µM MEHP solution (dissolved in DMSO) daily for 15 days. A control group receives the vehicle (DMSO) only.[1]

  • Oocyte Retrieval: Immature oocytes are retrieved from the ovaries.[1]

  • In Vitro Maturation (IVM): Oocytes are cultured in a suitable maturation medium for 22 hours.[1]

  • Assessment: The percentage of oocytes reaching the MII stage (characterized by the presence of the first polar body) is determined by microscopic evaluation.[1]

In Vitro Culture of Mouse Ovarian Antral Follicles
  • Follicle Isolation: Antral follicles are mechanically isolated from the ovaries of female mice.[9]

  • Culture System: Follicles are cultured individually in droplets of culture medium under oil.[9]

  • MHP Exposure: Follicles are treated with varying concentrations of MEHP (e.g., 0.1, 1, 10, 100 µg/ml) or vehicle control (DMSO).[9]

  • Growth Assessment: Follicle diameter is measured daily using a microscope with a calibrated micrometer.[9]

  • Oxidative Stress Assessment:

    • ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]

    • Antioxidant Enzyme Analysis: The expression and activity of antioxidant enzymes (e.g., SOD1, GPX) are measured by qRT-PCR and specific enzyme activity assays.[9][18]

In Vitro Steroidogenesis Assay in Leydig Cells
  • Cell Model: Primary cultures of rat Leydig cell progenitors or a suitable Leydig cell line (e.g., MA-10).[6][16]

  • Cell Culture: Cells are plated in 96-well plates and cultured in appropriate medium.[6]

  • MHP Exposure: Cells are incubated with or without MEHP at various concentrations (e.g., 100, 250 µM) for a specified period (e.g., 24-48 hours).[6]

  • Stimulation: For stimulated steroidogenesis, cells are treated with human chorionic gonadotropin (hCG) or luteinizing hormone (LH).[6][16]

  • Hormone Measurement: The concentration of testosterone in the culture medium is quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[6][16]

Apoptosis Detection by Annexin V/PI Staining
  • Cell Preparation: Oocytes or other reproductive cells are collected after MHP exposure.[1]

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol of a commercial apoptosis detection kit.[1][4]

  • Analysis: Stained cells are analyzed by fluorescence microscopy or flow cytometry.[4]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction: Total RNA is extracted from tissues or cells using a suitable RNA isolation kit.[17][19]

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.[17][19]

  • Quantitative PCR: Real-time PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.[17][19]

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a suitable housekeeping gene for normalization.[19]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by MHP and a typical experimental workflow for assessing its reproductive toxicity.

MHP_Signaling_Pathway cluster_MHP This compound (MHP) Exposure cluster_Cellular_Effects Cellular Effects in Reproductive Tissues cluster_Molecular_Targets Molecular Targets cluster_Reproductive_Outcomes Adverse Reproductive Outcomes MHP MHP ROS ↑ Reactive Oxygen Species (ROS) MHP->ROS Induces Apoptosis ↑ Apoptosis MHP->Apoptosis Triggers Endocrine_Disruption Endocrine Disruption MHP->Endocrine_Disruption Causes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes ↓ Antioxidant Enzymes (SOD, GPX) Oxidative_Stress->Antioxidant_Enzymes Impacts Apoptotic_Proteins ↑ Pro-apoptotic Proteins (e.g., Bax) ↓ Anti-apoptotic Proteins (e.g., Bcl-2) Apoptosis->Apoptotic_Proteins Regulates Steroidogenic_Enzymes ↓ Steroidogenic Enzymes (e.g., Aromatase) Endocrine_Disruption->Steroidogenic_Enzymes Impacts Hormone_Receptors Altered Hormone Receptor Signaling Endocrine_Disruption->Hormone_Receptors Impacts Male_Repro Male: ↓ Testosterone ↓ Sperm Quality Testicular Atrophy Antioxidant_Enzymes->Male_Repro Female_Repro Female: ↓ Estradiol Impaired Folliculogenesis ↓ Oocyte Quality ↓ Embryonic Development Antioxidant_Enzymes->Female_Repro Steroidogenic_Enzymes->Male_Repro Steroidogenic_Enzymes->Female_Repro Apoptotic_Proteins->Male_Repro Apoptotic_Proteins->Female_Repro Hormone_Receptors->Male_Repro Hormone_Receptors->Female_Repro Experimental_Workflow cluster_Exposure Exposure Phase cluster_Models Experimental Models cluster_Analysis Analysis Phase cluster_Outcome Outcome Exposure MHP Exposure (In Vivo or In Vitro) InVivo Animal Models (e.g., Rats, Mice) Exposure->InVivo InVitro Cell/Tissue Culture (e.g., Oocytes, Follicles, Leydig Cells, Granulosa Cells) Exposure->InVitro Repro_Endpoints Reproductive Endpoints Assessment - Fertility - Gamete Quality - Embryonic Development InVivo->Repro_Endpoints Hormone_Analysis Hormone Level Analysis (ELISA, RIA) InVivo->Hormone_Analysis Molecular_Analysis Molecular & Cellular Analysis - Gene Expression (qRT-PCR) - Oxidative Stress Assays - Apoptosis Assays (Flow Cytometry) InVivo->Molecular_Analysis InVitro->Repro_Endpoints InVitro->Hormone_Analysis InVitro->Molecular_Analysis Data_Interpretation Data Interpretation & Risk Assessment Repro_Endpoints->Data_Interpretation Hormone_Analysis->Data_Interpretation Molecular_Analysis->Data_Interpretation

References

Monohexyl Phthalate and Nuclear Receptor Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between monohexyl phthalate (MHP), a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), and various nuclear receptors. This document summarizes key quantitative data, details common experimental protocols, and visualizes the core signaling pathways involved in these interactions. The information presented is intended to serve as a valuable resource for researchers in toxicology, endocrinology, and drug development.

Quantitative Interaction Data

The following tables summarize the reported in vitro efficacy and potency of mono(2-ethylhexyl) phthalate (MEHP), a closely related and extensively studied monoalkyl phthalate ester, in modulating the activity of several key nuclear receptors. These values, primarily EC50 for activation and IC50 for inhibition, provide a quantitative basis for understanding the biological activity of this class of compounds.

Table 1: Activation of Peroxisome Proliferator-Activated Receptors (PPARs) by MEHP

Nuclear ReceptorSpeciesAssay TypeEC50 (µM)Reference
PPARαMouseReporter Gene Assay0.6[1][2]
PPARαHumanReporter Gene Assay3.2[1][2]
PPARγMouseReporter Gene Assay10.1[1][2]
PPARγHumanReporter Gene Assay6.2[1][2]

Table 2: Activation of Pregnane X Receptor (PXR) by MEHP

Nuclear ReceptorSpeciesAssay TypeEC50 (µM)Reference
PXRMouseReporter Gene Assay7-8[3]
PXRHumanReporter Gene Assay7-8[3]

Table 3: Antagonism of Steroid Hormone Receptors by MEHP

Nuclear ReceptorSpeciesAssay TypeIC50 (µM)Reference
Estrogen Receptor (ER)HumanYeast Bioassay125[4]
Androgen Receptor (AR)HumanYeast Bioassay736[4]

Experimental Protocols

The following sections detail the methodologies for key experiments commonly cited in the study of MHP and nuclear receptor interactions.

Reporter Gene Assay for Nuclear Receptor Activation

This protocol describes a common method for quantifying the ability of a compound to activate a specific nuclear receptor, leading to the expression of a reporter gene (e.g., luciferase).

1. Materials and Reagents:

  • Cell Line: Mammalian cell line suitable for transfection, such as HEK293T or HepG2.

  • Expression Plasmids:

    • A plasmid encoding the full-length nuclear receptor of interest (e.g., human PPARα, PXR).

    • A reporter plasmid containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor of interest (e.g., PPRE-luc for PPARs).

    • A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Transfection Reagent: Lipofectamine® or a similar lipid-based transfection reagent.

  • Cell Culture Medium: DMEM or other appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: this compound (or MEHP) dissolved in a suitable solvent (e.g., DMSO).

  • Luciferase Assay System: Commercially available kit for the detection of firefly and Renilla luciferase activity.

  • Luminometer: Instrument for measuring luminescence.

2. Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a transfection mixture containing the nuclear receptor expression plasmid, the reporter plasmid, and the control plasmid in an appropriate ratio.

    • Add the transfection reagent to the plasmid mixture according to the manufacturer's instructions and incubate to allow complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh cell culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Add the diluted compound to the transfected cells. Include a vehicle control (e.g., DMSO) and a positive control (a known agonist for the receptor).

    • Incubate the cells with the compound for 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells using the buffer provided in the luciferase assay kit.

    • Measure the firefly luciferase activity using a luminometer.

    • Measure the Renilla luciferase activity in the same wells for normalization.

  • Data Analysis:

    • Calculate the relative luciferase activity by dividing the fire-fly luciferase reading by the Renilla luciferase reading for each well.

    • Plot the normalized luciferase activity against the log of the compound concentration.

    • Determine the EC50 value from the dose-response curve using a suitable software.

Scintillation Proximity Assay (SPA) for Nuclear Receptor Binding

This protocol outlines a method to measure the direct binding of a radiolabeled ligand to a nuclear receptor and the competitive displacement by a test compound.

1. Materials and Reagents:

  • Nuclear Receptor: Purified ligand-binding domain (LBD) of the nuclear receptor of interest.

  • SPA Beads: Scintillation proximity assay beads coated with a material that can capture the receptor (e.g., nickel-coated for His-tagged proteins).

  • Radioligand: A radioactively labeled ligand known to bind to the nuclear receptor (e.g., [3H]-labeled agonist).

  • Test Compound: this compound.

  • Assay Buffer: Buffer optimized for the binding reaction.

  • Scintillation Counter: A microplate-based scintillation counter.

2. Procedure:

  • Receptor Immobilization: Incubate the purified nuclear receptor with the SPA beads to allow for capture of the receptor onto the bead surface.

  • Binding Reaction:

    • In a microplate, add the receptor-coated SPA beads, the radioligand, and varying concentrations of the test compound.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

    • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Measure the scintillation counts in each well using a microplate scintillation counter. No separation of bound and free radioligand is necessary.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow relevant to the study of this compound's interaction with nuclear receptors.

Caption: PPAR Signaling Pathway Activation by MHP.

PXR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHP This compound (MHP) MHP_cyto MHP MHP->MHP_cyto Enters Cell PXR PXR MHP_cyto->PXR Binds PXR_nuc PXR PXR->PXR_nuc Translocates PXR_RXR_active PXR-RXR-MHP Complex (Active) PXR_nuc->PXR_RXR_active Heterodimerizes with RXR RXR RXR->PXR_RXR_active PXRE PXRE (PXR Response Element) PXR_RXR_active->PXRE Binds to TargetGene Target Gene Transcription (e.g., CYP3A4) PXRE->TargetGene Initiates mRNA mRNA TargetGene->mRNA Leads to

Caption: PXR Signaling Pathway Activation by MHP.

Reporter_Gene_Assay_Workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells transfect Co-transfect with Plasmids: - Nuclear Receptor - Reporter (Luciferase) - Control (Renilla) seed_cells->transfect incubate1 Incubate for 4-6 hours transfect->incubate1 treat Treat Cells with This compound incubate1->treat incubate2 Incubate for 16-24 hours treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase and Renilla Activity lyse->measure analyze Analyze Data: - Normalize Luciferase to Renilla - Generate Dose-Response Curve - Calculate EC50 measure->analyze end End analyze->end

Caption: Experimental Workflow for a Reporter Gene Assay.

References

Methodological & Application

Monohexyl Phthalate: Comprehensive Application Notes for Analytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Monohexyl Phthalate (MHP). It includes information on analytical standards and reference materials, comprehensive experimental protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and guidance on the use of internal standards.

Analytical Standards and Reference Materials

The accurate quantification of this compound relies on the use of high-purity analytical standards and reference materials. Several suppliers offer MHP in various formats to suit different analytical needs.

Table 1: Commercially Available this compound Analytical Standards

SupplierProduct DescriptionCAS NumberPurity/ConcentrationFormat
LGC StandardsThis compound24539-57-9High PurityNeat
AccuStandardThis compound24539-57-9>98.0% (GC)Neat
AccuStandardThis compound24539-57-9100 µg/mL in AcetonitrileCertified Reference Material (CRM) Solution
CymitQuimicaThis compound24539-57-9>98.0%Neat
BenchchemThis compound24539-57-9Not specifiedNeat

For quantitative analysis, the use of a Certified Reference Material (CRM) solution is recommended for preparing calibration standards to ensure traceability and accuracy. When using a neat standard, it is crucial to accurately prepare stock solutions and verify their concentration.

Experimental Protocols

The following sections detail the recommended protocols for the analysis of this compound in various matrices. The choice between GC-MS and LC-MS/MS will depend on the sample matrix, required sensitivity, and available instrumentation.

Internal Standards

The use of an isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response. While a commercially available isotopically labeled this compound was not definitively identified in the search, deuterated (d4) or carbon-13 (¹³C) labeled analogs of other phthalate monoesters can be used as suitable surrogates. A deuterated dihexyl phthalate (Dihexyl phthalate-3,4,5,6-d4) is a potential option that would metabolize to a labeled this compound in certain biological studies, or a labeled monoester with a similar alkyl chain length could be used.[1][2] For the purpose of these protocols, Mono-n-butyl-d4-phthalate is proposed as a suitable internal standard due to its commercial availability and similarity to MHP.

Sample Preparation

The appropriate sample preparation method is critical for accurate quantification and depends on the sample matrix.

This protocol is adapted from established methods for other phthalate monoesters in biological fluids and beverages.[3][4]

Protocol: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Pipette 1 mL of the liquid sample into a clean glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 50 µL of 1 µg/mL Mono-n-butyl-d4-phthalate in methanol).

  • Acidification (for biological samples): Add 100 µL of 1 M hydrochloric acid to adjust the pH to ~3.

  • Extraction: Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Vortexing: Vortex the tube vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or ethyl acetate (for GC-MS) and transfer to an autosampler vial.

This protocol is based on general methods for extracting phthalates from solid matrices.[5]

Protocol: Solvent Extraction

  • Sample Homogenization: Finely grind or cut the solid sample to increase the surface area.

  • Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution.

  • Extraction Solvent: Add 10 mL of a 1:1 (v/v) mixture of methylene chloride and acetone.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge at 3000 x g for 15 minutes.

  • Solvent Transfer: Decant the supernatant into a clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh portion of the extraction solvent.

  • Combine Extracts: Combine the supernatants from both extractions.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute as described in the LLE protocol.

Instrumental Analysis

GC-MS is a robust technique for the analysis of semi-volatile compounds like MHP. Derivatization is often recommended for mono-phthalates to improve their chromatographic properties, but direct analysis is also possible under optimized conditions.[6]

Table 2: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended Setting
Gas Chromatograph
Injection PortSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven Temperature ProgramInitial: 80°C, hold for 1 minRamp 1: 15°C/min to 200°CRamp 2: 5°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions (m/z)
This compound149 (Quantifier) , 167, 250
Mono-n-butyl-d4-phthalate (IS)153 (Quantifier) , 171, 227

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate GC_Inject GC Injection Concentrate->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis by GC-MS.

LC-MS/MS offers high sensitivity and selectivity, often with simpler sample preparation and without the need for derivatization.

Table 3: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatograph
ColumnC18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 30% B1-8 min: 30-95% B8-10 min: 95% B10.1-12 min: 30% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage-3.0 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compound249 > 121 (Quantifier) , 249 > 165 (Qualifier)
Mono-n-butyl-d4-phthalate (IS)225 > 79 (Quantifier) , 225 > 121 (Qualifier)

dot

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC_Inject LC Injection Concentrate->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound analysis by LC-MS/MS.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards of MHP in a clean matrix (e.g., solvent or a blank matrix extract) at concentrations ranging from the expected sample concentrations. Spike each calibration standard with the same amount of internal standard as the samples.

  • Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both MHP and the internal standard.

  • Response Ratio: Calculate the ratio of the peak area of MHP to the peak area of the internal standard for each calibration standard and sample.

  • Linear Regression: Plot the response ratio against the concentration of the calibration standards and perform a linear regression to obtain the calibration curve.

  • Quantification: Determine the concentration of MHP in the samples by interpolating their response ratios on the calibration curve.

Quality Control

  • Method Blank: A method blank (a sample without the analyte that is carried through the entire sample preparation and analysis procedure) should be analyzed with each batch of samples to check for contamination.

  • Spiked Samples: A matrix spike (a sample to which a known amount of MHP has been added) should be analyzed to assess the accuracy and recovery of the method.

  • Duplicate Samples: Analyzing duplicate samples will help to assess the precision of the method.

By following these detailed protocols and utilizing the appropriate analytical standards, researchers can achieve accurate and reliable quantification of this compound in a variety of matrices.

References

Application Note: High-Sensitivity Analysis of Monohexyl Phthalate in Human Serum via HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer and industrial products. Human exposure to phthalates is ubiquitous, and there is growing concern about their potential endocrine-disrupting properties and other adverse health effects. Di-n-hexyl phthalate (DnHP) is metabolized in the body to its primary active metabolite, mono-n-hexyl phthalate (MnHP). Monitoring the levels of MnHP in biological matrices such as serum is crucial for assessing human exposure and understanding its potential toxicological implications. This application note provides a detailed protocol for the sensitive and selective quantification of monohexyl phthalate in human serum using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The described methods are essential for researchers in toxicology, environmental health, and drug development who are investigating the pharmacokinetics and biological effects of phthalates.

Principle

This method employs either solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate this compound and an internal standard from the serum matrix. The extracted analytes are then separated using reversed-phase HPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in extraction recovery. The high selectivity of MS/MS detection allows for confident identification and quantification of the target analyte at low concentrations. To account for both free and conjugated forms of this compound, an optional enzymatic deconjugation step with β-glucuronidase is included.

Experimental Protocols

Materials and Reagents
  • Mono-n-hexyl phthalate (MnHP) analytical standard

  • Isotopically labeled mono-n-hexyl phthalate internal standard (e.g., 13C4-MnHP)

  • HPLC-grade methanol, acetonitrile, water, and formic acid

  • Ammonium acetate

  • β-glucuronidase from Helix pomatia

  • Phosphate buffer (pH 6.5)

  • Human serum (collected and stored with minimal plastic contact)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., hexane, acetone)

  • Nitrogen evaporator

  • Vortex mixer and centrifuge

Sample Preparation

Special Precaution: Phthalates are common environmental contaminants. To avoid background contamination, use glass or polypropylene labware and rinse with methanol before use.

3.2.1. Enzymatic Deconjugation (for total MnHP)

  • Thaw 0.5 mL of serum sample.

  • Add 10 µL of the internal standard working solution.

  • Add 100 µL of 1 M ammonium acetate buffer (pH 6.5).[1]

  • Add 10 µL of β-glucuronidase solution.[1]

  • Incubate the mixture at 37°C for 2 hours.[1]

3.2.2. Solid-Phase Extraction (SPE) Protocol

  • Condition the SPE cartridge: Sequentially pass 3 mL of methanol and 3 mL of HPLC-grade water through the cartridge.

  • Load the sample: Load the deconjugated serum sample onto the conditioned SPE cartridge.

  • Wash the cartridge: Wash with 3 mL of 10% methanol in water to remove interferences.

  • Elute the analyte: Elute the this compound and internal standard with 3 mL of acetonitrile.

  • Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

3.2.3. Liquid-Liquid Extraction (LLE) Protocol

  • Protein Precipitation: To the deconjugated serum sample, add 1 mL of acetone, vortex for 30 seconds, and centrifuge at 3000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean glass tube. Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.[2][3]

  • Collect the organic layer: Carefully transfer the upper hexane layer to a new tube.

  • Repeat extraction: Repeat the hexane extraction on the remaining aqueous layer and combine the hexane fractions.

  • Evaporate and reconstitute: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

HPLC-MS/MS Method

HPLC System:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%B
0.030
1.030
8.095
10.095
10.130
15.030

MS/MS System:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Negative

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
MnHP249.1134.1-20
13C4-MnHP253.1138.1-20

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of phthalate metabolites in serum using SPE and LLE methods.

Table 1: Quantitative Data for SPE-HPLC-MS/MS

ParameterMono(2-ethylhexyl) phthalate (MEHP)Reference
Limit of Detection (LOD)0.6 - 1.3 ng/mL[4][5]
Limit of Quantification (LOQ)~2.0 ng/mL
Recovery80 - 99%[5][6]
Precision (%RSD)< 15%

Table 2: Quantitative Data for LLE-HPLC-MS/MS

ParameterMono(2-ethylhexyl) phthalate (MEHP)Reference
Limit of Detection (LOD)~1.0 ng/mL
Limit of Quantification (LOQ)5.0 ng/mL[2][3]
Recovery95 - 105%[2][3]
Precision (%RSD)< 10%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing serum Serum Sample (0.5 mL) is_spike Spike Internal Standard serum->is_spike deconjugation Enzymatic Deconjugation (β-glucuronidase) is_spike->deconjugation extraction Extraction (SPE or LLE) deconjugation->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC Separation evaporation->hplc msms MS/MS Detection (MRM) hplc->msms quantification Quantification msms->quantification report Reporting quantification->report

Caption: HPLC-MS/MS workflow for this compound analysis.

Potential Signaling Pathway Disruption by Phthalate Metabolites

signaling_pathway cluster_cell Cell cluster_receptors Nuclear Receptors cluster_pathways Downstream Signaling cluster_effects Cellular Effects mnhp This compound ppar PPAR mnhp->ppar ar Androgen Receptor mnhp->ar steroid Steroid Synthesis ppar->steroid apoptosis Apoptosis ppar->apoptosis ar->steroid cell_cycle Cell Cycle Regulation ar->cell_cycle endo_disrupt Endocrine Disruption steroid->endo_disrupt repro_tox Reproductive Toxicity apoptosis->repro_tox dev_tox Developmental Toxicity cell_cycle->dev_tox

Caption: Potential signaling pathways affected by phthalate metabolites.

References

Application Note: Sample Preparation for the Analysis of Monohexyl Phthalate in Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products.[1] Monohexyl Phthalate (MHP) is a metabolite of certain phthalate esters. Due to the ubiquitous nature of phthalates, they can leach from plastic materials into the environment, leading to the contamination of water sources.[2] The presence of phthalates and their metabolites in water is a growing concern due to their classification as endocrine-disrupting chemicals, which can pose potential risks to human health.[3]

Accurate and sensitive quantification of MHP in aqueous matrices is crucial for environmental monitoring and risk assessment. However, the concentration of MHP in water is often very low, typically below the direct detection limits of most analytical instruments.[4] Therefore, effective sample preparation is a critical step to extract and pre-concentrate the analyte from the water sample, remove interfering matrix components, and ensure reliable analysis.[4] This application note provides detailed protocols for the two most common sample preparation techniques for phthalate analysis in water: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Sample Preparation Methodologies

The primary methods for extracting and concentrating MHP and other phthalates from water samples are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), including its miniaturized versions like Dispersive Liquid-Liquid Microextraction (DLLME).[2][5]

  • Solid-Phase Extraction (SPE): This is a preferred technique for its simplicity, high recovery rates, and ability to pre-concentrate trace organic contaminants from environmental samples.[4] SPE involves passing the water sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the bulk of the water and other impurities pass through. The analyte is then eluted with a small volume of an organic solvent.[4] The choice of sorbent is critical, with C18 (octadecyl) cartridges being highly effective for phthalate extraction due to the reverse-phase retention mechanism.[4]

  • Liquid-Liquid Extraction (LLE): LLE is a traditional method that involves adding a water-immiscible organic solvent to the aqueous sample.[6] The mixture is shaken vigorously to facilitate the transfer of the hydrophobic phthalates from the water phase to the organic phase.[6] The organic layer containing the extracted analytes is then separated for analysis.[6] While effective, LLE can be time-consuming and require significant volumes of organic solvents.[5][7] Variants like Salt-Assisted Dispersive Liquid-Liquid Microextraction (SA-DLLME) have been developed to improve efficiency and reduce solvent consumption.[8]

Analytical Quantification

Following sample preparation, the concentrated extracts are typically analyzed using chromatographic techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Diode Array Detector (DAD).[4][9]

  • Gas Chromatography (GC) coupled with Mass Spectrometry (MS or MS/MS), which offers high sensitivity and selectivity.[2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , which provides excellent sensitivity and is suitable for detecting trace levels of analytes.[10]

Quantitative Data Summary

The performance of different sample preparation methods for phthalate analysis can be evaluated based on recovery, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Performance Data for Solid-Phase Extraction (SPE) of Phthalates in Water

Analyte(s) SPE Sorbent Recovery (%) LOD LOQ Reference
Six Phthalates DVB/CAR/PDMS Fiber (SPME) Not Specified 0.3 - 2.6 ng/mL Not Specified [3]
Seven Phthalates Multiwalled Carbon Nanotubes (dSPE) Not Specified 0.5 - 1 µg/L 1 - 2 µg/L [11]
Six Phthalates Molecularly Imprinted Polymers (MIPs) >92.9% 0.01 - 0.05 µg/L 0.05 - 0.2 µg/L [2]

| Six Phthalates | Automated SPE Disk System | Within EPA Limits | Not Specified | Not Specified |[1] |

Table 2: Performance Data for Liquid-Liquid Extraction (LLE) and its Variants for Phthalates in Water

Analyte(s) Extraction Method Recovery (%) LOD LOQ Reference
Six Phthalates Salt-Assisted DLLME Not Specified 0.15 - 0.3 ng/mL Not Specified [6]
Five Phthalates Coacervate Extraction 53.9 - 69.4% 1.0 - 2.6 ng/mL Not Specified [12]
Ten Phthalates LLE (n-hexane) 91.5 - 118.1% 0.5 - 1.0 ng/L 1.5 - 3.0 ng/L [7]

| Four Phthalates | LLE (various solvents) | 79.1 - 100.8% | Not Specified | Not Specified |[13] |

Experimental Protocols

Caution: Phthalates are ubiquitous contaminants. To avoid cross-contamination, use only glassware that has been thoroughly rinsed with phthalate-free solvents (e.g., methanol, ethyl acetate, n-hexane) and avoid contact with plastic materials throughout the entire procedure.[2][7]

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is based on established methods for phthalate extraction from aqueous samples.[4]

5.1.1 Materials and Reagents

  • SPE Cartridges: C18, 100 mg/1 mL (or similar reverse-phase sorbent)[4]

  • SPE Vacuum Manifold

  • Water Sample: 50 mL

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water (phthalate-free)

  • Nitrogen Evaporation System

  • Glassware: Volumetric flasks, centrifuge tubes, pipettes

  • MHP standard solution

5.1.2 Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_elution Elution & Concentration Condition Condition Cartridge (Methanol) Equilibrate Equilibrate Cartridge (Deionized Water) Condition->Equilibrate Load_Sample Load Water Sample (50 mL) Equilibrate->Load_Sample Wash_Cartridge Wash Cartridge (Remove Interferences) Load_Sample->Wash_Cartridge Dry_Cartridge Dry Cartridge (Nitrogen Stream) Wash_Cartridge->Dry_Cartridge Elute Elute MHP (Acetonitrile) Dry_Cartridge->Elute Concentrate Concentrate Eluate (Nitrogen Evaporation) Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for MHP extraction from water using Solid-Phase Extraction (SPE).

5.1.3 Step-by-Step Procedure

  • Sample Collection: Collect water samples in pre-cleaned glass bottles.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[4]

  • Sample Loading: Load 50 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying: Dry the cartridge thoroughly by passing a stream of nitrogen through it for 15-20 minutes.

  • Elution: Elute the retained MHP from the cartridge by passing 5 mL of acetonitrile through it. Collect the eluate in a clean glass tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 500 µL) of the initial mobile phase for LC analysis or a suitable solvent for GC analysis. Vortex the sample to ensure the residue is fully dissolved. The sample is now ready for injection.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a generalized procedure based on methods for extracting phthalates from aqueous samples.[7][14]

5.2.1 Materials and Reagents

  • Extraction Solvent: n-hexane (HPLC grade)[7][14]

  • Sodium Chloride (NaCl) (for breaking emulsions, if needed)[7]

  • Separatory Funnel (glass)

  • Nitrogen Evaporation System

  • Glassware: Volumetric flasks, beakers, pipettes

  • MHP standard solution

5.2.2 Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_extraction Extraction Process cluster_separation Phase Separation cluster_concentration Concentration & Analysis Start Start with Water Sample in Separatory Funnel Add_Solvent Add n-Hexane (Extraction Solvent) Start->Add_Solvent Shake Shake Vigorously (e.g., 7 minutes) Add_Solvent->Shake Stand Allow Phases to Separate (Add NaCl if emulsion forms) Shake->Stand Collect Collect Organic Layer (Top n-Hexane Layer) Stand->Collect Repeat Repeat Extraction on Aqueous Layer Collect->Repeat Pool Pool Organic Extracts Repeat->Pool Evaporate Evaporate Solvent (Nitrogen Stream) Pool->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for MHP extraction from water using Liquid-Liquid Extraction (LLE).

5.2.2 Step-by-Step Procedure

  • Sample Measurement: Place a known volume (e.g., 10 mL) of the water sample into a glass separatory funnel.

  • Solvent Addition: Add a smaller volume of n-hexane (e.g., 5 mL) to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 5-7 minutes to ensure intimate contact between the two phases.[7] Periodically vent the funnel to release pressure.

  • Phase Separation: Place the funnel in a rack and allow the layers to fully separate. The organic n-hexane layer will be on top. If an emulsion forms at the interface, a small amount of NaCl solution can be added to help break it.[7]

  • Collection: Carefully drain the lower aqueous layer and collect the upper organic layer in a clean glass flask.

  • Repeat Extraction: Transfer the aqueous layer back into the separatory funnel and repeat the extraction process (steps 2-5) one more time with a fresh portion of n-hexane to improve recovery.[7]

  • Concentration: Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a known, small volume (e.g., 500 µL) of a suitable solvent for analysis. Vortex the sample to ensure it is fully dissolved before injection.

References

Application Note: Solid-Phase Extraction of Monohexyl Phthalate from Soil

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monohexyl Phthalate (MHP) is a primary metabolite of the widely used plasticizer, di(n-hexyl) phthalate. Due to its potential endocrine-disrupting properties and widespread presence in the environment, accurate and sensitive methods for its determination in complex matrices like soil are crucial for environmental monitoring and risk assessment. Solid-Phase Extraction (SPE) is a robust and efficient technique for the cleanup and preconcentration of MHP from soil extracts prior to chromatographic analysis. This application note provides a detailed protocol for the extraction of MHP from soil samples using SPE, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The methodology is based on established principles for phthalate analysis in environmental samples.[1][2][3][4]

Materials and Reagents

  • Solvents (HPLC or pesticide grade): Acetone, Dichloromethane, n-Hexane, Acetonitrile

  • Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)

  • Standards: this compound (MHP) analytical standard

  • Apparatus:

    • Microwave extraction system or ultrasonic bath

    • Centrifuge and centrifuge tubes (50 mL, glass)

    • SPE manifold

    • Rotary evaporator or nitrogen evaporator

    • GC-MS or HPLC system

    • Standard laboratory glassware

Experimental Protocols

1. Soil Sample Preparation and Initial Extraction

This protocol is based on microwave-assisted extraction, a common technique for phthalates in soil.[1][3]

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a microwave extraction vessel.

    • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and acetone to the vessel.[1]

    • Microwave the sample according to the instrument's guidelines. A typical program might be ramping to 100°C over 10 minutes and holding for 15 minutes.

    • Allow the vessel to cool to room temperature.

  • Filtration and Concentration:

    • Decant the supernatant and filter it through anhydrous sodium sulfate to remove any residual water.

    • Transfer the extract to a flask and concentrate it to approximately 2 mL using a rotary evaporator.

2. Solid-Phase Extraction (SPE) Cleanup

This cleanup step utilizes C18 cartridges to remove interfering matrix components.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of n-hexane, followed by 5 mL of dichloromethane, and finally 5 mL of acetone through the cartridge. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Reconstitute the 2 mL concentrated extract from the initial extraction with 5 mL of a suitable solvent mixture, such as acetone.[1]

    • Load the reconstituted sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of a low-polarity solvent like n-hexane to elute non-polar interferences.

  • Elution:

    • Elute the MHP from the cartridge with 10 mL of a more polar solvent mixture, such as a 1:1 (v/v) mixture of dichloromethane and acetone.

  • Final Concentration:

    • Collect the eluate and concentrate it to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or HPLC analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of phthalates in soil using methods similar to the one described. While specific data for MHP is not provided in the search results, these values for other phthalates can serve as a benchmark.

ParameterValueReference
Linearity Range7.5 - 750 µg/kg[1]
Correlation Coefficient (r)> 0.998[1]
Average Recovery94.4% - 114.6%[1]
Relative Standard Deviation (RSD)5.5% - 19.4%[1][5]
Limit of Detection (LOD)1.2 - 4.3 µg/kg[1]

Mandatory Visualization

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation & Initial Extraction cluster_spe Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis soil 10g Sieved Soil Sample add_solvent Add 20mL Dichloromethane:Acetone (1:1) soil->add_solvent microwave Microwave Extraction add_solvent->microwave concentrate Filter & Concentrate to 2mL microwave->concentrate load Load Sample concentrate->load Reconstitute in Acetone condition Condition C18 Cartridge condition->load wash Wash with n-Hexane load->wash elute Elute with Dichloromethane:Acetone wash->elute final_conc Concentrate to 1mL elute->final_conc analysis GC-MS or HPLC Analysis final_conc->analysis

Caption: Workflow for the solid-phase extraction of this compound from soil.

References

Analytical Method for the Determination of Monohexyl Phthalate in Consumer Products

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Monohexyl Phthalate (MHP) in various consumer products. The methodologies described are primarily based on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common, sensitive, and selective techniques for the determination of phthalate esters and their metabolites.

Introduction

This compound (MHP) is a metabolite of the plasticizer Di-n-hexyl Phthalate (DNHP). Phthalates are widely used in a variety of consumer products, including plastics, cosmetics, food packaging, and personal care items, to enhance flexibility and durability.[1] However, due to their potential endocrine-disrupting properties and other adverse health effects, the presence of phthalates and their metabolites in consumer goods is a significant concern.[2] Consequently, robust and sensitive analytical methods are crucial for monitoring MHP levels to ensure consumer safety and regulatory compliance.

This document outlines the necessary procedures for sample preparation, instrumental analysis, and data interpretation for the determination of MHP in diverse matrices.

Analytical Techniques

The two primary analytical techniques for the quantification of MHP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS is a well-established technique for the analysis of volatile and semi-volatile organic compounds.[1] For phthalate analysis, it often requires a derivatization step to improve the volatility and thermal stability of the analytes, though methods without derivatization have also been developed.[3]

  • LC-MS/MS offers high sensitivity and selectivity and is particularly suitable for analyzing less volatile and thermally labile compounds like MHP without the need for derivatization.[4][5]

Experimental Protocols

Sample Preparation

The sample preparation method is critical and depends on the matrix of the consumer product. The primary goal is to efficiently extract MHP from the sample matrix while minimizing interferences.

3.1.1. Plastics and Polymers (e.g., Toys, Food Containers)

This protocol is adapted from the US Consumer Product Safety Commission's (CPSC) method for phthalate analysis.[6]

  • Sample Comminution: Cut the plastic sample into small pieces (approximately 2x2 mm).

  • Dissolution: Weigh about 0.3 g of the cut sample into a glass vial. Add 10 mL of tetrahydrofuran (THF) and vortex to dissolve the polymer.

  • Precipitation: Add 20 mL of hexane to the solution to precipitate the polymer (e.g., PVC).

  • Centrifugation/Filtration: Centrifuge the mixture at 3500 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter to separate the precipitated polymer.[6]

  • Solvent Exchange: Transfer the supernatant or filtrate to a new vial and dilute with cyclohexane.[6]

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated MHP analog) before analysis.

3.1.2. Cosmetics and Personal Care Products (e.g., Lotions, Shampoos)

This protocol is based on methods for analyzing phthalates in personal care products.[7]

  • Sample Weighing: Weigh approximately 0.2 g of the cosmetic sample into a centrifuge tube.

  • Extraction: Add 2.5 mL of water and 2.5 mL of methanol.

  • Vortexing and Sonication: Vortex the mixture for 2 minutes, followed by ultrasonication for 30 minutes to ensure thorough extraction.[7]

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.[7]

  • Filtration: Transfer the supernatant to an LC vial for analysis, filtering if necessary.

3.1.3. Food Packaging Materials

This method utilizes headspace solid-phase microextraction (HS-SPME) for a greener extraction approach.[8]

  • Sample Preparation: Cut the food packaging material into small pieces.

  • Extraction: Place 1.5 g of the sample into a beaker with 6.0 mL of deionized water. Agitate the mixture for 60 minutes.[8]

  • HS-SPME: Transfer the aqueous extract to a headspace vial. Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace at 80°C for 30 minutes.[8]

  • Desorption: Thermally desorb the analytes from the fiber in the GC inlet.

Instrumental Analysis

3.2.1. GC-MS Method

  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with a 5975C MSD).[9]

  • Column: Rtx-440 or Rxi-XLB capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).[10]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[11]

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for MHP should be monitored.

3.2.2. LC-MS/MS Method

  • Instrument: Liquid chromatograph coupled to a tandem mass spectrometer (e.g., SCIEX QTRAP 5500 System).[4]

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 4.6 mm, 2.6 µm).[4]

  • Mobile Phase:

    • A: Water with 10 mM ammonium acetate.[4]

    • B: Methanol.

  • Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.5 mL/min.[4]

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phthalate metabolites.

    • Source Temperature: 300°C.

    • MRM Transitions: Specific precursor-to-product ion transitions for MHP and the internal standard must be optimized for maximum sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes typical performance data for the analytical methods described.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.03 - 0.08 µg/L (HS-SPME)0.125 - 5 pg/µL[5][8]
1–8 ng/mL (DLLME)[12]
Limit of Quantification (LOQ) 0.10 - 0.24 µg/L (HS-SPME)1 ng/mL[8][13]
5–14 ng/mL (DLLME)[12]
Recovery 90.2 - 111%85 - 115%[5][8]
Linearity (R²) ≥ 0.995> 0.99[5][8]
Precision (%RSD) < 13%< 15%[5][8]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Consumer Product) comminution Comminution/ Homogenization sample_collection->comminution extraction Extraction (Solvent/HS-SPME) comminution->extraction cleanup Cleanup/Filtration/ Centrifugation extraction->cleanup gcms_lcms GC-MS or LC-MS/MS Analysis cleanup->gcms_lcms Inject Extract data_acquisition Data Acquisition gcms_lcms->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Result Reporting quantification->reporting

Caption: Overall experimental workflow for MHP analysis.

Analytical Method Validation Parameters

validation_parameters method_validation Analytical Method Validation specificity Specificity/ Selectivity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Repeatability & Intermediate) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq robustness Robustness method_validation->robustness linearity->lod linearity->loq

Caption: Key parameters for analytical method validation.

References

Quantifying Monohexyl Phthalate in Human Biomonitoring: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantification of Monohexyl Phthalate (MnHexP) in human urine samples. MnHexP is a primary metabolite of the plasticizer Di-n-hexyl Phthalate (DnHexP) and serves as a key biomarker for assessing human exposure to its parent compound. Recent biomonitoring studies, particularly in Europe, have highlighted the increasing prevalence of MnHexP in the general population, including children, raising concerns about potential health risks.[1][2][3] This protocol outlines a robust and sensitive method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the accurate quantification of MnHexP, which is essential for exposure assessment and toxicological studies.

Data Summary: MnHexP in Human Biomonitoring Studies

The following table summarizes quantitative data on MnHexP concentrations from various human biomonitoring studies. These studies demonstrate the widespread exposure to DnHexP in different populations.

Population StudiedCountry/RegionSample MatrixFrequency of DetectionConcentration Range (µg/L)Median/Geometric Mean Concentration (µg/L)Analytical MethodReference
Children (2-6 years)GermanyUrine26% (2017/2018)-< LOQ (2017/2018)LC-MS/MS[1]
Children (2-6 years)GermanyUrine61% (2020/2021)-0.032 (daily intake µg/kg bw/day)LC-MS/MS[1]
Children and MothersEurope (DEMOCOPHES)UrineWidespread--Not Specified[4]
General PopulationEuropeUrineFrequently Detected1-100 (for various phthalate metabolites)-LC-MS/MS[2]
Adults and ChildrenGermany (GerES VI interim)Urine-Max: 45.7-LC-MS/MS[1]
Children (day-care)Germany (LANUV 2024)Morning Urine-Max: 46.18-LC-MS/MS[1]

Experimental Protocols

This section details the methodology for the quantification of MnHexP in human urine, from sample collection to data analysis.

Sample Collection and Storage
  • Collection: Collect spot urine samples in sterile, polypropylene containers. To minimize external contamination, it is recommended to use containers that are certified to be free of phthalates.

  • Storage: Immediately after collection, urine samples should be stored at -20°C or lower to prevent degradation of the analytes. For long-term storage, -80°C is recommended.

Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Phthalate metabolites in urine are often present as glucuronide conjugates. Therefore, an enzymatic hydrolysis step is necessary to cleave the conjugate and measure the total MnHexP concentration. This is followed by a solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Reagents and Materials:

    • β-glucuronidase (from Helix pomatia or E. coli)

    • Ammonium acetate buffer (pH 6.5)

    • Internal Standard (IS): ¹³C₄-labeled Mono-n-hexyl Phthalate (or other suitable labeled phthalate metabolite standard)

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid

    • SPE cartridges (e.g., C18 or a mixed-mode cation exchange cartridge)

  • Protocol:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Pipette 1 mL of urine into a clean glass tube.

    • Add 50 µL of the internal standard working solution.

    • Add 200 µL of ammonium acetate buffer.

    • Add 10 µL of β-glucuronidase enzyme solution.

    • Vortex briefly and incubate the mixture at 37°C for at least 2 hours (or overnight) in a shaking water bath to ensure complete deconjugation.

    • After incubation, cool the samples to room temperature.

    • SPE Cartridge Conditioning:

      • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of reagent water. Do not allow the cartridge to go dry.

    • Sample Loading:

      • Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 3 mL of water to remove interfering hydrophilic substances.

    • Drying:

      • Dry the cartridge under a gentle stream of nitrogen or by centrifugation to remove residual water.

    • Elution:

      • Elute the MnHexP and the internal standard from the cartridge with 2-3 mL of acetonitrile or ethyl acetate into a clean collection tube.

    • Evaporation and Reconstitution:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

      • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

      • Vortex and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

  • LC Parameters (Example):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 20% B

      • 1-8 min: Linear gradient to 95% B

      • 8-10 min: Hold at 95% B

      • 10.1-12 min: Return to 20% B and equilibrate

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS Parameters (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Mono-n-hexyl Phthalate (MnHexP)

        • Precursor Ion (m/z): 249.1

        • Product Ion (m/z): 77.0[5]

        • Collision Energy (eV): -25[5]

      • Internal Standard (e.g., ¹³C₄-MnHexP): The specific m/z transitions for the labeled internal standard should be determined.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, auxiliary, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.

Data Analysis and Quantification
  • Calibration Curve: Prepare a series of calibration standards of MnHexP in a surrogate matrix (e.g., phthalate-free urine or reagent water) and process them alongside the unknown samples. The concentration range should encompass the expected levels in the study samples.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of MnHexP in the unknown samples by interpolating their peak area ratios from the calibration curve.

  • Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical batch to monitor the accuracy and precision of the method.

Visualizations

Metabolic Pathway of Di-n-hexyl Phthalate (DnHexP)

cluster_exposure Exposure cluster_body Human Body cluster_excretion Excretion DnHexP Di-n-hexyl Phthalate (DnHexP) in Consumer Products Metabolism Hydrolysis in the gut/liver DnHexP->Metabolism Ingestion, Inhalation, Dermal Contact MnHexP Mono-n-hexyl Phthalate (MnHexP) Metabolism->MnHexP Conjugation Glucuronidation MnHexP->Conjugation MnHexP_G MnHexP-Glucuronide Conjugation->MnHexP_G Urine Urine MnHexP_G->Urine Excretion

Caption: Metabolic pathway of DnHexP to its urinary metabolite MnHexP-Glucuronide.

Experimental Workflow for MnHexP Quantification

cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection and Storage (-20°C) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase, 37°C) Urine_Sample->Hydrolysis SPE 3. Solid-Phase Extraction (SPE) (Condition, Load, Wash, Elute) Hydrolysis->SPE Evaporation 4. Evaporation and Reconstitution SPE->Evaporation LC_MSMS 5. LC-MS/MS Analysis (C18 column, ESI-) Evaporation->LC_MSMS Data_Analysis 6. Data Analysis (Quantification via Calibration Curve) LC_MSMS->Data_Analysis

Caption: Experimental workflow for the quantification of MnHexP in human urine.

References

Application Notes and Protocols for Cell-Based Assays in Monohexyl Phthalate Toxicity Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monohexyl phthalate (MHP) is a primary metabolite of the widely used plasticizer, di(2-ethylhexyl) phthalate (DEHP). Due to the ubiquitous nature of DEHP in consumer products, human exposure to MHP is widespread. A growing body of evidence suggests that MHP may pose various health risks, acting as an endocrine disruptor and inducing cellular toxicity. Consequently, robust and efficient methods for screening MHP toxicity are crucial for regulatory assessment and understanding its mechanism of action. This document provides detailed application notes and standardized protocols for a suite of cell-based assays to evaluate the cytotoxic, genotoxic, endocrine-disrupting, and oxidative stress-inducing potential of MHP. These protocols are intended for researchers, scientists, and drug development professionals engaged in toxicological screening.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration range of a substance that causes cell death or inhibits cell proliferation. This information is critical for designing subsequent, more specific toxicity assays.

Data Summary: MHP Cytotoxicity
Cell LineAssayEndpointEffective Concentration / IC50Reference
DLEC (Dicentrarchus labrax Embryonic)MTTDecreased cell viabilitySignificant decrease at 50 µM and 100 µM[1]
DLEC (Dicentrarchus labrax Embryonic)Trypan Blue ExclusionDecreased cell viabilityNot statistically significant[1]
HTR-8/SVneo (Human Placental)Intracellular Protease ActivityDecreased cell viabilitySignificant decrease at 180 µM after 48h[2]
HTR-8/SVneo (Human Placental)Extracellular Protease ActivityMembrane integrityNo effect[2]
Human Embryonic Stem Cells (hESCs)CCK-8Decreased cell viabilitySignificant decrease at 1000 µmol/L[3][4]
GC-1 (Mouse Spermatogonia-derived)CCK-8Decreased cell viabilityDose-dependent decrease >100 µM[5]
MA-10 (Mouse Leydig Tumor)MTTDecreased cell viabilityIC50 ≈ 3 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from methodologies used for assessing MHP cytotoxicity in DLEC and MA-10 cells.[1][6]

1.1. Introduction The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

1.2. Materials and Reagents

  • DLEC or other suitable cell line

  • L-15 medium (for DLEC) or appropriate culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin

  • This compound (MHP)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Cell lysis solution (10% SDS, 0.6% acetic acid in DMSO)

  • 96-well plates

  • Spectrophotometer

1.3. Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach for 24 hours.

  • MHP Treatment: Prepare a stock solution of MHP in DMSO. Serially dilute the MHP stock in culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Remove the old medium from the cells and add 100 µL of the MHP-containing medium to the respective wells. Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3 hours at the appropriate temperature for the cell line (e.g., 21°C for DLEC).

  • Formazan Solubilization: After incubation, add 100 µL of the cell lysis solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a spectrophotometer.

1.4. Data Analysis Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the MHP concentration to determine the IC50 value.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with MHP Concentrations seed->treat incubate Incubate for 24-48h treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, CCK-8) incubate->assay measure Measure Endpoint (e.g., Absorbance) assay->measure analyze Analyze Data & Determine IC50 measure->analyze end End: Cytotoxicity Profile analyze->end

Caption: General workflow for assessing MHP-induced cytotoxicity.

Oxidative Stress Assays

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. MHP has been shown to induce oxidative stress in various cell types.[2][7][8][9][10]

Data Summary: MHP-Induced Oxidative Stress
Cell LineAssayEndpointEffective ConcentrationReference
HTR-8/SVneoDichlorofluorescein AssayIncreased ROS generation180 µM[2][8]
HTR-8/SVneoMass-spectrometryOxidized thymine (DNA damage)90 µM and 180 µM[2][8]
HTR-8/SVneoLuminescence AssayIncreased Caspase 3/7 activity (Apoptosis)180 µM[2][8]
Mouse Ovarian Antral FolliclesROS AssayIncreased ROS levels0.1–100 µg/ml[7][10]
Zebrafish Liver (ZFL) cellsImmunoassayIncreased ROS, GPx, GST, SODDose-dependent[9]
RAW 264.7 (Macrophage)DCFH-DA AssayIncreased ROS generation10–300 μM[11]
Experimental Protocol: Dichlorofluorescein (DCF) Assay for ROS Generation

This protocol is based on the methodology used to measure ROS in HTR-8/SVneo cells.[2]

2.1. Introduction The 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) assay is a common method for detecting intracellular ROS. H2DCF-DA is a cell-permeable compound that is deacetylated by intracellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

2.2. Materials and Reagents

  • HTR-8/SVneo or other suitable cell line

  • Appropriate culture medium

  • H2DCF-DA (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound (MHP)

  • Positive control (e.g., tert-butyl hydroperoxide)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader

2.3. Procedure

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • MHP Treatment: Treat cells with various concentrations of MHP for the desired time (e.g., 24 hours).

  • H2DCF-DA Loading: Remove the treatment medium and wash the cells with HBSS. Add 100 µL of 10 µM H2DCF-DA in HBSS to each well and incubate for 30 minutes in the dark.

  • Wash: Remove the H2DCF-DA solution and wash the cells twice with HBSS.

  • Fluorescence Measurement: Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

2.4. Data Analysis Normalize the fluorescence intensity of the treated samples to the vehicle control.

Signaling Pathway: MHP-Induced Oxidative Stress and Apoptosis

Oxidative_Stress_Pathway MHP This compound (MHP) ROS Increased ROS Production MHP->ROS DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Antioxidant_Depletion Decreased Antioxidant Enzymes (SOD, GPx) ROS->Antioxidant_Depletion Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase 3/7 Activation DNA_Damage->Caspase_Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: MHP can induce oxidative stress, leading to apoptosis.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical agents.

Data Summary: MHP Genotoxicity
Cell LineAssayEndpointEffective ConcentrationReference
DLECComet AssayDNA strand breaksNot significant[1]
DLECMicronucleus (CBMN) AssayChromosomal damageNot significant[1]
VariousComet AssayDNA damageHigh levels at 3 µM[1]

Note: There are conflicting reports on the genotoxicity of MHP, which may depend on the cell type and experimental conditions.

Experimental Protocol: Comet Assay (Alkaline Single Cell Gel Electrophoresis)

This protocol is a generalized method based on principles described for phthalate genotoxicity testing.[1][12][13]

3.1. Introduction The Comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate further from the nucleus, creating a "comet" shape.

3.2. Materials and Reagents

  • Treated and control cells

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

3.3. Procedure

  • Slide Preparation: Coat microscope slides with a layer of NMPA and allow it to solidify.

  • Cell Embedding: Mix a suspension of treated cells with LMPA and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining: Gently remove the slides, wash with neutralization buffer, and stain with a DNA-binding dye.

  • Visualization: Analyze the slides using a fluorescence microscope.

3.4. Data Analysis Use image analysis software to quantify the extent of DNA damage, typically by measuring parameters such as tail length, tail intensity, and tail moment.

Endocrine Disruption Assays

Endocrine disrupting chemicals can interfere with the body's endocrine system. MHP has been shown to have anti-estrogenic and anti-androgenic properties.[14]

Data Summary: MHP Endocrine Disruption
Assay SystemEndpointEffectIC50 / Effective ConcentrationReference
Yeast Estrogen Screen (YES)Anti-estrogenic activityInhibition of estrogen receptor-mediated activityIC50 = 125 µM[14]
Yeast Androgen Screen (YAS)Anti-androgenic activityInhibition of androgen receptor activityIC50 = 736 µM[14]
H295R cellsSteroidogenesisIncreased E2/T ratio-[15]
Experimental Protocol: Yeast Estrogen/Androgen Screen (YES/YAS)

This protocol is based on the methodology used to assess the endocrine-disrupting effects of MHP.[14]

4.1. Introduction The YES/YAS assays utilize genetically modified yeast (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ, encoding β-galactosidase). Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be measured colorimetrically.

4.2. Materials and Reagents

  • Recombinant yeast strains (hER and hAR)

  • Yeast growth medium

  • MHP

  • 17β-estradiol (E2) (for YES)

  • Testosterone (for YAS)

  • Appropriate antagonists as controls

  • Lysis buffer

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well plates

  • Spectrophotometer

4.3. Procedure

  • Yeast Culture: Grow the recombinant yeast strains to the mid-log phase.

  • Agonist Assay: To test for agonist activity, add the yeast suspension and various concentrations of MHP to a 96-well plate.

  • Antagonist Assay: To test for antagonist activity, add the yeast suspension, a fixed concentration of the respective hormone (E2 or testosterone), and various concentrations of MHP to a 96-well plate.

  • Incubation: Incubate the plates for 48-72 hours.

  • Lysis and Color Development: Lyse the yeast cells and add the CPRG substrate. Incubate until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

4.4. Data Analysis For agonist activity, compare the response of MHP-treated wells to the positive control (hormone). For antagonist activity, calculate the inhibition of the hormone-induced response and determine the IC50.

Logical Relationship: Endocrine Disruption Screening

Endocrine_Disruption_Screening cluster_receptor Receptor Binding/Activity cluster_steroidogenesis Steroid Hormone Synthesis YES_YAS YES/YAS Assays Agonist Agonist Activity YES_YAS->Agonist Antagonist Antagonist Activity YES_YAS->Antagonist H295R H295R Steroidogenesis Assay Hormone_Levels Measure Hormone Levels (e.g., E2/T Ratio) H295R->Hormone_Levels MHP This compound (MHP) MHP->YES_YAS MHP->H295R

Caption: A two-tiered approach for screening endocrine disruption.

References

Application Notes and Protocols for Measuring Oxidative Stress Induced by Monohexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl phthalate (MHP) is a primary and biologically active metabolite of the widely used plasticizer, di(2-ethylhexyl) phthalate (DEHP). Growing evidence indicates that MHP is a reproductive and developmental toxicant, with oxidative stress being a key mechanism underlying its toxicity.[1][2] MHP exposure has been shown to induce an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems in various cell types, including placental, ovarian, and liver cells.[3][4][5] This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.[3][6]

These application notes provide a comprehensive overview and detailed protocols for measuring oxidative stress induced by MHP. The methodologies described herein are essential for researchers investigating the toxicological effects of MHP, screening for potential therapeutic interventions, and professionals in drug development assessing the safety and efficacy of new compounds.

Mechanisms of MHP-Induced Oxidative Stress

MHP-induced oxidative stress is a multifaceted process involving several key cellular events:

  • Increased Reactive Oxygen Species (ROS) Production: MHP exposure has been consistently shown to elevate intracellular ROS levels.[1][3][5] This is, in part, due to mitochondrial dysfunction, as mitochondria are a primary source of cellular ROS.[7] MHP can disrupt the mitochondrial membrane potential, leading to increased electron leakage and subsequent formation of superoxide radicals.[7][8]

  • Alteration of Antioxidant Enzyme Activity: Cells possess a sophisticated antioxidant defense system to neutralize ROS. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). MHP has been shown to dysregulate the activity of these enzymes. For instance, some studies report an initial increase in SOD activity as a compensatory response, followed by a decrease with higher concentrations or longer exposure times.[8] GPx activity is often inhibited by MHP, leading to the accumulation of hydrogen peroxide.[1][8]

  • Induction of Lipid Peroxidation: The excess ROS generated by MHP can attack polyunsaturated fatty acids in cellular membranes, leading to a chain reaction known as lipid peroxidation. A common marker for lipid peroxidation is malondialdehyde (MDA), the levels of which are often elevated following MHP exposure.[6]

  • Involvement of Signaling Pathways: The cellular response to oxidative stress involves the activation of specific signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response.[2][9][10][11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. MHP has been shown to modulate the Nrf2 signaling pathway.[6]

Data Presentation: Quantitative Effects of MHP on Oxidative Stress Markers

The following tables summarize the quantitative data from various studies on the effects of this compound (MHP) on key markers of oxidative stress.

Table 1: Effect of MHP on Reactive Oxygen Species (ROS) Levels

Cell TypeMHP ConcentrationExposure TimeFold Change in ROS (vs. Control)Reference
HTR-8/SVneo (human placental)180 µM1-1.5 hours~1.5 - 2.0[3]
HTR-8/SVneo (human trophoblast)200 µMNot specifiedSignificant increase[7]
Mouse Ovarian Antral Follicles0.1 - 100 µg/mL96 hoursDose-dependent increase[1]
Zebrafish Liver (ZFL) cellsNot specified24 hoursDose-dependent increase[4]

Table 2: Effect of MHP on Antioxidant Enzyme Activity

Cell TypeMHP ConcentrationExposure TimeEnzymeChange in Activity (vs. Control)Reference
Mouse Ovarian Antral Follicles10 µg/mL72 hoursSOD1Increased[8]
Mouse Ovarian Antral Follicles100 µg/mL96 hoursSOD1Inhibited[8]
Mouse Ovarian Antral Follicles10, 100 µg/mL72 hoursGPXSignificantly inhibited[8]
Mouse Ovarian Antral Follicles0.1 - 100 µg/mL96 hoursGPXSignificantly inhibited (all doses)[8]
BRL-3A (rat liver)10, 50, 100, 200 µM24, 48 hoursSODGradually decreased[10]
Zebrafish Liver (ZFL) cellsNot specified24 hoursSODIncreased (dose-dependent)[4]
Zebrafish Liver (ZFL) cellsNot specified24 hoursGPxIncreased (dose-dependent)[4]
Zebrafish Liver (ZFL) cellsNot specified24 hoursCATNo change[4]

Table 3: Effect of MHP on Lipid Peroxidation (MDA Levels)

Cell Type/TissueMHP ConcentrationExposure TimeChange in MDA Levels (vs. Control)Reference
BRL-3A (rat liver)10, 50, 100, 200 µM24, 48 hoursIncreased[10]
Human Placental Cells180 µMNot specifiedIncreased oxidative DNA damage[3]

Experimental Protocols

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the measurement of total intracellular ROS using the cell-permeable dye DCFH-DA.

Principle: DCFH-DA is a non-fluorescent compound that readily diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of ROS.

Materials:

  • DCFH-DA (5 mM stock solution in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

  • Cell line of interest

Protocol:

  • Cell Seeding: Seed cells in a black 96-well microplate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • MHP Treatment: Remove the culture medium and treat the cells with various concentrations of MHP in fresh medium for the desired time. Include a vehicle control (e.g., DMSO).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use.

    • Remove the MHP-containing medium and wash the cells once with warm PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Superoxide Dismutase (SOD) Activity Assay

This protocol describes a colorimetric assay for measuring SOD activity.

Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan product. The superoxide anions are generated by a xanthine oxidase system. SOD catalyzes the dismutation of superoxide anions, thereby inhibiting the color development. The extent of inhibition is proportional to the SOD activity.

Materials:

  • SOD Assay Kit (commercially available kits are recommended, e.g., from Cayman Chemical, Abcam)

  • Cell or tissue lysate

  • 96-well microplate

  • Microplate reader (450 nm)

Protocol (Example using a commercial kit):

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions. This typically involves homogenization in a cold buffer followed by centrifugation. Determine the protein concentration of the lysates.

  • Assay Procedure:

    • Add samples and standards to the wells of a 96-well plate.

    • Add the reaction mixture containing WST-1 and the enzyme solution (xanthine oxidase) to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate the SOD activity based on the inhibition of the colorimetric reaction compared to the standard curve, as per the kit's instructions. The results are typically expressed as U/mg protein.

Catalase (CAT) Activity Assay

This protocol describes a common method for measuring CAT activity.

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen. The rate of H₂O₂ decomposition can be monitored by measuring the decrease in absorbance at 240 nm.

Materials:

  • Cell or tissue lysate

  • Phosphate buffer (50 mM, pH 7.0)

  • Hydrogen peroxide (H₂O₂) (30 mM solution)

  • UV-Vis spectrophotometer or microplate reader capable of reading at 240 nm

  • Quartz cuvettes or UV-transparent 96-well plate

Protocol:

  • Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.

  • Assay Procedure:

    • In a quartz cuvette or UV-transparent plate, add the appropriate volume of phosphate buffer and the sample lysate.

    • Initiate the reaction by adding the H₂O₂ solution.

    • Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes.

  • Calculation: Calculate the CAT activity using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). The activity is typically expressed as U/mg protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity Assay

This protocol describes a coupled enzyme assay for measuring GPx activity.

Principle: GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a reductant, which is converted to its oxidized form (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Materials:

  • GPx Assay Kit (commercially available kits are recommended)

  • Cell or tissue lysate

  • 96-well microplate

  • Microplate reader (340 nm)

Protocol (Example using a commercial kit):

  • Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.

  • Assay Procedure:

    • Add samples and necessary reagents (including GSH, glutathione reductase, and NADPH) to the wells of a 96-well plate.

    • Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide or H₂O₂).

    • Monitor the decrease in absorbance at 340 nm over several minutes.

  • Calculation: Calculate the GPx activity from the rate of NADPH consumption, as detailed in the kit's protocol. The results are typically expressed as U/mg protein.

Lipid Peroxidation (Malondialdehyde - MDA) Assay

This protocol describes the measurement of MDA, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct can be measured spectrophotometrically at 532 nm.

Materials:

  • MDA Assay Kit (commercially available kits are recommended)

  • Cell or tissue lysate

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • 96-well microplate

  • Microplate reader (532 nm)

Protocol (Example using a commercial kit):

  • Sample Preparation: Prepare cell or tissue lysates.

  • Assay Procedure:

    • Add the sample to a microcentrifuge tube.

    • Add the acid reagent (e.g., TCA) to precipitate proteins. Centrifuge and collect the supernatant.

    • Add the TBA reagent to the supernatant.

    • Incubate the mixture at 95°C for 60 minutes.

    • Cool the samples on ice and then centrifuge to remove any precipitate.

    • Transfer the supernatant to a 96-well plate.

  • Measurement: Read the absorbance at 532 nm.

  • Calculation: Determine the MDA concentration using a standard curve prepared with an MDA standard. The results are typically expressed as nmol/mg protein.

Visualization of Pathways and Workflows

Signaling Pathway of MHP-Induced Oxidative Stress

MHP_Oxidative_Stress_Pathway MHP This compound (MHP) Mitochondria Mitochondria MHP->Mitochondria Dysfunction AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx, CAT) MHP->AntioxidantEnzymes Inhibition/Dysregulation ROS Increased ROS (Superoxide, H₂O₂) Mitochondria->ROS Generation ROS->AntioxidantEnzymes Substrate Nrf2_Keap1 Keap1-Nrf2 Complex ROS->Nrf2_Keap1 Dissociation LipidPeroxidation Lipid Peroxidation (MDA) ROS->LipidPeroxidation CellularDamage Cellular Damage (DNA, Protein) ROS->CellularDamage Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Nuclear Translocation & Binding AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes Activation Apoptosis Apoptosis LipidPeroxidation->Apoptosis CellularDamage->Apoptosis

Caption: MHP-induced oxidative stress signaling pathway.

Experimental Workflow for Measuring Oxidative Stress

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Oxidative Stress Assays cluster_analysis Data Analysis CellCulture Cell Culture / Tissue Sample MHP_Exposure MHP Exposure (Dose-Response / Time-Course) CellCulture->MHP_Exposure LysatePrep Cell/Tissue Lysate Preparation MHP_Exposure->LysatePrep ROS_Assay ROS Measurement (DCFH-DA) LysatePrep->ROS_Assay Enzyme_Assays Antioxidant Enzyme Assays (SOD, CAT, GPx) LysatePrep->Enzyme_Assays MDA_Assay Lipid Peroxidation Assay (MDA/TBARS) LysatePrep->MDA_Assay DataQuant Data Quantification (Spectrophotometry / Fluorometry) ROS_Assay->DataQuant Enzyme_Assays->DataQuant MDA_Assay->DataQuant Normalization Normalization to Protein Concentration DataQuant->Normalization StatisticalAnalysis Statistical Analysis Normalization->StatisticalAnalysis

Caption: General workflow for assessing MHP-induced oxidative stress.

References

Application Notes and Protocols for the Extraction of Monohexyl Phthalate from Plastic Materials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phthalates are a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of various plastic materials.[1][2] These compounds are not chemically bound to the polymer matrix and can leach into the surrounding environment, including food, beverages, and biological systems.[2][3][4] Monohexyl Phthalate (MHP) is a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) Phthalate (DEHP). For researchers in drug development and toxicology, the quantification of MHP is of significant interest due to the endocrine-disrupting capabilities and potential adverse health effects associated with phthalate exposure.[2][3] These application notes provide detailed protocols for the extraction of MHP from common plastic materials such as Polyvinyl Chloride (PVC) and Polypropylene (PP) for subsequent analysis.

Application Notes

The extraction of MHP from plastic matrices is a critical first step for its quantification. The choice of extraction method depends on the polymer type, the concentration of the analyte, and the available instrumentation. Common and effective methods include ultrasonic-assisted extraction (UAE), dissolution-precipitation, and Soxhlet extraction.[1][5]

  • Ultrasonic-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to agitate the sample in a solvent, accelerating the extraction process. It is a relatively fast and efficient method that requires less solvent compared to traditional methods like Soxhlet extraction.[1]

  • Dissolution-Precipitation: This method involves dissolving the plastic sample in a suitable solvent, such as tetrahydrofuran (THF), followed by the precipitation of the polymer by adding a non-solvent like hexane or methanol. The phthalates remain in the liquid phase, which can then be collected for analysis.[1][6] This method can sometimes lead to lower recoveries if the target analytes co-precipitate with the polymer.[1]

  • Soxhlet Extraction: A classical and robust method that involves continuous extraction of the analyte from the solid matrix with a distilled solvent.[1][5] While it is a standardized and high-precision technique, it is often time-consuming and requires large volumes of solvent.[1]

Subsequent analysis and quantification of the extracted MHP are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity.[6][7][8]

Quantitative Data Summary

The following table summarizes typical extraction conditions and recoveries for various phthalates from plastic materials. While specific data for MHP is limited in the provided search results, these values for structurally similar phthalates serve as a valuable reference for method development and optimization.

PhthalatePlastic MatrixExtraction MethodSolventTemperature (°C)TimeRecovery (%)Reference
DEHPPVCUltrasonicToluene-2 hours>80[1]
DBPPVCUltrasonicToluene-2 hours>80[1]
BBPPVCUltrasonicToluene-2 hours>80[1]
DEHPPPSonication-AssistedToluene:Dichloromethane (1:9)60-79.2-91.1[9]
DBPPPSonication-AssistedToluene:Dichloromethane (1:9)60-79.2-91.1[9]
BBPPPSonication-AssistedToluene:Dichloromethane (1:9)60-79.2-91.1[9]
VariousPVCAutomated Solvent ExtractionIsopropanol/Cyclohexane (50/50)-15 min80-120[10]
DEHPPVCSoxhletDichloromethane6016 hours94[5]

Experimental Protocols

1. Protocol for Ultrasonic-Assisted Extraction (UAE)

This protocol is adapted from established methods for phthalate extraction from PVC and PP.[1][9]

a. Sample Preparation:

  • Cut the plastic material into small pieces (approximately 1-2 mm).[11]

  • Accurately weigh about 0.5 g of the plastic pieces into a glass vial.

b. Extraction:

  • Add 10 mL of a suitable solvent (e.g., toluene or a 1:9 mixture of toluene and dichloromethane) to the vial.[1][9]

  • Place the vial in an ultrasonic bath.

  • Sonicate the sample for 60-120 minutes at a controlled temperature (e.g., 60°C).[1][9]

  • After sonication, allow the solution to cool to room temperature.

c. Sample Cleanup and Analysis:

  • Filter the extract through a 0.45 µm PTFE syringe filter to remove any solid particles.[12]

  • If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or cyclohexane).[6]

  • The sample is now ready for GC-MS or LC-MS analysis.

2. Protocol for Dissolution-Precipitation Extraction

This protocol is based on the CPSC-CH-C1001-09.3 standard test method.[6]

a. Sample Preparation:

  • Cut the plastic material into small pieces.

  • Weigh approximately 0.1 g of the plastic sample into a glass vial.[1]

b. Dissolution:

  • Add 10 mL of tetrahydrofuran (THF) to the vial to completely dissolve the plastic sample. Agitate or sonicate if necessary.[1][6]

c. Precipitation:

  • Slowly add 20 mL of a non-solvent such as hexane or methanol to the solution while stirring. This will cause the polymer to precipitate.[1][6]

  • Allow the precipitate to settle.

d. Extraction and Analysis:

  • Carefully decant or centrifuge the supernatant containing the dissolved phthalates.

  • Filter the supernatant through a 0.45 µm PTFE filter.

  • The filtrate is ready for direct injection or can be concentrated if needed before GC-MS analysis.[6]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup & Analysis start Plastic Sample prep Cut into small pieces (1-2 mm) start->prep weigh Weigh sample (0.1-0.5 g) prep->weigh extract Add Extraction Solvent (e.g., Toluene, THF) method Apply Extraction Method (UAE, Dissolution, etc.) extract->method filter Filter Extract concentrate Concentrate (if needed) filter->concentrate reconstitute Reconstitute in Solvent concentrate->reconstitute analyze GC-MS / LC-MS Analysis reconstitute->analyze

Caption: General workflow for the extraction and analysis of MHP from plastic materials.

G plastic_type Select Plastic Type pvc PVC plastic_type->pvc pp_pet PP / PET plastic_type->pp_pet other Other/Unknown plastic_type->other dissolution Dissolution-Precipitation (e.g., THF/Hexane) pvc->dissolution Good solubility uae Ultrasonic-Assisted Extraction (e.g., Toluene) pvc->uae Alternative method pp_pet->uae Effective for less soluble polymers soxhlet Soxhlet Extraction (Broad applicability) other->soxhlet Robust for various matrices

Caption: Logic for selecting an appropriate MHP extraction method based on the plastic type.

References

Application Notes and Protocols for the Analysis of Phthalate Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of various consumer products. Human exposure to phthalates is widespread, and there is growing concern about their potential adverse health effects, including endocrine disruption and reproductive toxicity.[1][2] Monitoring phthalate exposure is crucial for assessing potential health risks, and this is typically achieved by measuring their metabolites in biological samples. This document provides detailed application notes and protocols for the analytical determination of phthalate metabolites in urine, serum/plasma, and breast milk.

Analytical Techniques Overview

The primary analytical techniques for the quantification of phthalate metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] LC-MS/MS is often preferred due to its high sensitivity, selectivity, and the ability to analyze conjugated and non-conjugated metabolites with minimal sample derivatization.[4]

Key Steps in Analysis:

  • Sample Collection and Storage: Proper collection and storage are critical to prevent contamination and degradation of analytes.

  • Sample Preparation: This step is crucial for removing interferences and concentrating the target analytes. It often involves enzymatic deconjugation, followed by extraction techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[3][5]

  • Instrumental Analysis: Separation and detection of phthalate metabolites are performed using GC-MS or LC-MS/MS.

  • Data Analysis and Quantification: Analyte concentrations are determined using calibration curves, often with the use of isotopically labeled internal standards to ensure accuracy and precision.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of phthalate metabolites in different biological matrices.

Table 1: Limits of Detection (LODs) for Phthalate Metabolites in Urine (ng/mL)

MetaboliteLC-MS/MSGC-MS
Mono-n-butyl phthalate (MnBP)0.3 - 1.0[7]0.02 - 0.10[5]
Mono-isobutyl phthalate (MiBP)0.90[8]-
Monoethyl phthalate (MEP)0.26 - 0.3[7][8]0.02 - 0.10[5]
Mono-benzyl phthalate (MBzP)0.3 - 0.40[7][8]-
Mono(2-ethylhexyl) phthalate (MEHP)0.25 - 1.0[7][8]0.02 - 0.10[5]
Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)0.11[8]-
Mono(2-ethyl-5-oxohexyl) phthalate (MEOHP)0.16[8]-
Mono(3-carboxypropyl) phthalate (MCPP)0.32[8]-
Mono-methyl phthalate (MMP)0.3 - 1.00[7][8]-

Table 2: Limits of Detection (LODs) for Phthalate Metabolites in Serum/Plasma (ng/mL)

MetaboliteLC-MS/MS
Mono-n-isobutyl phthalate (MBP)0.08 - 0.67[9]
Mono-2-ethylhexyl phthalate (MEHP)0.08 - 0.67[9]
Mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP)0.08 - 0.67[9]
Mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP)0.08 - 0.67[9]

Table 3: Phthalate Metabolite Concentrations Detected in Human Urine Samples (ng/mL)

MetaboliteMean ConcentrationDetection Range
Phthalic acid (PA)5.31[4]1.4 - 31.3[4]
Monoethyl phthalate (MEP)16.45[4]0 - 398.7[4]
Monobutyl phthalate (MBP)96.76[4]0 - 663.7[4]
Monobenzyl phthalate (MBzP)0.07[4]0 - 3.1[4]
Mono(2-ethylhexyl) phthalate (MEHP)3.83[4]0 - 184.1[4]

Experimental Protocols

Protocol 1: Analysis of Phthalate Metabolites in Human Urine by LC-MS/MS

This protocol describes a method for the simultaneous determination of multiple phthalate metabolites in human urine.

1. Materials and Reagents

  • Urine samples

  • β-glucuronidase from E. coli[6]

  • Ammonium acetate buffer (1 M, pH 6.5)[6]

  • Internal standard spiking solution (isotopically labeled mixture of phthalate metabolites)[6]

  • Formic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges

2. Sample Preparation

  • Thaw frozen urine samples to room temperature.

  • To 200 µL of urine in a clean tube, add 25 µL of β-glucuronidase/ammonium acetate buffer solution and 100 µL of the internal standard spiking solution.[6][7]

  • Incubate the mixture at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.[10]

  • After incubation, dilute the sample with 1 mL of a phosphate buffer solution (pH 2.0).[4]

  • Condition an SPE column with methanol followed by water.

  • Load the diluted urine sample onto the conditioned SPE column.

  • Wash the column with 2 mL of 0.1 M formic acid and then with 1 mL of water to remove interferences.[4]

  • Dry the column under negative pressure.

  • Elute the target analytes with 1 mL of acetonitrile followed by 1 mL of ethyl acetate.[4]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 55°C.[4]

  • Reconstitute the residue in 200 µL of 1:9 (v/v) acetonitrile-water for LC-MS/MS analysis.[4]

3. LC-MS/MS Conditions

  • LC System: High-Performance Liquid Chromatography system

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the target analytes.

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode[9]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

Protocol 2: Analysis of Phthalate Metabolites in Human Serum by Column-Switching LC-MS/MS

This protocol is a sensitive method for the determination of phthalate metabolites in serum, minimizing sample cleanup.[9]

1. Materials and Reagents

  • Serum samples

  • Internal standard spiking solution (isotopically labeled mixture)

  • LC-MS/MS system with a column-switching setup (trap column and analytical column)

2. Sample Preparation

  • Thaw serum samples to room temperature.

  • Centrifuge the serum sample to precipitate any solids.

  • Transfer the supernatant to an autosampler vial.

  • Add the internal standard solution.

3. Column-Switching LC-MS/MS Conditions

  • LC System: A column-switching HPLC system.

  • Trap Column: A short column for online cleanup and concentration.

  • Analytical Column: A reversed-phase column for separation.

  • Loading Phase (Mode A): The sample is loaded onto the trap column, and interfering substances are washed to waste.

  • Elution and Separation Phase (Mode B): The valve is switched, and the mobile phase back-flushes the retained analytes from the trap column onto the analytical column for separation.[9]

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI in negative mode.[9]

  • Detection: MRM mode.

Visualizations

G cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Deconjugation Enzymatic Deconjugation (for urine and milk) Urine->Deconjugation Serum Serum/Plasma Sample Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Serum->Extraction Milk Breast Milk Sample Milk->Deconjugation Deconjugation->Extraction Concentration Evaporation and Reconstitution Extraction->Concentration LCMS LC-MS/MS Analysis Concentration->LCMS GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification using Internal Standards LCMS->Quantification GCMS->Quantification Results Concentration Data Quantification->Results

Caption: Experimental workflow for phthalate metabolite analysis.

G cluster_cellular Cellular Effects cluster_outcomes Toxicological Outcomes Phthalates Phthalate Exposure Receptors Nuclear Receptors (e.g., PPAR, ER, AR) Phthalates->Receptors Signaling Signaling Pathways (e.g., Nrf2, NF-κB, PI3K/AKT) Receptors->Signaling Gene Altered Gene Expression Signaling->Gene OxidativeStress Oxidative Stress Gene->OxidativeStress Inflammation Inflammation Gene->Inflammation Apoptosis Apoptosis Gene->Apoptosis ReproductiveToxicity Reproductive Toxicity Gene->ReproductiveToxicity

Caption: Phthalate-induced signaling pathways and toxicological outcomes.[1][11][12][13]

References

Troubleshooting & Optimization

Technical Support Center: Improving Monohexyl Phthalate (MHP) Recovery in Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Monohexyl Phthalate (MHP) in various extraction methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound (MHP) recovery during extraction?

A1: Low recovery of MHP can stem from several factors throughout the analytical workflow. Key contributors include:

  • Suboptimal Extraction Method: The chosen extraction technique (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction) may not be ideal for the sample matrix and the physicochemical properties of MHP.

  • Improper pH: The pH of the sample can significantly influence the ionization state of MHP, affecting its partitioning behavior between aqueous and organic phases. For phthalate monoesters, adjusting the sample pH is a critical step for optimal retention on SPE sorbents or efficient extraction into an organic solvent.[1][2]

  • Inappropriate Solvent Selection: The choice of extraction and elution solvents is crucial. In Liquid-Liquid Extraction (LLE), the solvent should have a high affinity for MHP. In Solid-Phase Extraction (SPE), the wash solvent may be too strong, leading to premature elution of the analyte, or the elution solvent may be too weak to desorb MHP completely from the sorbent.[3][4]

  • Matrix Effects: Co-extracted components from the sample matrix (e.g., lipids, proteins in biological samples) can interfere with the extraction process or suppress the instrument signal during analysis.[5]

  • Analyte Degradation: MHP can be susceptible to degradation under certain conditions, such as exposure to strong acids or bases, or high temperatures.[6]

  • Contamination: Phthalates are ubiquitous in laboratory environments, and contamination from plasticware, solvents, and other materials can lead to inaccurate quantification and seemingly variable recovery.[7]

Q2: How does the sample matrix affect MHP recovery?

A2: The sample matrix can significantly impact MHP recovery through various mechanisms known as matrix effects. In biological samples like serum or urine, endogenous substances such as proteins, lipids, and salts can:

  • Interfere with Analyte-Sorbent Interaction in SPE: Matrix components can block the active sites on the SPE sorbent, preventing MHP from binding effectively.

  • Cause Ion Suppression or Enhancement in Mass Spectrometry: Co-eluting matrix components can affect the ionization efficiency of MHP in the mass spectrometer source, leading to either suppressed or enhanced signal intensity and, consequently, inaccurate quantification.[5]

  • Form Emulsions in LLE: High concentrations of lipids or proteins can lead to the formation of stable emulsions during LLE, making phase separation difficult and resulting in the loss of the analyte.

To mitigate matrix effects, it is often necessary to incorporate additional sample clean-up steps or to use matrix-matched calibration standards for quantification.

Q3: Which is a better extraction method for MHP: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A3: Both SPE and LLE are widely used for the extraction of phthalate metabolites, and the choice depends on the specific application, sample matrix, and desired outcome.[8]

  • Solid-Phase Extraction (SPE): This technique is often preferred for its high selectivity, potential for automation, and lower solvent consumption.[9][10] It can provide cleaner extracts, which is particularly beneficial for complex matrices like serum and urine, thereby reducing matrix effects.[11] The selection of the appropriate sorbent is critical for achieving high recovery.[2][12]

  • Liquid-Liquid Extraction (LLE): LLE is a more traditional and often simpler technique. However, it can be more labor-intensive, consume larger volumes of organic solvents, and is more prone to emulsion formation, especially with fatty matrices.[8]

Ultimately, the optimal method should be determined through validation experiments for the specific sample type and analytical requirements.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Troubleshooting Steps
Analyte found in the load/wash fraction Poor retention of MHP on the sorbent. 1. Check Sample pH: Ensure the sample pH is adjusted to optimize the neutral form of MHP for better retention on reversed-phase sorbents.[2] 2. Weaken the Wash Solvent: The organic content of the wash solvent might be too high, causing premature elution. Reduce the percentage of the organic solvent in the wash step. 3. Select a More Retentive Sorbent: If using a C8 sorbent, consider switching to a C18 or a polymeric sorbent for stronger hydrophobic interactions.[2][13] 4. Reduce Flow Rate: A slower flow rate during sample loading can improve the interaction between MHP and the sorbent.
Analyte not found in any fraction (load, wash, or elution) Strong, irreversible binding of MHP to the sorbent. 1. Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb MHP. Increase the proportion of the organic solvent or switch to a stronger solvent (e.g., from methanol to acetonitrile or by adding a modifier like 1% formic acid).[14][15] 2. Optimize Elution Volume: Ensure a sufficient volume of the elution solvent is used. Eluting with two smaller aliquots can be more effective than one large volume.[14] 3. Check for Secondary Interactions: Residual silanol groups on silica-based sorbents can lead to secondary polar interactions. Adding a small amount of a more polar solvent to the elution solvent can help disrupt these interactions.
Low recovery with high variability Inconsistent SPE procedure or matrix effects. 1. Ensure Proper Conditioning and Equilibration: The sorbent must be adequately wetted and equilibrated before sample loading to ensure reproducible retention. 2. Prevent Sorbent from Drying: Do not allow the sorbent bed to dry out between steps, as this can lead to channeling and inconsistent flow. 3. Incorporate a Matrix Clean-up Step: For complex matrices, consider a pre-extraction step or use a more selective SPE sorbent to remove interfering compounds. 4. Use an Internal Standard: An isotopically labeled internal standard for MHP can help to correct for recovery losses and matrix effects.[16]
Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Troubleshooting Steps
Formation of a stable emulsion High concentration of lipids, proteins, or other surfactants in the sample. 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. 2. Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its polarity and help break the emulsion. 3. Centrifugation: Centrifuging the mixture can help to separate the layers more effectively. 4. Filtration: Passing the mixture through a bed of glass wool can help to break up the emulsion.
Analyte remains in the aqueous phase Poor partitioning of MHP into the organic solvent. 1. Optimize Sample pH: Adjust the pH of the aqueous sample to ensure MHP is in its neutral, less water-soluble form.[3] 2. Select a More Appropriate Solvent: Choose an extraction solvent with a polarity that is well-matched to MHP. A mixture of solvents can sometimes provide better extraction efficiency.[4][17][18] 3. Increase Solvent-to-Sample Ratio: A higher volume of the organic solvent can improve extraction efficiency.[3] 4. Perform Multiple Extractions: Three sequential extractions with smaller volumes of the organic solvent are generally more efficient than a single extraction with a large volume.
Low recovery after solvent evaporation Loss of MHP due to volatility or adhesion to glassware. 1. Gentle Evaporation: Use a gentle stream of nitrogen and a controlled temperature to evaporate the solvent. Avoid excessive heat. 2. Use a Keeper Solvent: Add a small amount of a high-boiling, non-volatile solvent to the extract before evaporation to prevent the complete drying of the sample and loss of the analyte. 3. Proper Glassware Silanization: Silanizing glassware can reduce the adsorption of analytes to the glass surface.

Data Presentation: Quantitative Recovery of Phthalate Monoesters

The following tables summarize reported recovery data for various phthalate monoesters, including those structurally similar to MHP, using different extraction methods. This data can be used as a reference for expected recovery rates and to compare the efficiency of different protocols.

Table 1: Recovery of Phthalate Monoesters using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentElution SolventAverage Recovery (%)Reference
Mono-n-butyl phthalate (MnBP)Urine--~100[19]
Mono-(2-ethylhexyl) phthalate (MEHP)Urine--~100[19]
Various PhthalatesPharmaceutical PreparationsHydrophilic-Lipophilic Balance (HLB)Acetonitrile with 1% Formic Acid>80[14][15]
Various PhthalatesWaterC18Ethyl Acetate75 - 112[11]

Table 2: Recovery of Phthalate Monoesters using Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventAverage Recovery (%)Reference
Mono-(2-ethylhexyl) phthalate (MEHP)SerumAcetone followed by Hexane101 ± 5.7[1][20]
Di-(2-ethylhexyl) phthalate (DEHP)SerumAcetone followed by Hexane102 ± 6.5[1][20]
Various PhthalatesSludgen-hexane:ethyl acetate (1:1)76 - 131

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of MHP from Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 3000 rpm for 10 minutes to pellet any precipitates.

    • Take a 1 mL aliquot of the supernatant.

    • Add an internal standard solution (e.g., isotopically labeled MHP).

    • If analyzing for total MHP (free and conjugated), perform enzymatic hydrolysis (e.g., using β-glucuronidase) at this stage, following the enzyme manufacturer's instructions.[10][16]

    • Acidify the sample to a pH of approximately 5-6 with acetic acid.[11]

  • SPE Cartridge Conditioning:

    • Use a C18 or a polymeric SPE cartridge (e.g., HLB).[2][11]

    • Condition the cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the MHP from the cartridge with 2 x 1.5 mL of a suitable organic solvent (e.g., acetonitrile or methanol).[14] Collecting two separate fractions can help ensure complete elution.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of MHP from Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen serum samples at room temperature.

    • Take a 0.5 mL aliquot of the serum sample.

    • Add an internal standard solution (e.g., isotopically labeled MHP).

  • Protein Precipitation:

    • Add 1 mL of cold acetone to the serum sample to precipitate proteins.[1]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean glass tube.

  • Liquid-Liquid Extraction:

    • Acidify the supernatant with a small amount of a suitable acid (e.g., formic acid).

    • Add 2 mL of hexane (or another suitable water-immiscible organic solvent).[1]

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

  • Solvent Transfer and Evaporation:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Repeat the extraction with another 2 mL of hexane and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Visualizations

Experimental Workflow for MHP Analysis

The following diagram illustrates a typical workflow for the analysis of MHP in biological samples, from sample collection to data analysis.

MHP_Analysis_Workflow cluster_pre_analysis Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing SampleCollection Sample Collection (Urine/Serum) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Contamination Contamination SampleCollection->Contamination Hydrolysis Enzymatic Hydrolysis (for total MHP) InternalStandard->Hydrolysis Extraction Extraction (SPE or LLE) Hydrolysis->Extraction Evaporation Solvent Evaporation Extraction->Evaporation LowRecovery Low Recovery Extraction->LowRecovery Reconstitution Reconstitution Evaporation->Reconstitution GCMS_LCMS GC-MS or LC-MS/MS Analysis Reconstitution->GCMS_LCMS DataAcquisition Data Acquisition GCMS_LCMS->DataAcquisition MatrixEffects Matrix Effects GCMS_LCMS->MatrixEffects Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for MHP analysis in biological samples.

Logical Relationship for Troubleshooting Low SPE Recovery

The following diagram outlines the logical steps to troubleshoot low recovery in Solid-Phase Extraction.

SPE_Troubleshooting_Logic cluster_retention_issues Retention Problem cluster_elution_issues Elution Problem Start Low MHP Recovery in SPE CheckLoadWash Analyze Load and Wash Fractions Start->CheckLoadWash AnalyteInLoadWash Analyte Found CheckLoadWash->AnalyteInLoadWash Yes AnalyteNotInLoadWash Analyte Not Found CheckLoadWash->AnalyteNotInLoadWash No OptimizepH Optimize Sample pH AnalyteInLoadWash->OptimizepH StrengthenElution Strengthen Elution Solvent AnalyteNotInLoadWash->StrengthenElution WeakenWash Weaken Wash Solvent ChangeSorbent Use More Retentive Sorbent IncreaseVolume Increase Elution Volume CheckSecondaryInt Address Secondary Interactions

Caption: Troubleshooting logic for low SPE recovery of MHP.

References

Technical Support Center: Resolving Isomeric Phthalate Metabolites in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of isomeric phthalate metabolites.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of isomeric phthalate metabolites.

Question: Why am I seeing poor resolution between my isomeric phthalate metabolites?

Answer:

Poor resolution between isomeric phthalate metabolites is a common challenge due to their similar physicochemical properties. Several factors in both Gas Chromatography (GC) and Liquid Chromatography (LC) can contribute to this issue.

For Gas Chromatography (GC):

  • Inadequate Column Selection: The choice of GC column is critical. For phthalate analysis, columns with a 5-type (e.g., HP-5ms), XLB-type, or 440-type stationary phase are often recommended for good separation.[1][2]

  • Suboptimal Temperature Program: A temperature ramp that is too fast can lead to co-elution. Experiment with slower temperature gradients to improve separation.

  • Derivatization Issues: Incomplete or inconsistent derivatization of polar phthalate metabolites can result in peak tailing and poor resolution. Ensure your derivatization protocol is optimized and consistently applied. While derivatization is often considered mandatory for GC analysis of these compounds, methods to analyze underivatized phthalate metabolites have been developed.[3][4]

For Liquid Chromatography (LC):

  • Incorrect Column Chemistry: Standard C18 columns may not provide sufficient selectivity for isomeric phthalate metabolites. Consider using phenyl- or amide-type stationary phases, which can offer different retention mechanisms and improved separation.[5]

  • Mobile Phase Composition: The organic modifier and additives in your mobile phase play a crucial role.

    • Acetonitrile is often preferred over methanol as the organic modifier to avoid potential transesterification of the metabolites in the electrospray source.[5]

    • The pH of the mobile phase, adjusted with additives like formic acid, can influence the retention and selectivity of the analytes, especially on amide-type columns.[5]

  • Gradient Elution Program: A shallow gradient can enhance the separation of closely eluting isomers. Optimize your gradient profile to maximize resolution.

Question: I'm observing significant peak tailing for my phthalate metabolites. What could be the cause?

Answer:

Peak tailing can be caused by several factors in your chromatographic system:

  • Active Sites in the GC System: For GC analysis, active sites in the injector liner, column, or detector can interact with polar phthalate metabolites, leading to tailing. Using inert liners and columns is crucial.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting.

  • Secondary Interactions on the LC Column: Unwanted interactions between the analytes and the stationary phase can cause tailing. This can sometimes be mitigated by adjusting the mobile phase pH or ionic strength.

  • Extra-Column Volume: Excessive tubing length or dead volume in your LC system can contribute to peak broadening and tailing. Ensure all connections are properly made and tubing is kept as short as possible.

Question: My results show high background levels of phthalates, even in my blanks. How can I reduce this contamination?

Answer:

Phthalates are ubiquitous environmental contaminants, and background contamination is a frequent problem in their analysis.

  • Identify the Source: Systematically check all potential sources of contamination, including solvents, glassware, plasticware (vials, caps, pipette tips), and even the laboratory air.

  • Use Phthalate-Free Consumables: Whenever possible, use consumables certified to be free of phthalates. Glassware should be thoroughly cleaned and baked at a high temperature to remove any residual phthalates.[6]

  • Mobile Phase Contamination: In LC-MS, the mobile phase can be a significant source of phthalate contamination. Installing an in-line trap column between the pump and the injector can help to remove these contaminants from the mobile phase before it reaches the analytical column.[1][7]

  • Minimize Sample Handling: Reduce the number of sample transfer steps and potential contact with plastic materials to a minimum.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating isomeric phthalate metabolites?

A1: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][8][9] LC-MS/MS is often preferred for biological samples as it typically does not require a derivatization step for the polar metabolites.[6][9]

Q2: Why is derivatization often necessary for GC-MS analysis of phthalate metabolites?

A2: Phthalate monoesters are polar and thermally labile. Derivatization converts them into more volatile and thermally stable derivatives, which improves their chromatographic behavior and reduces their interaction with active sites in the GC system.[3][4]

Q3: What are the characteristic mass fragments I should look for when analyzing phthalates by GC-MS?

A3: Many phthalates and their metabolites produce a common base peak ion at a mass-to-charge ratio (m/z) of 149 in electron ionization (EI) GC-MS. This can make the identification of co-eluting isomers challenging based on mass spectra alone, highlighting the importance of good chromatographic separation.[1]

Q4: Can I use methanol as the organic modifier in my LC mobile phase for phthalate metabolite analysis?

A4: It is generally not recommended to use methanol in the mobile phase when analyzing phthalate monoesters by LC-ESI-MS, as it can cause transesterification of the analytes in the electrospray source. Acetonitrile is a more suitable organic modifier.[5]

Q5: How can I improve the sensitivity of my LC-MS/MS method for phthalate metabolites?

A5: To improve sensitivity, you can:

  • Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature).

  • Use Multiple Reaction Monitoring (MRM) for quantification, which enhances selectivity and sensitivity.

  • Employ solid-phase extraction (SPE) to pre-concentrate the analytes and remove matrix interferences.[3][10][11]

  • Ensure the mobile phase composition is optimal for ionization efficiency.

Data Presentation

Table 1: GC-MS Retention Times for Selected Phthalate Esters

This table provides an example of retention times for several phthalate esters obtained using a specific GC-MS method. Note that retention times can vary between instruments and with different methods.

CompoundAbbreviationRetention Time (min)
Di-"isobutyl" phthalateDIBP4.99
Dibutyl phthalateDBP5.21
Bis(2-methoxyethyl)phthalateDMEP5.31
Benzyl butyl phthalateBBP6.63
Di(2-ethylhexyl) phthalateDEHP7.41
Di-n-octyl phthalateDnOP9.05

Data adapted from a study using a gas chromatography/mass spectrometric method for the simultaneous determination of eight phthalic acid esters.[12]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Phthalate Metabolites in Urine

This protocol provides a general workflow for the analysis of phthalate metabolites in urine using LC-MS/MS.

1. Sample Preparation (Enzymatic Deconjugation and Solid-Phase Extraction)

  • To 100 µL of urine, add an internal standard solution.

  • Add a buffer solution (e.g., ammonium acetate) and β-glucuronidase.

  • Incubate the mixture (e.g., at 37°C) to deconjugate the glucuronidated metabolites.[13]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol and water.

  • Load the incubated urine sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the phthalate metabolites with a stronger solvent (e.g., acetonitrile or ethyl acetate).[14]

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A column suitable for separating isomers, such as a phenyl- or amide-type column (e.g., ZORBAX SB-Phenyl).[15]

  • Mobile Phase A: Water with an additive (e.g., 0.1% formic acid).

  • Mobile Phase B: Acetonitrile with the same additive.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The specific gradient profile should be optimized for the target analytes.

  • Flow Rate: A typical flow rate for a standard analytical column is 0.3-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each phthalate metabolite and internal standard.

Protocol 2: GC-MS Analysis of Phthalate Esters

This protocol outlines a general procedure for the analysis of phthalate esters using GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., hexane or chloroform) can be used.

  • For solid samples, a solvent extraction using techniques like sonication may be necessary.

  • The organic extract is then concentrated before GC-MS analysis.

2. Chromatographic Conditions

  • GC System: A gas chromatograph with a split/splitless injector.

  • Column: A low-bleed capillary column suitable for phthalate analysis (e.g., HP-5MS).[5]

  • Injector Temperature: Typically set to a high temperature (e.g., 280°C) to ensure volatilization of the analytes.

  • Oven Temperature Program: A temperature program that starts at a low temperature and ramps up to a high temperature to separate the phthalates based on their boiling points. An example program could be: initial temperature of 60°C, ramp at 50°C/min to 220°C, then ramp at 12.5°C/min to 320°C.[5]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electron ionization (EI) at 70 eV.

  • Detection Mode: Full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

  • Mass Range: A typical scan range would be m/z 50-550.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample (100 µL) add_is Add Internal Standards urine_sample->add_is deconjugation Enzymatic Deconjugation (β-glucuronidase) add_is->deconjugation spe Solid-Phase Extraction (SPE) deconjugation->spe elute Elution spe->elute reconstitute Evaporation & Reconstitution elute->reconstitute lc_separation LC Separation (e.g., Phenyl Column) reconstitute->lc_separation ms_detection Tandem MS Detection (ESI-, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for urinary phthalate metabolite analysis.

signaling_pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phthalates Phthalates er Estrogen Receptor (ER) phthalates->er ar Androgen Receptor (AR) phthalates->ar ppar PPARγ phthalates->ppar ahr Aryl Hydrocarbon Receptor (AhR) phthalates->ahr er_dimer ER Dimerization er->er_dimer binds ar_complex AR-Phthalate Complex ar->ar_complex binds ppar_activation PPARγ Activation ppar->ppar_activation activates ahr_complex AhR-Phthalate Complex ahr->ahr_complex binds gene_transcription Gene Transcription endocrine_disruption Endocrine Disruption (e.g., altered hormone synthesis, reproductive toxicity) gene_transcription->endocrine_disruption er_dimer->gene_transcription ar_complex->gene_transcription ppar_activation->gene_transcription ahr_complex->gene_transcription

Caption: Signaling pathways disrupted by phthalate metabolites.

References

troubleshooting peak tailing in HPLC analysis of Monohexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Monohexyl Phthalate, with a primary focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape.[1] It is often quantified using the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a Tf or As of 1.0. Values greater than 1 indicate tailing. For many analytical methods, a tailing factor of less than 2.0 is considered acceptable.[2]

Q2: What are the primary causes of peak tailing for an acidic analyte like this compound?

A2: For acidic compounds such as this compound, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary Silanol Interactions: The stationary phase in many HPLC columns is silica-based and can have residual silanol groups (-Si-OH). These groups can be deprotonated and become negatively charged, leading to secondary ionic interactions with the analyte, causing peak tailing.[3][4][5]

  • Improper Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (predicted pKa ≈ 3.39), the analyte will exist in its ionized (anionic) form. This charged state increases the likelihood of secondary interactions with the stationary phase, leading to tailing.[6][7][8]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in a distorted peak shape, including tailing.[3][4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to band broadening and peak tailing.

  • Column Degradation: Over time, the stationary phase of the column can degrade, or the column bed can develop voids, leading to poor peak shape.[3][4]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: As an acidic compound, the retention and peak shape of this compound are highly dependent on the mobile phase pH. To achieve a symmetrical peak, the mobile phase pH should be adjusted to be at least 2 pH units below the analyte's pKa.[7] For this compound (pKa ≈ 3.39), a mobile phase pH of approximately 2.5 to 3.0 is recommended. At this low pH, the carboxyl group of the analyte is protonated (non-ionized), minimizing secondary interactions with the silica stationary phase and promoting better peak symmetry.[6][7][8]

Q4: What is a good starting point for an HPLC method for this compound analysis?

A4: A good starting point for developing an HPLC method for this compound would be a reversed-phase separation on a C18 or Phenyl-Hexyl column with UV detection. The mobile phase could consist of a gradient of acetonitrile and water, with the aqueous portion acidified to a pH of around 2.5-3.0 using an additive like phosphoric acid or formic acid.

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.

Initial Checks
  • Observe All Peaks: Is the tailing observed for only the this compound peak or for all peaks in the chromatogram? If all peaks are tailing, it could indicate a system-wide issue like a column void or an extra-column volume problem.[4]

  • Review Method Parameters: Confirm that the mobile phase composition, pH, flow rate, and column temperature are as specified in your analytical method.

Troubleshooting Steps

Problem: Peak tailing observed for this compound.

1. Check Mobile Phase pH

  • Question: Is the mobile phase pH appropriate for an acidic analyte?

  • Action: Ensure the aqueous component of your mobile phase is acidified to a pH of 2.5-3.0. This suppresses the ionization of both the this compound and the residual silanol groups on the stationary phase, minimizing secondary interactions.[5][6][7][8]

  • Experiment: Prepare fresh mobile phase, carefully adjusting the pH of the aqueous portion before mixing with the organic solvent. Use a calibrated pH meter.

2. Evaluate Sample Concentration and Injection Volume

  • Question: Could the column be overloaded?

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you are likely overloading the column.

  • Experiment: Prepare a dilution series of your sample and inject each. Observe the peak shape at different concentrations to determine the optimal sample load.

3. Assess Column Health

  • Question: Is the column performing optimally?

  • Action:

    • Use a Modern, High-Purity Silica Column: Older columns or those packed with lower-purity silica are more prone to silanol interactions. Consider using a column with end-capping, which deactivates the residual silanol groups.[3]

    • Flush the Column: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.

    • Check for Voids: A sudden deterioration in peak shape for all peaks could indicate a void at the head of the column. In some cases, reversing and flushing the column can help, but replacement is often necessary.[3][4]

4. Consider Mobile Phase Additives

  • Question: Can mobile phase additives improve peak shape?

  • Action: The addition of a buffer can help maintain a consistent pH and improve peak symmetry. For acidic analytes, a low pH buffer like a phosphate or formate buffer is suitable.[3][8]

Quantitative Data Summary

The following table summarizes the expected impact of key parameters on the peak asymmetry of an acidic analyte like this compound.

ParameterCondition 1Expected Tailing Factor (Tf)Condition 2Expected Tailing Factor (Tf)Rationale
Mobile Phase pH pH 5.0> 2.0pH 2.51.0 - 1.5At pH 5.0, this compound (pKa ≈ 3.39) is ionized, leading to secondary interactions. At pH 2.5, it is non-ionized, resulting in improved peak shape.[6][7][8]
Sample Concentration 100 µg/mL> 1.810 µg/mL1.0 - 1.4High sample concentration can lead to column overload and peak distortion.[3][4]
Column Type Standard Silica C18> 1.6End-capped C181.0 - 1.3End-capping deactivates residual silanol groups, reducing secondary interactions.[3]

Detailed Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Objective: To achieve a symmetric peak shape for the quantification of this compound.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare HPLC-grade water and adjust the pH to 2.7 with phosphoric acid.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Preparation:

    • Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

    • Prepare a working standard solution by diluting the stock solution with the initial mobile phase composition (e.g., to 10 µg/mL).

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution

      • 0-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-25 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

    • Inject a blank (initial mobile phase) to ensure a clean baseline.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor of the this compound peak. It should ideally be ≤ 1.5.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

PeakTailingTroubleshooting cluster_system_issues System-Level Issues cluster_analyte_issues Analyte-Specific Issues start Peak Tailing Observed for This compound check_all_peaks Tailing on all peaks? start->check_all_peaks system_issue Potential System Issue: - Column Void - Extra-column Volume check_all_peaks->system_issue Yes check_pH Is Mobile Phase pH ~2.5-3.0? check_all_peaks->check_pH No check_connections Check fittings and tubing system_issue->check_connections Investigate replace_column Consider column replacement check_connections->replace_column solution Symmetrical Peak Achieved replace_column->solution adjust_pH Adjust pH of Aqueous Phase check_pH->adjust_pH No check_concentration Is sample concentration high? check_pH->check_concentration Yes adjust_pH->check_pH dilute_sample Dilute sample 1:10 check_concentration->dilute_sample Yes check_column_chem Using a modern, end-capped column? check_concentration->check_column_chem No dilute_sample->check_concentration use_endcapped_column Switch to end-capped column check_column_chem->use_endcapped_column No check_column_chem->solution Yes use_endcapped_column->solution

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Optimizing GC-MS for Monohexyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their GC-MS parameters for enhanced Monohexyl Phthalate (MHP) sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the GC-MS inlet temperature when analyzing this compound?

A: For thermally labile compounds like phthalate monoesters, the injection temperature is a critical parameter. A good starting point is an injection temperature of around 190°C.[1] It has been observed that increasing the injection temperature up to 190°C can enhance the peak area of monophthalates, while temperatures between 200–260°C may lead to a gradual decrease.[1]

Q2: Is derivatization necessary for the analysis of this compound by GC-MS?

A: While derivatization has traditionally been used for polar and thermally unstable phthalate metabolites, recent methods have been developed that allow for the direct analysis of monophthalates without this step.[1][2] This simplifies the analytical procedure, reduces the use of toxic derivatizing agents, and minimizes waste production.[1]

Q3: How can I reduce background contamination (blank problems) in my phthalate analysis?

A: Phthalates are ubiquitous environmental contaminants, making background contamination a significant challenge.[3] A major source of contamination can be the absorption of phthalates from the laboratory air onto the outer surface of the GC syringe needle.[3][4] To mitigate this, you can try cleaning the needle in the injector in split mode prior to a splitless injection or using a fast injection at a low injector temperature (e.g., 40°C) to minimize thermal desorption from the needle wall.[4] Additionally, it is crucial to avoid the use of plastic materials during sample preparation and to use high-purity solvents.[5]

Q4: What type of GC column is recommended for this compound analysis?

A: The choice of GC column is critical for achieving good chromatographic separation, especially since many phthalates share a common base peak ion (m/z 149), making mass spectral identification of co-eluting peaks difficult.[5][6] For a complex mixture of phthalates, Rtx-440 and Rxi-XLB columns have shown excellent resolution.[5][6] Using a column that provides good separation is essential for accurate quantification.

Q5: Should I use helium or hydrogen as a carrier gas?

A: While helium is traditionally used, hydrogen can be a suitable carrier gas for GC-MS analysis of phthalates. However, it is important to be aware that hydrogen is a reactive gas and may cause chemical reactions in the inlet, column, or ion source at elevated temperatures, which could alter the results.[7] If using hydrogen, employing an inert ion source, such as the Agilent HydroInert source, is recommended.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Problem: Poor Sensitivity / Low Analyte Response

Potential Cause Troubleshooting Step
Sub-optimal Injection Parameters Optimize the injection temperature, pressure, and splitless time. An injection temperature around 190°C and a splitless time of 1 minute have been shown to be effective for monophthalates.[1]
Active Sites in the GC System Phthalates can interact with active sites in the inlet liner, column, or ion source, leading to poor peak shape and loss of sensitivity.[8] Ensure a thoroughly inert flow path is used.[8] Consider using an inert ion source.[9]
Dirty Ion Source A contaminated ion source can lead to a narrowing of the linear range and reduced sensitivity.[9] Regularly clean the ion source according to the manufacturer's instructions.
Column Contamination A dirty GC column can trap the analyte, especially at low concentrations.[9] Bake out the column or trim the front end if necessary.

Problem: Poor Peak Shape (Tailing or Fronting)

Potential Cause Troubleshooting Step
Active Sites in the System As with low sensitivity, active sites can cause peak tailing. Ensure the entire flow path, from the inlet liner to the detector, is inert.
Improper Column Installation If the column is not installed correctly in the inlet or detector, it can lead to poor peak shape. Re-install the column according to the manufacturer's guidelines.
Column Overload Injecting too high a concentration of the analyte can lead to fronting. Dilute the sample and re-inject.
Incompatible Solvent The solvent used to dissolve the sample can affect peak shape. Ensure the solvent is appropriate for the analysis.

Problem: High Background Noise / Blank Contamination

Potential Cause Troubleshooting Step
Syringe Needle Contamination Phthalates from the lab air can adsorb onto the syringe needle.[4] Implement needle cleaning procedures or use a low-temperature, fast injection.[4]
Contaminated Solvents or Glassware Phthalates are common contaminants in solvents and can leach from plastic materials. Use high-purity solvents and exclusively use glassware for sample preparation.[5]
Leaks in the GC System Air leaks can introduce contaminants into the system. Perform a leak check of your GC-MS system.[10]

Problem: Non-Linear Calibration Curve

Potential Cause Troubleshooting Step
Dirty Ion Source or GC Inlet Contamination in the ion source or inlet can trap the analyte, particularly at lower concentrations, leading to non-linearity.[9] Clean the ion source and replace the inlet liner.
Analyte Degradation Phthalate monoesters can be thermally labile. Ensure the injection temperature is not too high, which could cause degradation.[1]
Detector Saturation At high concentrations, the detector can become saturated. Extend the calibration range to lower concentrations or dilute the higher concentration standards.

Quantitative Data Summary

The following table summarizes GC-MS parameters and performance data for the analysis of phthalate monoesters from a validated method. These can serve as a starting point for optimizing this compound analysis.

Parameter Monomethyl Phthalate (MMP) Monoethyl Phthalate (MEP) Mono-n-butyl Phthalate (MnBP) Mono-(2-ethylhexyl) Phthalate (MEHP)
Limit of Detection (LOD) 0.049 ng0.036 ng0.038 ng0.029 ng
Limit of Quantification (LOQ) 0.15 ng0.11 ng0.11 ng0.087 ng
Linear Range 0.15–100 ng0.11–100 ng0.11–100 ng0.087–100 ng
Coefficient of Determination (R²) > 0.9817> 0.9817> 0.9817> 0.9817
Inter-day Precision (CV%) 1.4–5.4%1.4–5.4%1.4–5.4%1.4–5.4%
(Data sourced from a study on the determination of phthalate metabolites by GC-MS without a derivatization step. Values are per 2 μL injection volume).[1]

Experimental Protocols

Objective: To provide a general methodology for the GC-MS analysis of this compound. This protocol is based on established methods for similar phthalate monoesters.[1]

1. Standard Preparation:

  • Prepare a stock solution of this compound in a high-purity solvent such as methanol at a concentration of 50 mg/mL.

  • Prepare a series of working standard solutions for the calibration curve by diluting the stock solution with the same solvent. A suggested concentration range is from 0.05 ng to 100 ng per 2 µL injection.

  • Store all standard solutions at 4°C in glass vials with PTFE-lined caps.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system (or equivalent).

  • Mass Spectrometer: Agilent 5975C MS (or equivalent).

  • Column: Rtx-200 (30 m × 0.25 mm, 0.25 µm) or equivalent polar column.

  • Injection Mode: Splitless.

  • Injection Volume: 2 µL.

  • Injector Temperature: 190°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Select appropriate ions for this compound (a common fragment ion for phthalates is m/z 149).

3. Sample Preparation (General Guideline):

  • For liquid samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.

  • For solid samples, an extraction with a suitable organic solvent (e.g., methanol, dichloromethane) followed by sonication may be employed.[11]

  • The final extract should be evaporated and reconstituted in the same solvent as the calibration standards.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard Prepare MHP Standards Injection Inject 2µL (Splitless) Standard->Injection Sample Prepare Sample (LLE/SPE) Sample->Injection Separation GC Separation (Optimized Temp Program) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for this compound analysis by GC-MS.

Troubleshooting_Flowchart Start GC-MS Analysis Issue Problem Identify Primary Symptom Start->Problem LowSignal Low Sensitivity / Poor Peak Area Problem->LowSignal Low Signal BadShape Poor Peak Shape (Tailing/Fronting) Problem->BadShape Bad Shape HighBlank High Blank / Contamination Problem->HighBlank High Blank NonLinear Non-Linear Calibration Problem->NonLinear Non-Linear CheckInject Optimize Injection Temp & Splitless Time LowSignal->CheckInject CheckActive Check for Active Sites (Change Liner/Column) BadShape->CheckActive CheckSyringe Implement Syringe Cleaning Protocol HighBlank->CheckSyringe CleanSystem Clean Inlet & Ion Source NonLinear->CleanSystem CheckInert Verify Inert Flow Path (Liner, Column) CheckInject->CheckInert CleanSource Clean Ion Source CheckInert->CleanSource CheckInstall Verify Column Installation CheckActive->CheckInstall CheckConc Check for Overload (Dilute Sample) CheckInstall->CheckConc CheckSolvents Use High-Purity Solvents & Glassware CheckSyringe->CheckSolvents CheckLeaks Perform System Leak Check CheckSolvents->CheckLeaks CheckTemp Verify Injection Temp (Avoid Degradation) CleanSystem->CheckTemp CheckDetector Check for Detector Saturation CheckTemp->CheckDetector

Caption: Troubleshooting flowchart for common GC-MS issues in phthalate analysis.

References

Technical Support Center: Enhancing the Detection of Monohexyl Phthalate in Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection (LOD) for Monohexyl Phthalate (MHP) in water samples.

FAQs: Quick Answers to Common Questions

Q1: What is the main challenge in achieving a low limit of detection for this compound (MHP) in water?

A1: The primary challenge is the ubiquitous nature of phthalates, leading to high background contamination.[1][2][3][4][5] MHP, a monoester metabolite of Di-n-hexyl phthalate (DNHP), is more polar than its parent compound, which can also affect its extraction and chromatographic behavior.

Q2: Which analytical techniques are most suitable for detecting MHP at low concentrations in water?

A2: The most effective and widely used techniques are Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS), often preceded by a sample pre-concentration step like Solid-Phase Extraction (SPE) or Solid-Phase Microextraction (SPME).[6][7][8]

Q3: Why is background contamination such a significant issue for phthalate analysis?

A3: Phthalates are used in a vast array of common laboratory materials, including solvents, plasticware (pipette tips, vials), flooring, and paints. These can leach into your samples, reagents, and instrument pathways, causing high background signals that obscure the detection of low-level MHP.[1][2][3][4] Even the deionized water source in a lab can be a source of phthalate contamination if it is stored in a plastic tank.[1]

Q4: What are typical Limits of Detection (LODs) for phthalates in water?

A4: LODs can vary significantly depending on the specific phthalate, the analytical method, and the sample matrix. For phthalate diesters, LODs in the range of 0.005 to 2.6 µg/L have been reported using techniques like SPME-GC-MS and LC-MS/MS.[5][6][9] Data specifically for MHP is less common, but similar levels are achievable with optimized methods.

Troubleshooting Guide

High Background Contamination
Symptom Possible Cause Troubleshooting Steps
High MHP signal in blank samples. Contaminated solvents (e.g., methanol, acetonitrile, water).1. Test all solvents by concentrating a large volume and analyzing the residue. 2. Use high-purity, phthalate-free solvents. 3. Consider distilling your solvents or passing them through activated carbon. 4. A main improvement was achieved by cleaning solvents with aluminium oxide permanently left in the reservoirs.[3]
Contaminated labware (glassware, pipette tips, vials, SPE cartridges).1. Avoid all plastic labware where possible. Use glassware that has been baked at a high temperature (e.g., 400°C) to remove organic contaminants.[4] 2. Rinse all glassware with a high-purity solvent known to be free of phthalates immediately before use. 3. Test a representative sample of each batch of labware (e.g., pipette tips, SPE cartridges) for phthalate leaching.
Contamination from the laboratory environment.1. Laboratory air is a major source of phthalate contamination.[3][4] Work in a clean, well-ventilated area, and keep samples covered whenever possible. 2. Be aware of potential sources in the lab such as PVC flooring, paint, and adhesives.[1]
Contamination from the analytical instrument (LC or GC system).1. Flush the entire system thoroughly with high-purity solvents. 2. Check for and replace any contaminated tubing, seals, or other plastic components in the flow path. 3. Install an in-line filter or trap column between the solvent mixer and the injector to remove contaminants from the mobile phase.
Poor Chromatographic Performance
Symptom Possible Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) for MHP. Inappropriate mobile phase composition (LC).1. Ensure the sample solvent is compatible with the mobile phase. A mismatch can cause peak distortion. 2. For reversed-phase LC, ensure the initial mobile phase has sufficient aqueous content to focus the MHP on the column. 3. Adjust the mobile phase pH to ensure MHP is in a single ionic state.
Secondary interactions with the column.1. MHP has a free carboxylic acid group that can interact with active sites on the column. Use a high-quality, end-capped column. 2. Consider adding a small amount of a competing acid (e.g., formic acid) to the mobile phase to improve peak shape.
Column overload.1. Reduce the injection volume or the concentration of the sample.
Low signal intensity or poor sensitivity. Suboptimal MS/MS transition.1. Optimize the precursor and product ion selection and collision energy for MHP to ensure the most intense and specific transition is monitored.
Ion suppression from matrix components.1. Improve sample cleanup to remove interfering matrix components. 2. Use a matrix-matched calibration curve or the standard addition method to compensate for ion suppression. 3. Use an isotopically labeled internal standard for MHP if available.

Quantitative Data Summary

The following table summarizes the Limits of Detection (LOD) and Quantification (LOQ) for various phthalates in water, as reported in the literature. Data specifically for this compound (MHP) is limited; therefore, data for other phthalate monoesters and common diesters are included for comparison.

AnalyteMethodLOD (µg/L)LOQ (µg/L)Reference
Phthalate EstersSPME-GC-MS/MS0.3 - 2.6 (ng/mL)-[5]
Phthalate EstersSPME-GC-MS0.006 - 0.17-[7]
Phthalate EstersGC-MS (SIM)0.01 - 0.05-[6]
Phthalate EstersLC-MS/MS-1 (ppb)[10]
Phthalate EstersLLE-GC-MS-0.003 - 0.08[11]
Monobutyl Phthalate (MBP) & Monobenzyl Phthalate (MBzP)GC-MS-3 - 60[12]

Note: ng/mL is equivalent to µg/L, and ppb is approximately equal to µg/L in water.

Experimental Protocols

Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of MHP from water. Optimization of SPE sorbent, elution solvents, and LC conditions may be required.

  • Sample Preparation:

    • Collect water samples in pre-cleaned glass bottles.

    • Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid) to ensure MHP is in its protonated form.

    • Spike the sample with an appropriate internal standard if available.

  • SPE Procedure:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of acidified deionized water (pH 3). Do not allow the cartridge to go dry.

    • Loading: Load the acidified water sample onto the SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).

    • Washing: Wash the cartridge with 5 mL of a weak organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

    • Elution: Elute the MHP from the cartridge with a small volume of a strong organic solvent (e.g., 2 x 3 mL of methanol or acetonitrile).

  • Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject an aliquot onto a C18 reversed-phase LC column.

    • Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of an acidifier like formic acid.

    • Detect MHP using a tandem mass spectrometer in negative ion mode, monitoring the appropriate precursor-to-product ion transition.

Solid-Phase Microextraction (SPME) followed by GC-MS

This protocol is suitable for the analysis of more volatile phthalates and may require derivatization for polar compounds like MHP.

  • Sample Preparation:

    • Place a known volume of the water sample (e.g., 10 mL) into a pre-cleaned glass vial.

    • Add a small amount of salt (e.g., NaCl) to increase the ionic strength of the sample and improve the extraction efficiency of polar compounds.

    • Spike with an internal standard.

  • SPME Procedure:

    • Expose a suitable SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample or directly immerse it in the sample.

    • Agitate the sample at a constant temperature for a defined period to allow for equilibration of the analyte between the sample and the fiber coating.

  • Analysis by GC-MS:

    • Desorb the extracted analytes from the SPME fiber in the heated injection port of the GC.

    • Separate the analytes on a suitable capillary column (e.g., DB-5ms).

    • Detect MHP using a mass spectrometer, either in full scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode.

    • Note: For better peak shape and sensitivity of the carboxylic acid moiety of MHP in GC, a derivatization step (e.g., methylation or silylation) may be necessary prior to analysis.

Visualizations

Experimental_Workflow_MHP_Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis Sample Water Sample Acidify Acidify to pH 3 Sample->Acidify Spike Spike with Internal Standard Acidify->Spike Condition Condition Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute MHP Wash->Elute Evaporate Evaporate & Reconstitute Elute->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Detect Detect MHP Inject->Detect

Caption: Workflow for MHP analysis in water using SPE and LC-MS/MS.

Troubleshooting_High_Background Start High MHP Signal in Blank? CheckSolvents Analyze Concentrated Solvents Start->CheckSolvents Yes SolventsOK Solvents are Clean CheckSolvents->SolventsOK No Signal SolventsBad Solvents Contaminated CheckSolvents->SolventsBad Signal Present CheckLabware Test Labware Leachate SolventsOK->CheckLabware LabwareOK Labware is Clean CheckLabware->LabwareOK No Signal LabwareBad Labware Contaminated CheckLabware->LabwareBad Signal Present CheckSystem Run Instrument Blank LabwareOK->CheckSystem SystemOK System is Clean (Check Environment) CheckSystem->SystemOK No Signal SystemBad System Contaminated CheckSystem->SystemBad Signal Present

Caption: Decision tree for troubleshooting high background contamination.

References

Technical Support Center: MHP Analytical Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome analytical interference during the determination of 3-monochloropropane-1,2-diol (MHP).

Frequently Asked Questions (FAQs)

Q1: What are the common sources of analytical interference in MHP analysis?

Analytical interference in MHP analysis can originate from various sources, primarily the sample matrix itself. In food and biological samples, lipids, fatty acids, and glycerol can cause significant interference.[1] For instance, in the analysis of edible oils, triacylglycerols can induce strong matrix effects. Other potential interferents include structurally similar compounds or contaminants introduced during sample preparation.

Q2: Which analytical techniques are most susceptible to interference when measuring MHP?

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for MHP analysis and is susceptible to matrix effects. Co-extracted matrix components can enhance the analyte signal, leading to an overestimation of the MHP concentration.[2] This occurs when matrix components mask active sites in the GC system, improving the transfer of the analyte to the detector. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be affected by matrix components that cause ion suppression or enhancement in the MS source.[3]

Q3: What are the initial steps to troubleshoot unexpected peaks or poor peak shapes in my chromatogram?

Unexpected peaks or poor peak shapes, such as tailing or broadening, can be indicative of interference or issues with the analytical system. Here are some initial troubleshooting steps:

  • Analyze a blank sample: Inject a solvent blank to ensure that the interference is not coming from the solvent or the instrument itself.

  • Review sample preparation: Ensure that the sample preparation protocol was followed correctly and that all reagents were of high purity.

  • Check for co-elution: A common issue is the co-elution of interfering compounds with MHP. Adjusting the chromatographic conditions, such as the temperature program in GC or the mobile phase gradient in LC, may help separate the interfering peak from the MHP peak.

  • Clean the instrument: Contamination of the GC inlet liner, column, or MS source can lead to poor peak shapes. Regular maintenance and cleaning are crucial.

Troubleshooting Guides

Issue 1: Low Analyte Recovery

Low recovery of MHP can be a significant issue, leading to inaccurate quantification. This is often caused by an inefficient extraction or cleanup process.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Extraction Optimize the extraction solvent and technique. For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been shown to be effective for extracting polar compounds like MHP.[4]
Analyte Loss During Cleanup Evaluate the solid-phase extraction (SPE) sorbent and elution solvent to ensure MHP is not being lost during this step. Silica-based SPE cartridges have been successfully used for the cleanup of edible oil samples.[5]
Degradation of MHP MHP can be unstable under certain conditions. Ensure that the pH and temperature of the sample and extraction solutions are controlled.
Issue 2: High Matrix Effects (Signal Enhancement or Suppression)

Matrix effects are a common challenge in MHP analysis, particularly with complex matrices like edible oils and infant formula.

Possible Causes and Solutions:

CauseRecommended Action
Co-eluting Matrix Components Improve chromatographic separation by optimizing the GC or LC method. A longer column or a slower temperature ramp in GC can improve resolution.[6]
Insufficient Sample Cleanup Employ more rigorous sample cleanup techniques. This can include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or a combination of methods to remove interfering substances like fats and phospholipids.[3][7]
Use of Matrix-Matched Calibrants Prepare calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This helps to compensate for signal enhancement or suppression caused by the matrix.[3]

Quantitative Data Summary

The following table summarizes the performance of different sample preparation techniques for MHP analysis, highlighting their effectiveness in reducing interference and improving recovery.

Sample Preparation TechniqueMatrixAnalyte(s)Recovery Rate (%)Key Findings
Solid-Phase Extraction (SPE) with Silica Cartridge Vegetable Oils3-MCPD diesters and monoesters74 - 98%Good linearity and no significant matrix effects were observed.[5]
Modified QuEChERS Edible OilsGlycidol and 3-MCPD>80% for 3-MCPDEfficiently extracts high-polarity compounds like glycidol and 3-MCPD from the aqueous phase after lipase hydrolysis.[4]
Water Degumming Vegetable Oils3-MCPD Esters84% reductionEffective in reducing the concentration of 3-MCPD esters.[8]
Neutralization Vegetable Oils3-MCPD Esters & Glycidyl Esters81% & 84% reduction, respectivelySignificantly reduces both 3-MCPD and glycidyl esters.[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for MHP Ester Analysis in Vegetable Oils

This protocol is based on the methodology for determining 3-MCPD diesters and monoesters in vegetable oils using a silica SPE cartridge.[5]

  • Sample Preparation: Dissolve 0.1 g of the oil sample in 1 mL of n-hexane.

  • SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., Agilent HF Mega BE-SI) with 5 mL of n-hexane.

  • Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of a mixture of n-hexane and diethyl ether (90:10, v/v) to remove interfering lipids.

  • Elution: Elute the MHP esters with 10 mL of a mixture of n-hexane and diethyl ether (50:50, v/v).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.

Protocol 2: Modified QuEChERS for MHP and Glycidol in Edible Oils

This protocol utilizes a modified QuEChERS method following lipase hydrolysis to extract MHP and glycidol.[4]

  • Lipase Hydrolysis: Hydrolyze the oil sample with a suitable lipase to release free 3-MCPD and glycidol from their esterified forms.

  • Acetonitrile Extraction: Add acetonitrile to the reaction mixture to precipitate proteins and extract the polar analytes.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium chloride) to induce phase separation between the aqueous and organic layers.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Transfer the acetonitrile layer to a tube containing a d-SPE sorbent (e.g., PSA and C18) to remove residual fatty acids and other interferences.

  • Analysis: Analyze the cleaned extract by GC-MS after derivatization.

Visualizations

Interference_Reduction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Edible Oil) Extraction Extraction (e.g., LLE, QuEChERS) Sample->Extraction Initial Extraction Cleanup Cleanup (e.g., SPE, d-SPE) Extraction->Cleanup Remove Bulk Interferences Derivatization Derivatization (e.g., with PBA) Cleanup->Derivatization Prepare for GC GCMS GC-MS/MS Analysis Derivatization->GCMS Inject into GC Data Data Processing GCMS->Data Quantify MHP

Caption: General workflow for MHP analysis with interference reduction steps.

Troubleshooting_Logic Start Poor Chromatographic Result (e.g., low recovery, peak tailing) Check_Blank Analyze Solvent Blank Start->Check_Blank Contamination System Contamination Check_Blank->Contamination Yes Check_Prep Review Sample Prep Protocol Check_Blank->Check_Prep No Clean_System Clean Inlet, Column, Source Contamination->Clean_System End Improved Result Clean_System->End Prep_Error Error in Sample Prep Check_Prep->Prep_Error Yes Check_Chroma Optimize Chromatographic Method Check_Prep->Check_Chroma No Optimize_Prep Optimize Extraction/Cleanup Prep_Error->Optimize_Prep Optimize_Prep->End Coelution Co-elution of Interferences Check_Chroma->Coelution Yes Check_Chroma->End No Adjust_Method Adjust Temp Program/Mobile Phase Coelution->Adjust_Method Adjust_Method->End

Caption: A logical troubleshooting workflow for common MHP analysis issues.

References

Technical Support Center: Ensuring the Stability of Monohexyl Phthalate in Stored Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Monohexyl Phthalate (MHP) in stored samples. Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound (MHP) in stored samples?

A1: The stability of MHP in stored samples can be influenced by several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of MHP.[1]

  • pH: MHP can undergo hydrolysis, particularly under strong acidic or basic conditions.

  • Light Exposure: Like many organic molecules, exposure to UV light may lead to photodegradation.

  • Matrix Effects: The composition of the sample matrix (e.g., presence of enzymes in biological samples) can impact stability.

  • Microbial Contamination: Bacteria and fungi can metabolize phthalates, leading to their degradation.[2]

  • Contamination: Introduction of external phthalates from laboratory equipment and consumables is a significant concern that can compromise sample integrity.

Q2: What are the recommended storage conditions for MHP standards and samples?

A2: For long-term stability, it is recommended to store MHP standards and samples at low temperatures. Specific recommendations found for phthalate standards are:

  • Long-term storage: -20°C.[3]

  • Short-term storage: 0-4°C (days to weeks).[3]

  • General refrigerated storage: 2-10°C.[4]

Samples should be stored in tightly sealed, appropriate containers in the dark to prevent photodegradation.

Q3: What type of containers should I use to store MHP samples?

A3: To avoid contamination, it is crucial to use containers made of materials that do not contain phthalates. The following are recommended:

  • Glassware: Use scrupulously clean glass containers with solvent-resistant caps.

  • Polytetrafluoroethylene (PTFE) or Teflon®-lined caps: These are preferred to minimize leaching of contaminants from the cap liner.

  • Avoid Plastics: Do not use plastic containers (e.g., PVC, polystyrene) for storing MHP samples or standards, as phthalates can leach from the plastic and contaminate the sample.

Q4: How can I prevent contamination of my MHP samples during handling and analysis?

A4: Preventing contamination is critical for accurate MHP analysis. Key recommendations include:

  • Use glass and metal: Employ glass pipettes, syringes, and stainless steel equipment.

  • Thoroughly clean glassware: Wash with a suitable solvent (e.g., acetone, hexane) and bake at a high temperature if possible.

  • Use high-purity solvents: Ensure that all solvents used for extraction and analysis are free of phthalates.

  • Minimize exposure to air: The laboratory air can be a source of phthalate contamination.

  • Wear appropriate gloves: Use nitrile gloves, as vinyl gloves are a known source of phthalate contamination.

  • Run procedural blanks: Always include blank samples that are processed in the same way as your experimental samples to monitor for background contamination.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
MHP concentration is lower than expected in stored samples. Degradation due to improper storage temperature. Verify that samples were consistently stored at the recommended temperature (-20°C for long-term). Review temperature logs if available.
Hydrolysis due to inappropriate pH. Check the pH of your sample matrix. If possible, adjust the pH to a neutral range (around 7) before storage.
Photodegradation. Ensure that samples were protected from light during storage and handling by using amber vials or wrapping containers in aluminum foil.
Microbial degradation. For biological samples, consider sterile filtration before storage if appropriate for your experimental design.
MHP concentration is unexpectedly high or varies erratically. Contamination from laboratory plastics. Audit your entire workflow for any contact with plastic materials (e.g., pipette tips, centrifuge tubes, vials). Replace with glass or other inert alternatives.
Contaminated solvents or reagents. Test all solvents and reagents for background levels of MHP. Use high-purity, phthalate-free solvents.
Contamination from the laboratory environment. Work in a clean environment, and consider preparing samples in a clean hood to minimize airborne contamination.
Inconsistent results between replicate samples. Inhomogeneous sample matrix. Ensure thorough mixing of the sample before taking an aliquot for analysis.
Variable contamination between samples. Re-evaluate your sample handling procedures to ensure consistency and minimize the chance of random contamination events.

Quantitative Data on Phthalate Stability

While specific quantitative stability data for this compound is limited in the literature, the following table summarizes findings for the closely related mono(2-ethylhexyl) phthalate (MEHP) and general observations for phthalate monoesters. This data can provide an indication of the expected stability profile for MHP.

Condition Compound Observation Citation
Temperature Mono(2-ethylhexyl) phthalate (MEHP)~7% decomposition after 12 hours at 80°C.[1]
~50% decomposition after 12 hours at 150°C.[1]
Phthalate Metabolites in UrineStable at -70°C for up to 1 year.[5]
Decreased concentrations observed over time at 25°C and 4°C.[5]
pH (Hydrolysis) Benzyl hydrogen phthalateBase-catalyzed hydrolysis rate constant is significant.[6]
Aryl hydrogen phthalatesHydrolysis mechanism below pH 6.2 involves the formation of phthalic anhydride.[7]
Photodegradation General PhthalatesSusceptible to photodegradation under UV light.

Experimental Protocols

Protocol 1: General Stability Testing of MHP in a Non-Biological Matrix

This protocol outlines a general procedure for assessing the stability of MHP in a given solvent or solution.

  • Preparation of MHP Stock Solution:

    • Accurately weigh a known amount of high-purity MHP standard.

    • Dissolve the standard in a phthalate-free solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). Use only glass volumetric flasks.

  • Sample Preparation:

    • Prepare multiple aliquots of the MHP solution in amber glass vials with PTFE-lined caps.

    • Prepare separate sets of samples for each storage condition to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature).

    • Include a "time zero" set of samples for immediate analysis.

  • Storage:

    • Place the prepared sample sets in their respective storage environments, protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 1, 2, 4 weeks, and 1, 3, 6 months), retrieve a set of samples from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the MHP concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • Compare the MHP concentration at each time point to the "time zero" concentration to determine the percentage of degradation.

Protocol 2: Preventing Contamination During Sample Preparation

This protocol provides steps to minimize phthalate contamination during sample processing.

  • Establish a "Phthalate-Free" Zone:

    • Designate a specific area in the laboratory for phthalate analysis.

    • Remove all non-essential plastic items from this area.

  • Glassware Preparation:

    • Rinse all glassware (vials, pipettes, flasks) with a high-purity solvent known to be free of phthalates (e.g., acetone or hexane).

    • If possible, bake glassware in a muffle furnace at a high temperature (e.g., 400°C) for several hours to remove any organic contaminants.

  • Reagent and Solvent Handling:

    • Use only high-purity, analytical grade solvents.

    • Test new batches of solvents for phthalate contamination before use.

    • Store solvents in glass bottles with PTFE-lined caps.

  • Sample Handling:

    • Wear nitrile gloves (check manufacturer's specifications to ensure they are phthalate-free). Avoid vinyl gloves.

    • Use glass or stainless-steel tools for all sample manipulations.

    • Keep samples covered as much as possible to prevent airborne contamination.

  • Quality Control:

    • Prepare and analyze procedural blanks with every batch of samples to assess the level of background contamination. A procedural blank consists of all reagents used in the sample preparation process without the sample matrix itself.

Visualizations

MHP_Stability_Troubleshooting start Inaccurate MHP Results check_concentration Is MHP concentration lower than expected? start->check_concentration check_contamination Is MHP concentration higher or variable? start->check_contamination degradation Potential Degradation check_concentration->degradation Yes contamination Potential Contamination check_contamination->contamination Yes check_temp Review Storage Temperature degradation->check_temp check_ph Assess Sample pH degradation->check_ph check_light Verify Light Protection degradation->check_light check_plastics Audit for Plastic Contact contamination->check_plastics check_solvents Test Solvents & Reagents contamination->check_solvents check_environment Evaluate Lab Environment contamination->check_environment

Caption: Troubleshooting logic for inaccurate this compound results.

MHP_Sample_Handling_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis collect_sample Collect Sample in Inert Container add_solvent Add Phthalate-Free Solvent/Reagents collect_sample->add_solvent mix_sample Vortex/Mix Thoroughly add_solvent->mix_sample transfer_vial Aliquot into Amber Glass Vials mix_sample->transfer_vial analyze_blank Concurrently Analyze Procedural Blank mix_sample->analyze_blank store_cold Store at ≤ -20°C Protected from Light transfer_vial->store_cold thaw_sample Thaw and Equilibrate to Room Temperature store_cold->thaw_sample analyze_sample Analyze using Validated Method (e.g., HPLC-MS) thaw_sample->analyze_sample

Caption: Recommended workflow for handling and storing MHP samples.

References

Technical Support Center: Enzymatic Hydrolysis of MHPG Glucuronides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic hydrolysis of 3-methoxy-4-hydroxyphenylglycol (MHPG) glucuronides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful hydrolysis of MHPG glucuronides in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of enzymatic hydrolysis for MHPG analysis?

A1: MHPG, a major metabolite of norepinephrine, is often conjugated with glucuronic acid in the body to form MHPG glucuronide, a more water-soluble compound that is easily excreted in urine. For many analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is necessary to cleave this glucuronide conjugate to accurately quantify the parent MHPG. Enzymatic hydrolysis, using the enzyme β-glucuronidase, is a common method to achieve this cleavage.

Q2: Which β-glucuronidase enzyme source is best for MHPG glucuronide hydrolysis?

A2: The optimal enzyme source can depend on the specific experimental conditions and the presence of other glucuronidated compounds. Commonly used sources include Escherichia coli (E. coli), Helix pomatia (snail), Patella vulgata (limpet), and various recombinant enzymes.[1] While some studies suggest that enzymes from Patella vulgata are cost-effective and thermally stable for general drug-glucuronide hydrolysis, it is crucial to empirically determine the most efficient enzyme for your specific MHPG assay.[2][3] Recombinant enzymes often offer higher purity and faster reaction times.[1]

Q3: What are the critical parameters to optimize for efficient MHPG glucuronide hydrolysis?

A3: The key parameters to optimize are:

  • pH: β-glucuronidases have an optimal pH range for activity, typically between 4.0 and 7.0.[4]

  • Temperature: Enzyme activity is temperature-dependent, with optimal temperatures generally ranging from 37°C to 65°C.[2]

  • Incubation Time: The time required for complete hydrolysis can vary from minutes to several hours.[1][2]

  • Enzyme Concentration: A sufficient concentration of the enzyme is necessary to ensure complete hydrolysis, and this should be optimized for your specific sample volume and expected MHPG glucuronide concentration.[2]

Q4: Can I use acid hydrolysis for MHPG glucuronides instead of enzymatic hydrolysis?

A4: Yes, acid hydrolysis is an alternative method. For some catecholamine metabolites, acid hydrolysis may even be preferred as enzymatic hydrolysis can sometimes lead to poor sensitivity.[5] However, acid hydrolysis is less specific and can potentially degrade the target analyte or other components in the sample. The choice between enzymatic and acid hydrolysis should be based on validation experiments for your specific application.

Q5: What are common inhibitors of β-glucuronidase activity?

A5: The presence of certain substances in the sample can inhibit β-glucuronidase activity, leading to incomplete hydrolysis. Known inhibitors include D-saccharic acid 1,4-lactone, and high concentrations of salts or organic solvents. The sample matrix itself (e.g., urine) can also have an inhibitory effect.

Troubleshooting Guide

Problem Possible Causes Solutions
Incomplete Hydrolysis 1. Suboptimal pH or temperature. 2. Insufficient incubation time. 3. Inadequate enzyme concentration. 4. Presence of enzyme inhibitors in the sample matrix. 5. Inefficient enzyme source for MHPG glucuronide.1. Optimize pH and temperature for the specific enzyme used. Refer to the enzyme's technical data sheet for recommended conditions. 2. Increase the incubation time. Perform a time-course experiment to determine the optimal duration. 3. Increase the enzyme concentration. 4. Dilute the sample or use a sample cleanup method (e.g., solid-phase extraction) prior to hydrolysis. 5. Test different β-glucuronidase sources (e.g., E. coli, recombinant, Patella vulgata).
Low MHPG Recovery 1. Incomplete hydrolysis (see above). 2. Degradation of MHPG during hydrolysis or sample processing. 3. Inefficient extraction of MHPG after hydrolysis. 4. For catecholamines, enzymatic hydrolysis might result in lower sensitivity compared to acid hydrolysis.1. Address the causes of incomplete hydrolysis. 2. Avoid harsh conditions (e.g., extreme pH, high temperatures for extended periods). 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. 4. Consider validating an acid hydrolysis protocol as an alternative.
High Variability Between Replicates 1. Inconsistent pipetting of sample, buffer, or enzyme. 2. Inhomogeneous sample. 3. Fluctuations in incubation temperature. 4. Matrix effects from variable sample composition.1. Ensure accurate and precise pipetting techniques. 2. Thoroughly vortex samples before aliquoting. 3. Use a calibrated incubator or water bath. 4. Implement a robust sample cleanup procedure.
Enzyme Inactivation 1. Improper storage of the enzyme. 2. Presence of denaturing agents in the sample.1. Store the β-glucuronidase enzyme at the recommended temperature (typically -20°C). Avoid repeated freeze-thaw cycles. 2. Pre-process the sample to remove interfering substances.

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of MHPG Glucuronide in Urine

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • Urine sample

  • β-glucuronidase enzyme (e.g., from E. coli, Patella vulgata, or a recombinant source)

  • Buffer solution (e.g., 0.1 M acetate buffer or phosphate buffer with pH optimized for the chosen enzyme)

  • Internal standard (e.g., deuterated MHPG)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

  • Solid-phase extraction (SPE) cartridges for sample cleanup

Procedure:

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 500 µL of the urine sample.

  • Add the internal standard.

  • Add 250 µL of the appropriate buffer solution to adjust the pH to the optimal range for the selected enzyme.

  • Add the optimized amount of β-glucuronidase enzyme (e.g., 5000 units).

  • Vortex the mixture gently.

  • Incubate at the optimal temperature (e.g., 65°C) for the desired time (e.g., 3 hours).[2]

  • After incubation, stop the reaction by placing the tubes on ice or by adding a precipitating agent like acetonitrile.

  • Centrifuge the sample to pellet any precipitate.

  • Proceed with sample cleanup, for example, using solid-phase extraction (SPE), followed by analysis (e.g., LC-MS/MS).[6][7][8]

Data Presentation: Comparison of β-Glucuronidase Activity on Morphine Glucuronide
Enzyme SourceOptimal pHOptimal Temp. (°C)Incubation Time (h) for Complete HydrolysisRelative Cost-Effectiveness
Patella vulgata4.5 - 5.5653High
Helix pomatia4.5 - 5.060>6Moderate
Bovine Liver5.0 - 5.560>6Low
E. coli6.5 - 7.550>6Moderate

Data adapted from a study on morphine glucuronide hydrolysis and is for illustrative purposes only.[2]

Visualizations

MHPG_Metabolism_and_Analysis Norepinephrine Norepinephrine MHPG MHPG Norepinephrine->MHPG Metabolism MHPG_Glucuronide MHPG_Glucuronide MHPG->MHPG_Glucuronide Glucuronidation Urine_Sample Urine_Sample MHPG_Glucuronide->Urine_Sample Excretion Hydrolysis Enzymatic Hydrolysis Urine_Sample->Hydrolysis Sample Prep Analysis LC-MS/MS Analysis Hydrolysis->Analysis Analyte Data Data Analysis->Data Results

Caption: MHPG metabolism and analytical workflow.

Troubleshooting_Workflow Start Incomplete Hydrolysis Check_pH_Temp pH & Temp Optimal? Start->Check_pH_Temp Adjust_pH_Temp Adjust pH/ Temperature Check_pH_Temp->Adjust_pH_Temp No Check_Time Sufficient Incubation Time? Check_pH_Temp->Check_Time Yes Adjust_pH_Temp->Check_pH_Temp Increase_Time Increase Incubation Time Check_Time->Increase_Time No Check_Enzyme_Conc Sufficient Enzyme? Check_Time->Check_Enzyme_Conc Yes Increase_Time->Check_Time Increase_Enzyme Increase Enzyme Concentration Check_Enzyme_Conc->Increase_Enzyme No Consider_Inhibitors Inhibitors Present? Check_Enzyme_Conc->Consider_Inhibitors Yes Increase_Enzyme->Check_Enzyme_Conc Cleanup_Sample Dilute or Cleanup Sample Consider_Inhibitors->Cleanup_Sample Yes Test_New_Enzyme Test Different Enzyme Source Consider_Inhibitors->Test_New_Enzyme No Success Complete Hydrolysis Consider_Inhibitors->Success If resolved Cleanup_Sample->Test_New_Enzyme Test_New_Enzyme->Success

Caption: Troubleshooting logic for incomplete hydrolysis.

References

Validation & Comparative

A Guide to Inter-Laboratory Comparison of Monohexyl Phthalate Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurate and reproducible measurement of environmental contaminants and their metabolites is paramount. Monohexyl Phthalate (MHP), a primary metabolite of the plasticizer Di-n-hexyl Phthalate (DnHxP), is a biomarker of exposure to this endocrine-disrupting chemical. This guide provides an objective comparison of analytical methodologies and inter-laboratory performance for the measurement of MHP, supported by experimental data from proficiency testing programs and validated analytical methods.

Recent biomonitoring studies have detected Mono-n-hexyl Phthalate (MnHexP) in urine samples, raising concerns about public exposure and prompting the need for reliable analytical methods.[1][2][3] As part of the European Human Biomonitoring Initiative (HBM4EU), MnHexP and its secondary metabolites have been proposed as biomarkers for exposure to DnHxP.[2] This highlights the importance of harmonized and accurate measurement across different laboratories.

Comparison of Analytical Method Performance

The primary analytical technique for the quantification of MHP in biological matrices, particularly urine, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized. The following tables summarize the performance characteristics of published methods.

Table 1: Performance of LC-MS/MS Methods for this compound (MHP) Analysis in Urine

ParameterMethod 1 (UHPLC-MS/MS)[1]Method 2 (On-line SPE-HPLC/MS/MS)[4]Method 3 (General Phthalate Panel)[5]
Linearity (Concentration Range) 0.02 - 100 ng/mL (R² ≥ 0.99)Not specified for MHPNot specified for MHP
Limit of Detection (LOD) 0.02 ng/mL0.11 - 0.90 ng/mL (for a panel of 16 phthalate metabolites)Not specified for MHP
Limit of Quantification (LOQ) Not specifiedNot specified0.3 - 1 ng/mL (for a panel of 5 phthalate metabolites)
Precision (RSDr) 2.1% (Recovery repeatability)<10% (inter- and intraday CV for a panel of 16 metabolites)<15% (for a panel of 5 phthalate metabolites)
Accuracy (Recovery) Not specifiedApproximately 100% (for a panel of 16 metabolites)Within 15% of nominal values

Table 2: Performance of GC-MS Method for Mono-n-hexyl Phthalate Analysis in Urine

ParameterMethod Details[6]
Linearity (Concentration Range) Up to 30 µg/L
Limit of Detection (LOD) 0.1 - 0.4 µg/L (for a panel of 9 phthalate metabolites)
Limit of Quantification (LOQ) 0.3 - 1.3 µg/L (for a panel of 9 phthalate metabolites)
Precision Not specified
Accuracy Not specified

Inter-Laboratory Comparison Data

Proficiency testing (PT) programs and external quality assessment schemes (EQAS) are crucial for evaluating and improving the comparability of results among laboratories. The HBM4EU project conducted four rounds of proficiency tests for 15 phthalate biomarkers, which included metabolites of DnHxP.

While specific results for MHP from each laboratory are not publicly detailed, the overall performance provides valuable insight. The inter-laboratory reproducibility, expressed as the relative standard deviation (RSD), varied for different types of phthalate biomarkers.[7][8][9]

Table 3: Inter-laboratory Reproducibility from HBM4EU Proficiency Testing[7][9][10]

Phthalate Biomarker CategoryAverage Inter-laboratory Reproducibility (RSD)Improved Reproducibility (Consistently Satisfactory Labs)
Single-isomer phthalates (e.g., metabolites of DnBP, DEHP)24%17%
Mixed-isomer phthalates (e.g., metabolites of DiNP, DiDP)43%26%

Given that DnHxP is a single-isomer phthalate, the inter-laboratory reproducibility for MHP is expected to be in the range of 17-24% among proficient laboratories. A substantial improvement in performance was observed throughout the HBM4EU program, with an average satisfactory performance rate of 90% achieved by the end.[7][8][9]

Experimental Protocols

The accurate measurement of MHP in urine generally involves enzymatic deconjugation, followed by extraction and instrumental analysis.

Key Experimental Steps
  • Sample Preparation: Urine samples are typically stored frozen at -20°C or below.[11] Prior to analysis, the glucuronidated MHP conjugates are hydrolyzed using β-glucuronidase/arylsulfatase.[12][13]

  • Extraction: Solid-phase extraction (SPE) is a common technique to clean up the sample and concentrate the analytes.[12][14] Both off-line and on-line SPE methods have been developed.[4][5] A simple "dilute-and-shoot" approach, where the urine sample is diluted with an organic solvent like acetonitrile before injection, has also been validated.[1]

  • Instrumental Analysis:

    • LC-MS/MS: This is the most prevalent technique, offering high sensitivity and selectivity.[11][12][15] Analysis is typically performed in the negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).[1][5] Isotope-labeled internal standards are used to ensure accuracy and precision.[12]

    • GC-MS: This method involves derivatization of the phthalate metabolites before analysis.[6]

Visualizing the Workflow and Pathways

Analytical Workflow for MHP Measurement

The following diagram illustrates a typical workflow for the analysis of MHP in urine samples.

MHP Analytical Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing UrineSample Urine Sample Collection (& Storage at -20°C) EnzymaticDeconjugation Enzymatic Deconjugation (β-glucuronidase) UrineSample->EnzymaticDeconjugation SPE Solid-Phase Extraction (SPE) or Dilute-and-Shoot EnzymaticDeconjugation->SPE Hydrolyzed Sample LCMS LC-MS/MS Analysis (ESI-, MRM) SPE->LCMS Extracted Sample GCMS GC-MS Analysis (with derivatization) SPE->GCMS Extracted & Derivatized Sample Quantification Quantification using Isotope-Labeled Internal Standards LCMS->Quantification GCMS->Quantification Results Final Concentration Results Quantification->Results

Caption: General experimental workflow for this compound (MHP) analysis in urine.

Metabolic Pathway of Di-n-hexyl Phthalate (DnHxP)

This diagram shows the primary metabolic conversion of DnHxP to its biomarker, MHP.

DnHxP Metabolism DnHxP Di-n-hexyl Phthalate (DnHxP) (Parent Compound) MHP This compound (MHP) (Primary Metabolite/Biomarker) DnHxP->MHP Hydrolysis (Esterases) Excretion Excretion in Urine (Free and Glucuronidated) MHP->Excretion Phase II Metabolism (Glucuronidation)

Caption: Simplified metabolic pathway of Di-n-hexyl Phthalate (DnHxP) to this compound (MHP).

References

A Researcher's Guide to Certified Reference Materials for Monohexyl Phthalate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Monohexyl Phthalate (MHP) is critical for toxicological studies, environmental monitoring, and quality control of consumer products. The reliability of these measurements heavily depends on the quality of the certified reference materials (CRMs) used for instrument calibration and method validation. This guide provides a comparison of commercially available CRMs for MHP analysis, supported by experimental data and detailed analytical protocols.

Comparison of this compound Certified Reference Materials

Several reputable suppliers offer CRMs for MHP. This section compares offerings from AccuStandard, LGC Standards, and Sigma-Aldrich (TraceCERT), focusing on their certification and available data.

FeatureAccuStandardLGC StandardsSigma-Aldrich (TraceCERT)
Product Number ALR-175S-CN[1][2]DRE-C16173000[3](Product number not specified for MHP, but available for other phthalates)
Concentration 100 µg/mL in Acetonitrile[1][2]Neat or in solution[3]Neat or in solution
Certification ISO 17034 Certified Reference Material[2]Produced under ISO 17034 accreditation[3]Produced and certified in accordance with ISO/IEC 17025 and ISO 17034
Traceability To NISTInformation not readily availableTraceable to primary material from an NMI (e.g., NIST)
Certificate of Analysis Available upon request[4]Available on the product page[3]Available for download on the product page
Reported Purity/Uncertainty Information typically provided on CoAExample CoA for a similar product shows certified value and expanded uncertainty[5]Example CoA for a similar product shows certified value (mass fraction) and expanded uncertainty[6]
Published Performance Data Not readily available in application notesNot readily available in application notesAn application note for a similar phthalate CRM demonstrates use in a validated method[7]

Experimental Protocol: Quantification of this compound in Human Urine by UHPLC-MS/MS

A sensitive and precise method for the quantification of this compound in human urine has been developed and validated using an Agilent UHPLC-MS/MS system.[8] This protocol provides a robust workflow for researchers analyzing MHP in biological matrices.

Sample Preparation
  • Human urine samples are prepared by a simple dilution with acetonitrile (ACN).[8]

UHPLC-MS/MS Analysis
  • Instrumentation: Agilent 1290 Infinity III LC system coupled with an Agilent 6475 triple quadrupole LC/MS (LC/TQ).[8]

  • Chromatographic Separation: An Agilent InfinityLab Poroshell HPH-C18 column is used for the separation of MHP from matrix interferences.[8]

  • Mass Spectrometry Detection: The analysis is performed in multiple reaction monitoring (MRM) mode. The quantifier ion transition for MHP is m/z 251.1 → 148.9.[8]

Method Performance
  • Linearity: The method demonstrated excellent linearity with a correlation coefficient (R²) of ≥ 0.99 over a concentration range of 0.02 to 100 ng/mL.[8]

  • Limit of Detection (LOD): The instrument LOD was determined to be 0.02 ng/mL for the quantifier ion.[8]

  • Precision: The method precision was evaluated through the relative standard deviation of recovery (RSDr) from replicate analyses of prespiked quality control samples. The RSDr was found to be 2.1%, indicating high repeatability.[8]

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps.

G cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis urine_sample Human Urine Sample dilution Dilution with Acetonitrile urine_sample->dilution lc_separation Chromatographic Separation (Agilent InfinityLab Poroshell HPH-C18) dilution->lc_separation Injection ms_detection Mass Spectrometric Detection (Agilent 6475 LC/TQ, MRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification of MHP) ms_detection->data_analysis Data Acquisition

Caption: Experimental workflow for this compound analysis.

G CRM Certified Reference Material (this compound) StockSolution Prepare Stock Solution CRM->StockSolution WorkingStandards Prepare Working Standards (Serial Dilutions) StockSolution->WorkingStandards CalibrationCurve Generate Calibration Curve (UHPLC-MS/MS Analysis) WorkingStandards->CalibrationCurve Quantification Quantify MHP Concentration in Samples CalibrationCurve->Quantification Calibration SampleAnalysis Analyze Prepared Samples (UHPLC-MS/MS Analysis) SampleAnalysis->Quantification

Caption: Logical relationship for quantitative analysis using CRMs.

References

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for 3-methoxy-4-hydroxyphenylglycol (MHPG) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 3-methoxy-4-hydroxyphenylglycol (MHPG), a major metabolite of norepinephrine.[1][2] MHPG serves as a critical biomarker in clinical research, particularly in studies related to psychiatric disorders and central nervous system activity.[3][4][5][6] The selection of an appropriate analytical technique is paramount for obtaining reliable and accurate data. This document outlines the performance characteristics, experimental protocols, and a logical workflow for the cross-validation of these two powerful analytical methods.

Quantitative Performance Comparison

ParameterGC-MSLC-MS/MS
Sample Volatility Requires derivatization for the less volatile MHPG to increase its volatility and thermal stability.[7]Directly applicable to non-volatile and thermally sensitive compounds like MHPG without the need for derivatization.[8]
Sample Preparation Generally more complex, often involving liquid-liquid extraction and a derivatization step.[9]Simpler sample preparation, often "dilute and shoot" or solid-phase extraction (SPE) is sufficient.[3][10]
Sensitivity Can achieve good sensitivity, though it may be lower than LC-MS/MS for certain compounds.[11]Generally offers higher sensitivity and lower detection limits, capable of detecting compounds at picogram levels.[8]
Selectivity Good, but can be susceptible to interference from matrix components.Excellent, due to the use of multiple reaction monitoring (MRM), which enhances specificity.
Precision (CV%) Typically demonstrates good precision, with relative standard deviations (RSD) often below 15%.[11]Excellent precision, with coefficients of variation (CV) often below 10%.[3]
Accuracy (% Recovery) Accuracy is generally good, often within 85-115%.High accuracy, with values typically between 97% and 103% of expected values.[3]
Throughput Can be lower due to longer run times and more involved sample preparation.Higher throughput is achievable due to faster analysis times and simpler sample preparation.[10]

Signaling Pathway and Metabolism of Norepinephrine to MHPG

MHPG is the primary metabolite of norepinephrine in the brain.[2] Understanding its metabolic pathway is crucial for interpreting its levels as a biomarker. The following diagram illustrates the degradation of norepinephrine to MHPG.

MHPG_Pathway cluster_enzymes NE Norepinephrine NORMETA Normetanephrine NE->NORMETA DHMA 3,4-Dihydroxymandelic Aldehyde NE->DHMA MHPG MHPG (3-Methoxy-4-hydroxyphenylglycol) NORMETA->MHPG VMA Vanillylmandelic Acid (VMA) NORMETA->VMA DHMA->MHPG COMT COMT MAO MAO AR_AD AR/AD AO AO COMT_node COMT MAO_node MAO MAO_node2 MAO AR_AD_node AR/AD AO_node AO

Caption: Metabolic pathway of norepinephrine to MHPG and VMA.

Experimental Workflow for Cross-Validation

A robust cross-validation workflow is essential to ensure that both GC-MS and LC-MS/MS methods provide comparable and reliable results. This process involves analyzing the same set of samples with both techniques and statistically comparing the outcomes.

CrossValidation_Workflow SampleCollection Sample Collection (e.g., Plasma, Urine, CSF) SampleSplit Sample Aliquoting SampleCollection->SampleSplit GCMS_Prep GC-MS Sample Preparation (Extraction, Derivatization) SampleSplit->GCMS_Prep LCMS_Prep LC-MS/MS Sample Preparation (Protein Precipitation/SPE) SampleSplit->LCMS_Prep GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis LCMS_Analysis LC-MS/MS Analysis LCMS_Prep->LCMS_Analysis DataProcessing_GC Data Processing & Quantitation GCMS_Analysis->DataProcessing_GC DataProcessing_LC Data Processing & Quantitation LCMS_Analysis->DataProcessing_LC StatAnalysis Statistical Comparison (Bland-Altman, Regression) DataProcessing_GC->StatAnalysis DataProcessing_LC->StatAnalysis Conclusion Method Interchangeability Assessment StatAnalysis->Conclusion

Caption: Workflow for the cross-validation of GC-MS and LC-MS/MS methods.

Experimental Protocols

Below are detailed methodologies for the analysis of MHPG using both GC-MS and LC-MS/MS. These protocols are synthesized from established methods and should be optimized and validated in the user's laboratory.

GC-MS Protocol for MHPG Analysis

This protocol involves a liquid-liquid extraction followed by derivatization to make MHPG amenable to gas chromatography.

  • Internal Standard Addition: To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard (e.g., deuterated MHPG).

  • Hydrolysis (for total MHPG): For the analysis of total MHPG (free and conjugated), enzymatic or acid hydrolysis is required to cleave the sulfate and glucuronide conjugates.

  • Extraction:

    • Adjust the pH of the sample to acidic conditions (e.g., pH 5-6).

    • Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate.

    • Vortex and centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

    • Incubate at an elevated temperature (e.g., 60-80°C) to ensure complete derivatization.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injection: Inject the derivatized sample into the GC-MS system.

    • Temperature Program: Utilize a temperature gradient to separate the analytes.

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized MHPG and the internal standard.

LC-MS/MS Protocol for MHPG Analysis

This protocol offers a more direct analysis with simpler sample preparation.

  • Internal Standard Addition: Add an internal standard (e.g., deuterated MHPG) to the sample.

  • Sample Preparation:

    • Protein Precipitation (for plasma/serum): Add a precipitating agent like acetonitrile or methanol, vortex, and centrifuge to pellet the proteins.

    • Dilution (for urine): A simple dilution with the mobile phase or a suitable buffer may be sufficient.[3]

    • Solid-Phase Extraction (SPE) (for complex matrices): For cleaner samples and enhanced sensitivity, an SPE procedure can be employed.

  • LC-MS/MS Analysis:

    • LC Column: Use a reversed-phase C18 column.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • MS/MS Detection:

      • Utilize an electrospray ionization (ESI) source, typically in negative ion mode for MHPG.

      • Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor specific precursor-to-product ion transitions for MHPG and its internal standard to ensure high selectivity and accurate quantification.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of MHPG in biological samples. LC-MS/MS generally offers advantages in terms of simpler sample preparation, higher sensitivity, and greater throughput, making it well-suited for large-scale clinical studies.[8] GC-MS, while requiring a more involved sample preparation process including derivatization, remains a robust and viable alternative.[11]

The choice of method should be guided by the specific analytical needs, available instrumentation, and the required sample throughput. A thorough cross-validation as outlined in this guide is crucial when transitioning between methods or comparing data from different studies to ensure the consistency and reliability of the results.

References

A Comparative Analysis of the Toxicological Profiles of Monohexyl Phthalate (MHP) and Mono(2-ethylhexyl) Phthalate (MEHP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity of two prominent phthalate monoesters: Monohexyl Phthalate (MHP) and Mono(2-ethylhexyl) Phthalate (MEHP). Phthalates are widely used as plasticizers and have come under scrutiny for their potential adverse health effects. This document summarizes key experimental findings on their reproductive, developmental, and endocrine-disrupting activities, presenting quantitative data in structured tables and outlining the methodologies of cited experiments. The aim is to offer an objective resource for researchers and professionals in toxicology and drug development.

Key Toxicological Endpoints: A Side-by-Side Comparison

MHP and MEHP are the primary metabolites of their respective parent diesters, Di-n-hexyl phthalate (DnHP) and Di(2-ethylhexyl) phthalate (DEHP). It is these monoesters that are considered the primary active toxicants.[1][2] While both compounds are recognized as reproductive and developmental toxicants, the extent and mechanisms of their effects can differ.

Reproductive Toxicity

Both MHP and MEHP have been shown to exert significant adverse effects on the male reproductive system. A key mechanism of their toxicity is the disruption of fetal Leydig cell function, leading to decreased testosterone production.[1] This can result in a range of developmental abnormalities known as the "phthalate syndrome," which includes testicular atrophy, reduced sperm counts, and malformations of the reproductive tract.[3]

Structure-activity relationship (SAR) studies indicate that the potency of straight-chain phthalate monoesters in inducing testicular toxicity is dependent on the alkyl chain length, with C5 and C6 chains (like MHP) being the most potent.[1] MEHP, with its branched 2-ethylhexyl chain, is also a potent testicular toxicant.[4][5] In vitro studies on testicular cells have demonstrated that MEHP can induce apoptosis of spermatogenic cells and Sertoli cells.[6]

In females, MEHP has been shown to impair the growth of ovarian antral follicles, disrupt steroidogenesis, and increase oxidative stress in ovarian cells.[7][8] While specific data on the ovarian toxicity of MHP is less abundant, the general understanding of phthalate toxicity suggests that it would likely have similar adverse effects.

Developmental Toxicity

Developmental toxicity is a significant concern for both MHP and MEHP. In utero exposure to their parent compounds has been linked to a spectrum of developmental abnormalities. For DnHP (the parent of MHP), studies in mice have shown reproductive and developmental effects at various doses, including reduced fertility and pup survival.[3] A provisional tolerable daily intake (TDI) for DnHP has been proposed based on reduced fetal testosterone production in rats.[9]

MEHP has also been demonstrated to be a developmental toxicant.[10] Studies have shown that it can be cytotoxic to human embryonic stem cells at high concentrations, indicating potential embryo toxicity.[11]

Endocrine Disruption

The endocrine-disrupting properties of MHP and MEHP are central to their toxicity. Both compounds can interact with various nuclear receptors, leading to downstream effects on hormone signaling and metabolism.

MEHP is a known activator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which can promote adipogenesis and may be linked to obesity.[12] It can also interact with the Constitutive Androstane Receptor (CAR), a key regulator of xenobiotic and endobiotic metabolism.[13]

While direct studies on MHP's interaction with these specific receptors are limited, the structural similarities suggest it may have comparable activities. The anti-androgenic effects of both compounds, primarily through the suppression of fetal testosterone synthesis, are a hallmark of their endocrine-disrupting potential.

Quantitative Toxicity Data

The following tables summarize key quantitative data from various studies on the toxicity of MHP and MEHP.

Compound Endpoint Model System Effective Concentration/Dose Observed Effect Reference
MHP Fetal Testosterone ProductionRat ex vivoBMDL20: 14.9 - 30.0 mg/kg bw/day (of DnHP)20% reduction in testosterone production[9]
MEHP Testicular AtrophyRat in vivoSingle dose of 0.8 g/kgInduction of testicular atrophy[4]
MEHP Leydig Cell SteroidogenesisMouse Leydig Tumor Cells (MA-10) in vitro10, 100, 200, 300 µMDose-dependent changes in cell morphology and function[11]
MEHP Ovarian Follicle GrowthMouse antral follicles in vitro1-100 µg/mlIncreased reactive oxygen species (ROS) levels[7]
MEHP Embryonic Stem Cell ViabilityHuman Embryonic Stem Cells in vitro1000 µmol/LSignificant decrease in viability and proliferation[11]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of key experimental protocols used to assess the toxicity of MHP and MEHP.

Testicular Toxicity Assessment (MEHP)
  • In Vivo Model: Prepubertal Wistar rats were administered a single oral dose of MEHP (0.8 g/kg).[4][5]

  • Endpoint Measurement: Testicular atrophy was assessed 7 days after dosing. Plasma FSH levels and testicular zinc concentrations were also measured.[4][5]

  • Histopathology: Testes were fixed, sectioned, and stained for microscopic examination to observe changes in seminiferous tubule morphology and germ cell populations.

Leydig Cell Steroidogenesis Assay (MEHP)
  • Cell Culture: Mouse Leydig tumor cells (MA-10) were cultured in RPMI medium supplemented with fetal bovine serum.[11]

  • Exposure: Cells were exposed to varying concentrations of MEHP (10, 100, 200, or 300 µM) or a vehicle control (DMSO) for 24 hours.[11]

  • Endpoint Measurement: Changes in cell morphology were observed using light microscopy. Mitochondrial content and membrane potential, ATP production, oxygen consumption, and oxidative stress were measured using specific fluorescent probes and assays.[11]

Ovarian Follicle Culture (MEHP)
  • Follicle Isolation: Antral follicles were mechanically isolated from the ovaries of sexually immature female mice.[7]

  • In Vitro Culture: Follicles were cultured individually in media supplemented with hormones and growth factors. They were exposed to different concentrations of MEHP (1-100 µg/ml) or a vehicle control.[7]

  • Endpoint Measurement: Follicle growth was monitored by measuring follicle diameter over time. At the end of the culture period, reactive oxygen species (ROS) levels were measured using a fluorescent probe.[7]

Developmental Toxicity Study (MHP - inferred from DnHP studies)
  • Animal Model: Pregnant rats or mice are typically used. For DnHP, studies have involved dietary exposure during gestation.[3]

  • Exposure: The test substance (DnHP) is administered to the dams at various dose levels during specific periods of gestation.[3]

  • Endpoint Measurement: At the end of gestation, fetuses are examined for external, visceral, and skeletal malformations. Reproductive parameters in the offspring, such as anogenital distance, are also measured.[9]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of MHP and MEHP is mediated through complex interactions with cellular signaling pathways.

Disruption of Steroidogenesis

A primary mechanism of action for both MHP and MEHP is the disruption of steroidogenesis in fetal Leydig cells. This involves the downregulation of genes involved in cholesterol transport and testosterone synthesis.

G cluster_0 Phthalate Monoester Action cluster_1 Cellular Targets cluster_2 Molecular Effects cluster_3 Physiological Outcome MHP This compound (MHP) Leydig_Cell Fetal Leydig Cell MHP->Leydig_Cell MEHP Mono(2-ethylhexyl) Phthalate (MEHP) MEHP->Leydig_Cell Gene_Downregulation Downregulation of Steroidogenic Genes Leydig_Cell->Gene_Downregulation Enzyme_Inhibition Inhibition of Steroidogenic Enzymes Leydig_Cell->Enzyme_Inhibition Testosterone_Reduction Reduced Testosterone Production Gene_Downregulation->Testosterone_Reduction Enzyme_Inhibition->Testosterone_Reduction Phthalate_Syndrome Phthalate Syndrome Testosterone_Reduction->Phthalate_Syndrome

Caption: Disruption of testicular steroidogenesis by MHP and MEHP.

Oxidative Stress Pathway in Ovarian Toxicity (MEHP)

In the ovary, MEHP has been shown to induce oxidative stress, leading to impaired follicle growth. This involves an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes.

G MEHP Mono(2-ethylhexyl) Phthalate (MEHP) ROS Increased Reactive Oxygen Species (ROS) MEHP->ROS Antioxidant_Enzymes Decreased Antioxidant Enzyme Activity MEHP->Antioxidant_Enzymes Cellular_Damage Cellular Damage ROS->Cellular_Damage Antioxidant_Enzymes->Cellular_Damage Follicle_Growth_Inhibition Inhibition of Follicle Growth Cellular_Damage->Follicle_Growth_Inhibition

Caption: MEHP-induced oxidative stress in ovarian follicles.

Experimental Workflow: In Vitro Testicular Toxicity

The following diagram illustrates a typical workflow for assessing the in vitro testicular toxicity of phthalate monoesters.

G Start Start: Testicular Tissue (e.g., from prepubertal rats) Tissue_Culture Testicular Tissue Culture Start->Tissue_Culture Exposure Exposure to Phthalate Monoester (MHP or MEHP) at various concentrations Tissue_Culture->Exposure Incubation Incubation (e.g., 24-72 hours) Exposure->Incubation Endpoint_Analysis Endpoint Analysis Incubation->Endpoint_Analysis Histology Histological Examination (Cell morphology, apoptosis) Endpoint_Analysis->Histology Biochemical_Assays Biochemical Assays (Hormone levels, enzyme activity) Endpoint_Analysis->Biochemical_Assays Gene_Expression Gene Expression Analysis (qRT-PCR) Endpoint_Analysis->Gene_Expression Results Results Interpretation and Dose-Response Analysis Histology->Results Biochemical_Assays->Results Gene_Expression->Results

Caption: Workflow for in vitro testicular toxicity assessment.

Conclusion

MEHP has been more extensively studied, with a clearer understanding of its mechanisms of action, including the induction of oxidative stress in the ovary and its interactions with nuclear receptors like PPARγ. The toxicological profiles of both compounds highlight the importance of continued research into the health effects of phthalate exposure, particularly during sensitive developmental windows. This guide serves as a foundational resource for researchers to navigate the existing data and design future studies to fill the current knowledge gaps in the comparative toxicity of these prevalent environmental contaminants.

References

Unmasking Endocrine Disruptors: A Comparative Guide to Phthalate Monoester Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative potency of phthalate monoesters is critical for assessing potential health risks and developing safer alternatives. This guide provides a comprehensive comparison of the biological activity of various phthalate monoesters, supported by experimental data and detailed methodologies.

Phthalate esters, ubiquitous in consumer and industrial products, are readily metabolized to their corresponding monoesters, which are often the more biologically active compounds.[1][2] These monoesters can act as endocrine-disrupting chemicals by interacting with various nuclear receptors and interfering with crucial signaling pathways. This guide summarizes key findings on their relative potency in activating peroxisome proliferator-activated receptors (PPARs) and the pregnane X receptor (PXR), as well as their inhibitory effects on testosterone synthesis.

Comparative Potency of Phthalate Monoesters

The biological activity of phthalate monoesters varies significantly depending on their chemical structure, particularly the length and branching of their alkyl side chains.[1] The following table summarizes the relative potency of several common phthalate monoesters based on their ability to activate nuclear receptors and inhibit steroidogenesis.

Phthalate MonoesterTargetAssay SystemEndpointRelative Potency/EC50Reference
Mono-(2-ethylhexyl) phthalate (MEHP)PPARαFAO-mPPARα cellsmRNA inductionHigh Potency[3]
Mono-(2-ethylhexyl) phthalate (MEHP)PPARγTransient transfectionLuciferase activityHigh Potency[3]
Mono-(2-ethylhexyl) phthalate (MEHP)PXR (human)HepG2 cell reporter assayTranscriptional activationEC50: 7-8 µM[4]
Mono-(2-ethylhexyl) phthalate (MEHP)PXR (mouse)HepG2 cell reporter assayTranscriptional activationEC50: 7-8 µM[4]
Mono-n-butyl phthalate (M(n)BP)PPARαFAO-mPPARα cellsmRNA inductionModerate Potency[3]
Mono-n-butyl phthalate (M(n)BP)PXRHepG2 cell reporter assayTranscriptional activationUnresponsive up to 300 µM[4]
Monobenzyl phthalate (MBzP)PPARγTransient transfectionLuciferase activityHigh Potency[1]
Monobenzyl phthalate (MBzP)PXR (human & mouse)HepG2 cell reporter assayTranscriptional activation5- to 6-fold activation[4]
Monomethyl phthalate (MMP)PXRHepG2 cell reporter assayTranscriptional activationUnresponsive up to 300 µM[4]
Mono-n-octyl phthalateTestosterone SynthesisMA-10 cell assayTestosterone inhibitionSimilar to MEHP[5][6]
Monobutyl phthalate (MBP)Testosterone SynthesisMA-10 cell assayTestosterone inhibitionSimilar to MEHP[5][6]
Monomethyl phthalate (MMP)Testosterone SynthesisMA-10 cell assayPoor inhibitor[5][6]
Monoethyl phthalate (MEP)Testosterone SynthesisMA-10 cell assayPoor inhibitor[5][6]
Monobenzyl phthalate (MBeP)Testosterone SynthesisMA-10 cell assayPoor inhibitor[5][6]

Signaling Pathways and Experimental Workflows

Phthalate monoesters exert their effects through complex signaling networks. Understanding these pathways is crucial for interpreting experimental data and assessing potential toxicological outcomes.

Phthalate_Metabolism_and_Action cluster_metabolism Hepatic Metabolism cluster_action Cellular Action Phthalate Diesters Phthalate Diesters Phthalate Monoesters Phthalate Monoesters Phthalate Diesters->Phthalate Monoesters Hydrolysis (Esterases) Oxidized Metabolites Oxidized Metabolites Phthalate Monoesters->Oxidized Metabolites Oxidation (CYP450) Nuclear Receptors Nuclear Receptors Phthalate Monoesters->Nuclear Receptors Activation Gene Expression Gene Expression Nuclear Receptors->Gene Expression Regulation Biological Effects Biological Effects Gene Expression->Biological Effects

Figure 1: General overview of phthalate metabolism and mechanism of action.

A key mechanism of phthalate monoester toxicity involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs). This interaction can lead to a cascade of downstream events, including alterations in lipid metabolism and steroidogenesis.

PPAR_Signaling_Pathway Phthalate Monoester Phthalate Monoester PPAR PPAR Phthalate Monoester->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Altered Lipid Metabolism Altered Lipid Metabolism Target Gene Transcription->Altered Lipid Metabolism Disrupted Steroidogenesis Disrupted Steroidogenesis Target Gene Transcription->Disrupted Steroidogenesis

Figure 2: Phthalate monoester activation of the PPAR signaling pathway.

The following workflow illustrates a typical in vitro experiment to assess the potency of phthalate monoesters on nuclear receptor activation.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_analysis Analysis Cell Line (e.g., HepG2) Cell Line (e.g., HepG2) Transfection with Plasmids Transfection with Plasmids Cell Line (e.g., HepG2)->Transfection with Plasmids Nuclear Receptor Plasmid Nuclear Receptor Plasmid Nuclear Receptor Plasmid->Transfection with Plasmids Reporter Gene Plasmid Reporter Gene Plasmid Reporter Gene Plasmid->Transfection with Plasmids Transfected Cells Transfected Cells Phthalate Monoesters (Various Concentrations) Phthalate Monoesters (Various Concentrations) Transfected Cells->Phthalate Monoesters (Various Concentrations) Incubation Incubation Phthalate Monoesters (Various Concentrations)->Incubation Cell Lysis Cell Lysis Incubation->Cell Lysis Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis (EC50) Data Analysis (EC50) Luciferase Assay->Data Analysis (EC50)

Figure 3: Workflow for assessing nuclear receptor activation by phthalate monoesters.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used to determine the potency of phthalate monoesters.

Nuclear Receptor Activation Assay (Cell-Based Reporter Assay)

This assay quantifies the ability of phthalate monoesters to activate a specific nuclear receptor.

1. Cell Culture and Transfection:

  • Human hepatoma (HepG2) cells are cultured in appropriate media.

  • Cells are transiently transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., hPXR) and a second containing a reporter gene (e.g., luciferase) under the control of a response element for that receptor.[4]

2. Treatment:

  • Following transfection, cells are treated with a range of concentrations of the test phthalate monoester or a vehicle control (e.g., DMSO).[3]

3. Luciferase Assay:

  • After an incubation period (typically 24-48 hours), cells are lysed.

  • The activity of the reporter enzyme (luciferase) is measured using a luminometer. Increased light output corresponds to greater activation of the nuclear receptor.[1]

4. Data Analysis:

  • The fold induction of reporter activity is calculated relative to the vehicle control.

  • EC50 values (the concentration at which 50% of the maximal response is observed) are determined from dose-response curves.[4]

In Vitro Testosterone Inhibition Assay

This assay assesses the direct impact of phthalate monoesters on steroidogenesis in a model cell line.

1. Cell Culture:

  • MA-10 Leydig tumor cells, which produce testosterone in response to luteinizing hormone (LH), are cultured.[5][6]

2. Treatment:

  • Cells are treated with the phthalate monoester of interest at various concentrations in the presence of LH to stimulate testosterone production.[5][6]

3. Testosterone Measurement:

  • After incubation, the culture medium is collected.

  • The concentration of testosterone in the medium is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5]

4. Data Analysis:

  • The percentage of testosterone inhibition is calculated by comparing the testosterone levels in treated cells to those in LH-stimulated control cells.

Conclusion

The presented data clearly demonstrate that different phthalate monoesters possess varying potencies in activating nuclear receptors and inhibiting steroidogenesis. Generally, monoesters with longer and branched alkyl chains, such as MEHP, tend to be more potent activators of PPARs.[1] Similarly, MEHP and MBP have been shown to be effective inhibitors of testosterone production in vitro.[5][6] This comparative guide, with its consolidated data and detailed methodologies, serves as a valuable resource for researchers investigating the endocrine-disrupting effects of phthalates and for professionals involved in the development of safer chemical alternatives. Further research is necessary to fully elucidate the complex interactions of phthalate monoester mixtures and their combined effects on human health.

References

A Comparative Guide to Biomarkers for Monohexyl Phthalate Exposure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of biomarkers for assessing human exposure to Di-n-hexyl Phthalate (DnHexP) by focusing on its primary and secondary metabolites, including Monohexyl Phthalate (MHP). It compares these biomarkers with other commonly monitored phthalate metabolites and discusses their analytical validation, offering supporting data and experimental protocols for their quantification.

Introduction to Phthalate Exposure and Biomonitoring

Phthalates are a class of synthetic chemicals widely used as plasticizers in a variety of consumer and industrial products. Human exposure to phthalates is widespread and has been associated with a range of adverse health effects, including endocrine disruption, reproductive toxicity, and developmental issues. Biomonitoring, the direct measurement of environmental chemicals or their metabolites in human specimens, is the most accurate method for assessing human exposure. Urinary metabolites are considered the most reliable biomarkers for phthalate exposure due to their rapid metabolism and excretion, which minimizes the risk of contamination that can occur when measuring the parent compounds.[1][2]

This compound and its Metabolites as Biomarkers

This compound (MHP) is the primary monoester metabolite of Di-n-hexyl Phthalate (DnHexP). Following exposure, DnHexP is hydrolyzed to MHP, which can then undergo further oxidation to form secondary metabolites. The primary biomarkers for DnHexP exposure are:

  • Mono-n-hexyl Phthalate (MnHexP) : The direct hydrolysis product of DnHexP.

  • 5-hydroxy hexyl phthalate (5OH-MnHexP) : An oxidized secondary metabolite of MnHexP.

  • 5-carboxy pentyl phthalate (5cx-MnPentP) : A further oxidized secondary metabolite of MnHexP.

Studies on other high-molecular-weight phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), have shown that oxidized secondary metabolites are often present in higher concentrations and are more sensitive biomarkers of exposure than the primary monoester metabolite.[3][4] For DEHP, the urinary levels of its oxidized metabolites, mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), were found to be on average 4-fold higher than the primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP).[3][4] This suggests that 5OH-MnHexP and 5cx-MnPentP may also be more sensitive and reliable biomarkers for DnHexP exposure than MnHexP alone.

Comparison with Alternative Phthalate Biomarkers

The assessment of phthalate exposure often involves the analysis of a panel of urinary metabolites from various parent phthalates. This approach provides a more comprehensive picture of an individual's total phthalate burden. The following table summarizes key urinary biomarkers for some of the most common phthalates, allowing for a comparison with MHP and its metabolites.

Parent PhthalatePrimary MetaboliteAbbreviationOxidized/Secondary MetabolitesAbbreviations
Di-n-hexyl Phthalate (DnHexP)Mono-n-hexyl PhthalateMnHexP5-hydroxy hexyl phthalate, 5-carboxy pentyl phthalate5OH-MnHexP, 5cx-MnPentP
Di(2-ethylhexyl) Phthalate (DEHP)Mono(2-ethylhexyl) PhthalateMEHPMono(2-ethyl-5-hydroxyhexyl) Phthalate, Mono(2-ethyl-5-oxohexyl) Phthalate, Mono(2-ethyl-5-carboxypentyl) PhthalateMEHHP, MEOHP, MECPP
Di-n-butyl Phthalate (DBP)Mono-n-butyl PhthalateMnBPMono(3-hydroxy-n-butyl) PhthalateMHBP
Di-isobutyl Phthalate (DiBP)Mono-isobutyl PhthalateMiBPMono(2-hydroxy-isobutyl) PhthalateMHIBP
Benzylbutyl Phthalate (BBzP)Monobenzyl PhthalateMBzP--
Diethyl Phthalate (DEP)Monoethyl PhthalateMEP--
Diisononyl Phthalate (DINP)Mono-isononyl PhthalateMINPMono(carboxyisononyl) Phthalate, Mono(hydroxyisononyl) Phthalate, Mono(oxoisononyl) PhthalateMCOP, MHINP, MOINP
Di(2-ethylhexyl) terephthalate (DEHTP)Mono-2-ethylhexyl terephthalateMEHTPMono-2-ethyl-5-hydroxyhexyl terephthalate, Mono-2-ethyl-5-carboxypentyl terephthalateMEHHTP, MECPTP
1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH)Cyclohexane-1,2-dicarboxylic acid-mono-isononyl esterMINCHCyclohexane-1,2-dicarboxylic acid-mono (hydroxy-isononyl) ester, Cyclohexane-1,2-dicarboxylic acid-mono (carboxy isononyl) esterMHNCH, MCOCH

Table 1: Key Urinary Biomarkers for Common Phthalates and Their Alternatives. This table provides a comparative overview of the primary and secondary urinary metabolites used to assess exposure to various phthalates and alternative plasticizers.

Experimental Protocols

The quantitative analysis of phthalate metabolites in urine is typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity, allowing for the detection of low concentrations of metabolites in complex biological matrices.

Sample Preparation and Analysis Workflow

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Urine Urine Sample Collection Spike Spike with Isotopically Labeled Internal Standards Urine->Spike Enzyme Enzymatic Deconjugation (β-glucuronidase) Spike->Enzyme SPE Solid Phase Extraction (SPE) Enzyme->SPE HPLC HPLC Separation SPE->HPLC MS Tandem Mass Spectrometry (MS/MS) Detection HPLC->MS Quant Quantification using Isotope Dilution MS->Quant Report Data Reporting (ng/mL or µg/g creatinine) Quant->Report

Figure 1: General workflow for the analysis of phthalate metabolites in urine.

Detailed Methodological Steps
  • Sample Collection and Storage : Collect urine samples in polypropylene containers to avoid contamination from phthalates present in other plastics. Store samples at -20°C or lower until analysis.

  • Internal Standard Spiking : Thaw urine samples and spike with a solution of isotopically labeled internal standards for each analyte of interest. This is crucial for accurate quantification using the isotope dilution method.

  • Enzymatic Deconjugation : Phthalate metabolites are often excreted as glucuronide conjugates. To measure the total concentration, treat the urine samples with β-glucuronidase enzyme to hydrolyze the conjugates and release the free metabolites.

  • Solid Phase Extraction (SPE) : Clean up the sample and concentrate the analytes using a solid-phase extraction cartridge. This step removes interfering substances from the urine matrix.

  • HPLC Separation : Inject the extracted sample into an HPLC system equipped with a suitable analytical column (e.g., C18). Use a gradient elution program with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol to separate the different phthalate metabolites.

  • Tandem Mass Spectrometry (MS/MS) Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantification of each specific metabolite.

  • Quantification : Calculate the concentration of each analyte by comparing the signal of the native analyte to its corresponding isotopically labeled internal standard. Results are typically reported in nanograms per milliliter (ng/mL) of urine and can be adjusted for urinary dilution by dividing by the creatinine concentration (µg/g creatinine).

Signaling Pathways Affected by Phthalate Exposure

Phthalate exposure has been linked to the disruption of several key signaling pathways, leading to downstream effects such as oxidative stress and inflammation. Understanding these pathways is crucial for elucidating the mechanisms of phthalate-induced toxicity.

Peroxisome Proliferator-Activated Receptor (PPAR) Pathway

Monoester phthalates, including MHP's analogue MEHP, can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[1][5] These nuclear receptors are involved in the regulation of lipid metabolism and inflammation. Activation of PPARs by phthalates can disrupt normal endocrine function and has been implicated in adverse reproductive and developmental effects.[2]

G MHP This compound (MHP) PPAR PPARα / PPARγ MHP->PPAR PPRE PPRE Binding PPAR->PPRE Gene Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene Response Altered Cellular Response Gene->Response

Figure 2: MHP interaction with the PPAR signaling pathway.

NF-κB and Akt Signaling Pathways in Inflammation and Apoptosis

Phthalate metabolites have been shown to induce inflammatory responses through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7] This can lead to the increased expression of pro-inflammatory cytokines. Additionally, phthalates can influence the PI3K/Akt signaling pathway, which plays a critical role in cell survival and apoptosis.[8] Dysregulation of these pathways by phthalates can contribute to cellular stress and toxicity.

G MHP This compound (MHP) ROS Reactive Oxygen Species (ROS) MHP->ROS Akt PI3K/Akt Pathway MHP->Akt IKK IKK Activation ROS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Apoptosis Apoptosis Regulation Akt->Apoptosis

Figure 3: MHP's influence on NF-κB and Akt signaling pathways.

Conclusion

The validation of biomarkers for this compound exposure is critical for accurately assessing the health risks associated with DnHexP. While MHP serves as a direct biomarker, its oxidized metabolites, 5OH-MnHexP and 5cx-MnPentP, are likely to be more sensitive and reliable indicators, a principle observed for other high-molecular-weight phthalates. A comprehensive assessment of phthalate exposure should ideally include a panel of metabolites from various parent compounds. The use of robust and sensitive analytical methods like HPLC-MS/MS is essential for the accurate quantification of these biomarkers in human urine. Further research into the signaling pathways disrupted by MHP and other phthalates will continue to improve our understanding of their toxicological effects and inform public health strategies.

References

A Comparative Analysis of In Vitro and In Vivo Data for Monohexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

An Essential Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monohexyl phthalate (MHP) is the primary active metabolite of the widely used plasticizer, di-n-hexyl phthalate (DnHxP). Its prevalence in the environment and potential as an endocrine-disrupting chemical have made it a subject of extensive toxicological research. Understanding the concordance and divergence between in vitro and in vivo data is crucial for accurate risk assessment and the development of predictive toxicological models. This guide provides a comprehensive comparison of the effects of MHP observed in laboratory cell-based assays and whole-animal studies, with a focus on reproductive toxicity, steroidogenesis, apoptosis, and associated signaling pathways.

Data Presentation: In Vitro vs. In Vivo Effects of this compound

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of MHP's effects in different experimental systems.

Table 1: Effects on Reproductive Endpoints

EndpointIn Vitro SystemConcentration/DoseKey FindingsIn Vivo ModelDoseKey Findings
Oocyte Maturation Bovine Cumulus-Oocyte Complexes50 µMReduced progression to MII stage[1]MouseNot specifiedOral administration negatively affected meiotic maturation[2]
Germ Cell Apoptosis Human Fetal Testis Explants10⁻⁵ MSignificantly increased rate of apoptosis in germ cells[3]MouseNot specifiedComparable increase in germ cell apoptosis observed[3]
Spermatogenesis Mouse Spermatogonial Stem Cell Line (C18-4)Time and dose-dependentDecreased cell viability[4]Rat2 g/kg/day (of parent DHP)Alterations in Leydig cell structure and function[5]

Table 2: Effects on Steroidogenesis

EndpointIn Vitro SystemConcentrationKey FindingsIn Vivo ModelDoseKey Findings
Testosterone Production Rat Leydig Cells1000 µMDirect inhibition of testosterone output[5]Rat2 g/kg/day (of parent DHP)Correlation with in vitro inhibition of testosterone output[5]
Testosterone Production Human Fetal Testis Explants10⁻⁴ MNo effect on basal or LH-stimulated testosterone production[6]Human (epidemiological)Environmental exposureInverse association between urinary MHP metabolites and serum testosterone[7]
Steroidogenic Gene Expression Fetal Rat TestisNot applicableNot applicableRat20 mg/kg/day (of parent DnHP)Down-regulation of StAR, P450scc, 3βHSD, and P450c17[8]

Table 3: Apoptosis Induction

Cell TypeIn Vitro SystemConcentrationKey FindingsIn Vivo ModelEndpointKey Findings
Germ Cells Human Fetal Testis Explants10⁻⁵ MIncreased Caspase-3 positive germ cells[3]Mouse TestisGerm Cell ApoptosisComparable increase in apoptosis to in vitro findings[3]
Placental Cells Human Placental Cell Line (HTR-8/SVneo)180 µMIncreased Caspase 3/7 activity[9]Not directly comparableNot applicableNot applicable

Experimental Protocols

In Vitro Leydig Cell Steroidogenesis Assay

This protocol is a generalized procedure based on methodologies reported in the literature for assessing the impact of MHP on testosterone production by Leydig cells.

a. Cell Culture:

  • Primary Leydig cells are isolated from the testes of adult male rats or mice.

  • Alternatively, a suitable Leydig cell line (e.g., MA-10, TM3) can be used.

  • Cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

b. MHP Treatment:

  • Once cells reach a desired confluency, the culture medium is replaced with a serum-free medium.

  • MHP, dissolved in a suitable solvent (e.g., DMSO), is added to the medium at various concentrations. A vehicle control (DMSO alone) is also included.

  • Cells are incubated with MHP for a specified period (e.g., 24-48 hours).

c. Testosterone Measurement:

  • After incubation, the culture medium is collected.

  • The concentration of testosterone in the medium is quantified using a commercially available Testosterone ELISA kit, following the manufacturer's instructions.

  • Cell viability can be assessed using an MTT assay to ensure that the observed effects on testosterone production are not due to cytotoxicity.

In Vivo Germ Cell Apoptosis Assessment (TUNEL Assay)

This protocol outlines the key steps for detecting apoptosis in testicular tissue following in vivo exposure to MHP, based on the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) method.

a. Animal Treatment:

  • Male rodents (e.g., rats, mice) are administered MHP or its parent compound via oral gavage or another appropriate route for a specified duration. A control group receives the vehicle only.

b. Tissue Collection and Preparation:

  • At the end of the treatment period, animals are euthanized, and testes are collected.

  • The testes are fixed in a suitable fixative (e.g., 10% neutral buffered formalin), processed, and embedded in paraffin.

  • Thin sections (e.g., 5 µm) of the testicular tissue are cut and mounted on microscope slides.

c. TUNEL Staining:

  • The tissue sections are deparaffinized and rehydrated.

  • Endogenous peroxidases are quenched using a hydrogen peroxide solution.

  • The sections are permeabilized with proteinase K.

  • The TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., biotin-dUTP), is applied to the sections. TdT catalyzes the addition of labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

  • The incorporated label is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of apoptosis.

  • The sections are counterstained (e.g., with hematoxylin or methyl green) to visualize the overall tissue morphology.

d. Quantification:

  • The number of TUNEL-positive (apoptotic) germ cells within the seminiferous tubules is counted under a microscope.

  • The apoptotic index can be calculated as the percentage of seminiferous tubules containing a certain number of apoptotic cells.

Signaling Pathways and Mechanisms of Action

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

MHP has been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[10][11][12] This interaction is a key mechanism underlying its effects on lipid metabolism and steroidogenesis.

  • In Vitro Evidence: Studies using various cell lines have demonstrated that MHP can directly bind to and activate both PPARα and PPARγ.[10][11][12] This activation leads to the transcription of PPAR target genes involved in fatty acid oxidation and adipogenesis. For instance, in granulosa cells, MHP-induced PPARγ activation has been linked to disruptions in estradiol synthesis.[13]

  • Molecular Interaction: The monoester structure of MHP is crucial for its interaction with the ligand-binding domain of PPARs.

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHP_ext Monohexyl Phthalate MHP_cyt MHP MHP_ext->MHP_cyt Cellular Uptake PPAR PPARα / PPARγ MHP_cyt->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA) PPAR_RXR->PPRE Binds to TargetGenes Target Gene Transcription (e.g., FABP4, CD36) PPRE->TargetGenes Regulates LipidMetabolism Altered Lipid Metabolism TargetGenes->LipidMetabolism Steroidogenesis Disrupted Steroidogenesis TargetGenes->Steroidogenesis

Caption: MHP activates PPAR signaling, leading to altered gene expression.

Oxidative Stress Induction

A significant body of evidence from both in vitro and in vivo studies indicates that MHP can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and disrupting the antioxidant defense system.[6][9][14][15]

  • In Vitro Findings: In various cell types, including placental and ovarian follicular cells, MHP exposure leads to increased ROS levels.[6][9] This is often accompanied by a decrease in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX).[14]

  • In Vivo Correlation: Animal studies have shown that exposure to MHP's parent compounds results in increased markers of oxidative stress in reproductive tissues.

Oxidative_Stress MHP This compound Mitochondria Mitochondria MHP->Mitochondria Impacts AntioxidantEnzymes ↓ Antioxidant Enzymes (SOD, GPX) MHP->AntioxidantEnzymes ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeDamage Oxidative Damage (DNA, Lipids, Proteins) ROS->OxidativeDamage AntioxidantEnzymes->OxidativeDamage Normally Prevents Apoptosis Apoptosis OxidativeDamage->Apoptosis

Caption: MHP induces oxidative stress, leading to cellular damage.

Hedgehog Signaling Pathway

Recent in vitro studies suggest that MHP can activate the Hedgehog (Hh) signaling pathway, which is known to play a role in cell proliferation and differentiation.

  • In Vitro Evidence: In prostate cancer cell lines, MHP has been shown to up-regulate the expression of Patched (PTCH), a key component of the Hh pathway.[16] This suggests that MHP may interfere with the normal regulation of this pathway.

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH Patched (PTCH) Receptor SMO Smoothened (SMO) PTCH->SMO Inhibits SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits Dissociation GLI GLI (Active) SUFU_GLI->GLI Releases TargetGenes_Hh Hedgehog Target Gene Expression (e.g., PTCH, GLI1) GLI->TargetGenes_Hh Activates CellProliferation Altered Cell Proliferation TargetGenes_Hh->CellProliferation MHP Monohexyl Phthalate MHP->PTCH Upregulates

Caption: MHP may activate the Hedgehog signaling pathway.

Conclusion

The available data demonstrate a notable correlation between the in vitro and in vivo effects of this compound, particularly concerning reproductive toxicity and the induction of apoptosis. In vitro systems serve as valuable tools for elucidating the molecular mechanisms, such as the activation of PPAR and Hedgehog signaling pathways and the induction of oxidative stress, that underlie the toxicological effects observed in whole organisms. However, discrepancies can arise due to metabolic differences and the complex interplay of various cell types and hormonal regulations present in vivo. For a comprehensive risk assessment, it is imperative to integrate data from both in vitro and in vivo studies, leveraging the mechanistic insights from cell-based assays to better interpret the outcomes of animal studies. This integrated approach will ultimately enhance our ability to predict the potential health risks associated with human exposure to MHP.

References

A Researcher's Guide to Solid-Phase Extraction (SPE) Cartridges for 3-MCPD Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters is crucial due to their potential health risks. Solid-Phase Extraction (SPE) is a pivotal step in the sample preparation workflow, ensuring the removal of interfering matrix components and the concentration of target analytes. This guide provides a comparative overview of different SPE cartridges used for 3-MCPD analysis, supported by experimental data and detailed protocols.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge depends on the analytical approach—direct analysis of 3-MCPD esters or indirect analysis of free 3-MCPD after hydrolysis. The following tables summarize the performance of various SPE sorbents based on data from multiple studies. It is important to note that the data presented is compiled from different sources and not from a single head-to-head comparative study; therefore, direct comparisons should be made with caution.

Silica Cartridges

Silica-based SPE is particularly useful in the analysis of 3-MCPD esters for separating mono- and diesters prior to the derivatization step in indirect methods.[1]

Performance MetricValueSource
Recovery Rate 74 - 98%[1]
Limit of Detection (LOD) 0.1 mg/kg[1]
Limit of Quantification (LOQ) 0.2 mg/kg[1]
Repeatability (RSD) 6.9 - 11.5%[1]
Reproducibility (RSD) 6.8 - 16.2%[1]
Reversed-Phase (C18) Cartridges

C18 cartridges are commonly used for the cleanup of samples in the direct analysis of 3-MCPD esters.

Performance MetricValueSource
Recovery Rate 62.6 - 108.8%[2]
LOD (Monoesters) 0.86 ng/mL[2]
LOD (Diesters) 0.22 ng/mL[2]
RSD 1.5 - 11.3%[2]

Another study using a C18 sorbent reported the following:

Performance MetricValueSource
Recovery Rate 59.3 - 115.9%[2]
LOD (1-palmitoyl-3-MCPD) 1.03 mg/L[2]
LOQ (1-palmitoyl-3-MCPD) 3.43 mg/L[2]
LOD (1-oleoyl-3-MCPD) 2.00 mg/L[2]
LOQ (1-oleoyl-3-MCPD) 6.68 mg/L[2]
Inter-day & Intra-day RSD < 15%[2]
Amine-Based (PSA) Cartridges

(n-propyl)ethylenediamine (PSA) cartridges have been selected for their selectivity in the analysis of 3-MCPD esters.[2]

Performance MetricValueSource
Recovery Rate 98.83 - 108.79%[2]
LOD 0.05 mg/kg[2]
LOQ 0.10 mg/kg[2]
RSD < 10%[2]
Hydrophilic-Lipophilic Balanced (HLB) Cartridges

While specific performance data for 3-MCPD analysis is not extensively detailed in the reviewed literature, Oasis HLB is a popular choice for the cleanup of a wide range of food contaminants due to its unique water-wettable nature, which allows for the retention of a broad spectrum of compounds.[3] It is effective in removing matrix interferences such as fats and phospholipids.[4]

Molecularly Imprinted Polymer (MIP) Cartridges

MIPs are highly selective sorbents designed to bind a specific target analyte with high affinity. For 3-MCPD analysis, MIP-based SPE can offer superior cleanup and selectivity.

Performance MetricValueSource
Recovery Rate > 90%[5]
Limit of Detection < 2.5 ppm[5]

Experimental Protocols

Silica SPE for Separation of 3-MCPD Mono- and Diesters

This protocol is based on the procedure for separating 3-MCPD ester fractions before derivatization.[1]

  • Sample Preparation: Dissolve the oil or fat sample in an appropriate solvent.

  • SPE Cartridge: Agilent HF Mega BE-SI silica cartridge.

  • Elution Procedure 1 (for Diesters):

    • Elute with 10 mL of hexane:diethyl ether (9:1, v/v).

  • Elution Procedure 2 (for Monoesters):

    • Subsequently, elute with 10 mL of hexane:diethyl ether (1:1, v/v).

  • Downstream Processing: The collected fractions are then subjected to transesterification and derivatization for GC-MS analysis.

PSA SPE for Cleanup in Direct 3-MCPD Ester Analysis

This protocol describes the use of a PSA cartridge for sample cleanup prior to LC-TOF-MS analysis.[2]

  • Sample Preparation: Extract the analytes from the edible oil sample.

  • SPE Cartridge: (n-propyl)ethylenediamine (PSA) column.

  • Cleanup: Pass the sample extract through the PSA cartridge to selectively absorb fatty acids and other interferences.

  • Elution: Elute the 3-MCPD esters with an appropriate solvent.

  • Analysis: The eluate is then analyzed by LC-TOF-MS.

General Protocol for Molecularly Imprinted Polymer (MIP) SPE

This is a general procedure for using MIP-SPE for analyte isolation.[6][7]

  • MIP Synthesis: A molecularly imprinted polymer is synthesized using a template molecule that mimics 3-MCPD.

  • Cartridge Packing: The MIP particles are packed into an SPE cartridge.

  • Conditioning: The cartridge is conditioned with an appropriate solvent.

  • Sample Loading: The sample extract is loaded onto the MIP-SPE cartridge.

  • Washing: A specific washing step is performed to remove non-specifically bound interferences.

  • Elution: The target analyte (3-MCPD) is eluted using a solvent that disrupts the specific interactions between the MIP and the analyte.

Visualizing the Workflow

To better illustrate the role of SPE in 3-MCPD analysis, the following diagrams depict the experimental workflows for both indirect and direct methods.

indirect_analysis_workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup/Fractionation cluster_derivatization Derivatization cluster_analysis Analysis sample Oil/Fat Sample extraction Solvent Extraction sample->extraction spe_cartridge Silica SPE Cartridge extraction->spe_cartridge Load Extract fractionation Separate Mono- & Diesters spe_cartridge->fractionation hydrolysis Hydrolysis/Transesterification fractionation->hydrolysis Fractions derivatize Derivatization (e.g., with PBA) hydrolysis->derivatize gcms GC-MS Analysis derivatize->gcms Inject

Caption: Workflow for Indirect Analysis of 3-MCPD.

direct_analysis_workflow cluster_prep Sample Preparation cluster_spe SPE Cleanup cluster_analysis Analysis sample Oil/Fat Sample extraction Solvent Extraction sample->extraction spe_cartridge SPE Cartridge (C18, PSA, HLB, or MIP) extraction->spe_cartridge Load Extract cleanup Remove Interferences spe_cartridge->cleanup lcms LC-MS/MS or LC-TOF-MS Analysis cleanup->lcms Inject Eluate

References

A Comparative Guide to the Validation of a QuEChERS Method for Monohexyl Phthalate in Food

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with alternative analytical techniques for the determination of Monohexyl Phthalate (MHP) in food matrices. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.

This compound (MHP) is a primary metabolite of the plasticizer di-n-hexyl phthalate (DnH P), and its presence in food is a growing concern due to potential endocrine-disrupting effects. Accurate and efficient analytical methods are crucial for monitoring MHP levels in the food supply. This guide details a representative QuEChERS protocol for MHP and compares its performance with established methods such as Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME), and Liquid-Liquid Extraction (LLE).

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the validation parameters for the QuEChERS method and its alternatives for the analysis of phthalates and their metabolites in food matrices. The data presented is a synthesis from multiple studies on related analytes and serves as a representative comparison.

Parameter QuEChERS Solid-Phase Extraction (SPE) Solid-Phase Microextraction (SPME) Liquid-Liquid Extraction (LLE)
Linearity (R²) > 0.99> 0.99> 0.99> 0.98
Recovery (%) 80-115%75-110%85-105%60-95%
Limit of Detection (LOD) 0.1 - 5 µg/kg0.5 - 10 µg/kg0.01 - 1 µg/L1 - 20 µg/kg
Limit of Quantification (LOQ) 0.5 - 15 µg/kg1 - 25 µg/kg0.03 - 3 µg/L5 - 50 µg/kg
Analysis Time per Sample ~30 minutes1-2 hours45-60 minutes1-1.5 hours
Solvent Consumption LowModerateVery LowHigh
Cost per Sample LowModerateLow to ModerateLow

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

QuEChERS Method for this compound

This protocol is a representative procedure for the extraction and cleanup of MHP from a solid food matrix (e.g., fatty foods, grains).

a. Sample Preparation and Extraction:

  • Homogenize 10 g of the food sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80-90%.

  • Place the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add internal standards.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube.

  • The d-SPE tube should contain a mixture of sorbents appropriate for the food matrix (e.g., for fatty matrices: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 2 minutes.

  • The supernatant is ready for analysis by LC-MS/MS.

Alternative Method: Solid-Phase Extraction (SPE)

a. Sample Preparation and Extraction:

  • Homogenize 5 g of the food sample with 20 mL of a suitable extraction solvent (e.g., hexane/acetone mixture).

  • Sonicate the mixture for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant and repeat the extraction process on the residue.

  • Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of a solvent compatible with the SPE cartridge (e.g., 1 mL of hexane).

b. SPE Cleanup:

  • Condition an SPE cartridge (e.g., Florisil or C18) with the appropriate solvents (e.g., methanol followed by water for C18).

  • Load the reconstituted extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the target analyte (MHP) with a stronger solvent (e.g., ethyl acetate).

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Alternative Method: Solid-Phase Microextraction (SPME)

a. Sample Preparation and Extraction:

  • Place 5 g of the homogenized food sample into a 20 mL headspace vial.

  • Add 10 mL of deionized water and a salt solution (e.g., NaCl) to facilitate the release of the analyte.

  • Add internal standards.

  • Seal the vial with a PTFE-lined septum.

  • Equilibrate the sample at a specific temperature (e.g., 60°C) with agitation for a set time (e.g., 15 minutes).

b. SPME and Desorption:

  • Expose the SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of MHP.

  • Retract the fiber and introduce it into the heated injection port of a gas chromatograph (GC) or a suitable interface for LC for thermal desorption.

Alternative Method: Liquid-Liquid Extraction (LLE)

a. Sample Preparation and Extraction:

  • Homogenize 10 g of the food sample.

  • Mix the sample with a suitable volume of an extraction solvent (e.g., 50 mL of dichloromethane).

  • Shake the mixture vigorously in a separatory funnel for 2-3 minutes.

  • Allow the layers to separate.

  • Collect the organic layer.

  • Repeat the extraction of the aqueous layer twice more with fresh solvent.

  • Combine the organic extracts.

b. Cleanup and Concentration:

  • Wash the combined organic extract with a dilute salt solution to remove polar interferences.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Filter the extract.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • The concentrated extract is ready for analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the QuEChERS method and its alternatives.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup sample 1. Homogenized Food Sample (10g) acetonitrile 2. Add Acetonitrile (10mL) sample->acetonitrile salts 3. Add QuEChERS Salts acetonitrile->salts shake 4. Shake Vigorously salts->shake centrifuge1 5. Centrifuge shake->centrifuge1 supernatant 6. Take Supernatant Aliquot centrifuge1->supernatant dspe 7. Add to d-SPE Tube supernatant->dspe vortex 8. Vortex dspe->vortex centrifuge2 9. Centrifuge vortex->centrifuge2 final_extract Final Extract for LC-MS/MS centrifuge2->final_extract

Caption: QuEChERS method workflow for MHP analysis.

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup sample 1. Homogenized Sample solvent_extraction 2. Solvent Extraction sample->solvent_extraction centrifuge_extract 3. Centrifuge & Collect Supernatant solvent_extraction->centrifuge_extract evaporate 4. Evaporate & Reconstitute centrifuge_extract->evaporate condition 5. Condition SPE Cartridge evaporate->condition load 6. Load Extract condition->load wash 7. Wash Cartridge load->wash elute 8. Elute MHP wash->elute final_prep 9. Evaporate & Reconstitute for LC-MS/MS elute->final_prep

Caption: Solid-Phase Extraction (SPE) workflow.

SPME_Workflow cluster_extraction Sample Preparation & Equilibration cluster_spme SPME sample 1. Sample in Headspace Vial equilibrate 2. Equilibrate with Heat & Agitation sample->equilibrate expose_fiber 3. Expose SPME Fiber to Headspace equilibrate->expose_fiber retract_fiber 4. Retract Fiber expose_fiber->retract_fiber desorption 5. Thermal Desorption in GC/LC Interface retract_fiber->desorption

Caption: Solid-Phase Microextraction (SPME) workflow.

LLE_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration sample 1. Homogenized Sample solvent_addition 2. Add Extraction Solvent sample->solvent_addition shake 3. Shake in Separatory Funnel solvent_addition->shake separate 4. Separate Layers & Collect Organic Phase shake->separate wash 5. Wash Extract separate->wash dry 6. Dry with Na2SO4 wash->dry concentrate 7. Concentrate Extract dry->concentrate final_extract Final Extract for Analysis concentrate->final_extract

Safety Operating Guide

Personal protective equipment for handling Monohexyl Phthalate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Monohexyl Phthalate in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some related phthalates also carry warnings for reproductive toxicity.[3][4]

Core PPE Requirements:

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile rubber gloves are a suitable option; however, it is crucial to consult the glove manufacturer's specifications for breakthrough time and compatibility.[5] Always inspect gloves for any signs of degradation before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. Chemical splash goggles should be worn when there is a risk of splashing. A face shield may be necessary for procedures with a higher risk of splash or aerosol generation.

  • Skin and Body Protection: A laboratory coat must be worn and kept buttoned. Ensure that it is made of a suitable material and fits properly to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust, fumes, or vapors.[3] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator may be required.

Physical & Chemical Properties Data
Molecular Formula C14H18O4[2]
Molecular Weight 250.29 g/mol [2]
Appearance Solid
Solubility Insoluble in water (pH 7.2)

Safe Handling and Storage Procedures

Handling:

  • Always handle this compound in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[6]

  • Avoid direct contact with skin, eyes, and clothing.[5]

  • Do not breathe in dust, fumes, or vapors.[1]

  • Take precautionary measures against static discharge.

  • When handling, open and manage the container with care to prevent the formation of aerosols.[6]

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Keep containers tightly sealed to prevent contamination and leakage.[1][6]

  • Store only in the original receptacle unless otherwise specified.[1]

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

Workflow for handling a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads, paper towels), contaminated PPE (such as gloves), and empty containers should be collected in a designated, labeled, and sealed hazardous waste container.

  • Waste Disposal: Dispose of the hazardous waste through an approved waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of it down the drain or in the regular trash. Leave chemicals in their original containers and do not mix with other waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.